Acid Red 97
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O8S2.2Na/c37-27-15-9-19-5-1-3-7-23(19)31(27)35-33-21-11-13-25(29(17-21)45(39,40)41)26-14-12-22(18-30(26)46(42,43)44)34-36-32-24-8-4-2-6-20(24)10-16-28(32)38;;/h1-18,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEBMROGCIEFRX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024419 | |
| Record name | C.I. Acid Red 97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. acid red 97 is a red to dark red powder. Copper and iron dull color; iron to a greater extent. (NTP, 1992) | |
| Record name | C.I. ACID RED 97 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 10 mg/mL at 68 °F (NTP, 1992) | |
| Record name | C.I. ACID RED 97 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10169-02-5 | |
| Record name | C.I. ACID RED 97 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. 22890 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 97 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UJ772G61O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | C.I. ACID RED 97 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties of Acid Red 97 (C.I. 22890), a synthetic double azo dye. It details the compound's chemical identity, physicochemical characteristics, solubility, spectroscopic data, and reactivity profile. Standardized experimental protocols for determining these properties are described, and key data are presented in tabular format for clarity. The guide also includes visualizations of the chemical structure and relevant experimental workflows, alongside essential safety and handling information, to support its application in research and development.
Chemical Identity and Structure
This compound is a synthetic dye belonging to the double azo class.[1] Its chemical structure features two azo groups (-N=N-) which act as the primary chromophore responsible for its color.[2] The presence of sulfonic acid groups enhances its solubility in aqueous solutions.[2][3] It is registered under CAS number 10169-02-5.[1][4]
The systematic name for this compound is disodium (B8443419) 4,4′-bis[(2-hydroxy-1-naphthalenyl)azo]biphenyl-2,2′-disulfonate.[2][5]
Caption: Chemical Structure of this compound (C.I. 22890).
Physicochemical Properties
This compound presents as a red to dark red powder.[6][7] It is an organic azo dye with a complex aromatic structure.[6] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | disodium 4,4'-bis[(2-hydroxy-1-naphthalenyl)azo]biphenyl-2,2'-disulfonate | [2][5] |
| Synonyms | C.I. This compound, C.I. 22890, Acid Red G, Weak Acid Scarlet R | [1][4] |
| CAS Number | 10169-02-5 | [1][4] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [1][3][4] |
| Molecular Weight | 698.63 g/mol | [1][4][5] |
| Appearance | Red to dark red powder | [6][7] |
| Melting Point | > 572 °F (> 300 °C) | [7][8] |
| Density | 1.579 g/cm³ (at 20 °C) | [9] |
| LogP | -1.119 (at 20 °C) | [9] |
Solubility Characteristics
The sulfonic acid groups in the molecule impart moderate water solubility.[3] The dye is also soluble in several organic solvents.
| Solvent | Solubility | Appearance of Solution | Reference |
| Water | 8.85 g/L (at 20 °C); Moderately soluble | Orange-red | [1][6][9] |
| Ethanol | Soluble | Orange | [1][6][10] |
| Acetone | Soluble | Not specified | [1][6][10] |
| Ethylene Glycol Ethyl Ether | Soluble | Not specified | [6][9][10] |
Spectroscopic Properties
The color of this compound arises from electronic transitions within its extensive system of conjugated double bonds, including the azo linkages and aromatic rings. UV-Visible spectroscopy is the primary method for its characterization and quantification. The UV-Vis spectrum of similar red azo dyes shows strong absorption peaks in the ultraviolet (250-350 nm) and visible (450-550 nm) regions, corresponding to π-π* and n-π* electron transitions of the benzene (B151609) rings and azo bonds.[11]
A standardized protocol for analyzing the UV-Vis spectrum of this compound involves the following steps:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a precise volume of a suitable solvent (e.g., deionized water) to create a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations that fall within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank reference.
-
Spectral Scan: Record the absorbance of each standard solution across a specified wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Plot a graph of absorbance at λmax versus concentration for the standard solutions. This calibration curve can be used to determine the concentration of unknown samples. A published study shows the UV-Vis spectrum for this compound.[12]
Caption: General workflow for UV-Visible spectroscopic analysis.
Reactivity and Chemical Behavior
Aqueous solutions of this compound are acidic and can neutralize bases in weakly exothermic reactions.[6][8][9]
-
With Strong Acid: Adding concentrated hydrochloric acid to an aqueous solution produces a reddish-brown precipitate.[6][9][10]
-
With Strong Base: Adding concentrated sodium hydroxide (B78521) solution results in a reddish orange-brown solution.[6][9][10]
-
With Concentrated Sulfuric Acid: The dye dissolves to form a reddish-purple solution, which turns to a dark peach or deep pink upon dilution.[1][6][10]
-
With Concentrated Nitric Acid: The dye forms a dark bluish-red solution that subsequently changes to orange.[1][6][10]
This compound is stable under normal temperatures and pressures.[13] However, it is incompatible with strong oxidizing and reducing agents.[13][14] When heated to decomposition, it emits toxic fumes, including nitrogen oxides.[3][8][9]
As an azo compound, this compound can be explosive when its powder form is suspended in air at specific concentrations.[6][8][9] Mixing with various substances can lead to the formation of toxic or flammable gases.[6][9] Explosive combinations can occur with strong oxidizing agents, metal salts, peroxides, and sulfides.[8][9]
Safety and Handling
-
Health Hazards: Harmful if swallowed.[13] It may cause irritation to the skin, eyes, and respiratory tract.[13][15]
-
Fire Hazards: While flash point data are not available, the compound is considered probably combustible.[6][8]
Proper management of spills is critical to ensure laboratory safety.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated. Avoid generating dust.[16]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, protective gloves, and a respirator.[13][16]
-
Containment and Cleanup: For small spills, dampen the solid material with water.[8] Carefully sweep or vacuum the dampened material into a suitable, labeled container for disposal.[8][13] Use absorbent paper dampened with water to clean up any remaining residue.[8]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[8] Seal all contaminated materials (e.g., clothing, absorbent paper) in a vapor-tight plastic bag for disposal.[8]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[14]
Caption: Flowchart for handling a solid spill of this compound.
-
Handling: Handle in a well-ventilated area.[16] Minimize dust generation and accumulation.[13] Avoid contact with eyes, skin, and clothing.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[17] Keep containers tightly closed.[16][17] Store separately from incompatible materials like strong oxidizing agents.[16]
Conclusion
This compound is a versatile diazo dye with well-defined chemical and physical properties. Its solubility in water and various organic solvents, combined with its distinct spectroscopic signature, makes it suitable for applications in dyeing industries, including leather and textiles, and as a component in the preparation of fluorescent nanoparticles for imaging.[4][6][17] A thorough understanding of its reactivity, particularly with strong acids, bases, and oxidizing agents, is crucial for its safe handling and application. The provided data and protocols offer a foundational guide for professionals utilizing this compound in scientific research and development.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 10169-02-5 [smolecule.com]
- 4. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 5. scbt.com [scbt.com]
- 6. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound (C.I. 22890) CAS#: 10169-02-5 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cncolorchem.com [cncolorchem.com]
- 14. This compound (c.i. 22890) | CAS#:10169-02-5 | Chemsrc [chemsrc.com]
- 15. aksci.com [aksci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. krishnadyes.net [krishnadyes.net]
An In-depth Technical Guide to Acid Red 97 for Researchers and Drug Development Professionals
An Introduction to the Azo Dye, Acid Red 97
This compound, a prominent member of the azo dye class, is a synthetic chemical compound recognized by its vibrant red hue. Its structure is characterized by the presence of two azo groups (-N=N-), which are the primary chromophores responsible for its color. The molecule also incorporates sulfonic acid groups, which enhance its solubility in aqueous solutions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications in research, with a particular focus on its use in toxicology studies.
Chemical Structure and Formula
This compound is chemically designated as disodium (B8443419) 5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate. It is a disodium salt of a sulfonic acid.
The canonical SMILES representation of this compound is: C1=CC=C2C(=C1)C=C(C(=O)C2=O)N=NC3=C(C=C(C=C3)C4=C(C=CC(=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C₃₂H₂₀N₄Na₂O₈S₂[1][2][3]
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 10169-02-5 | [4] |
| Molecular Weight | 698.63 g/mol | [3] |
| Appearance | Red to dark red powder | [5] |
| Water Solubility | 1 to 10 mg/mL at 20°C | [4] |
| Melting Point | > 300 °C | [4] |
| logP | -1.119 at 20℃ | [6] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. The manufacturing method involves the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene and its subsequent coupling with Naphthalen-2-ol. A generalized laboratory protocol based on the synthesis of similar azo dyes is as follows:
Materials:
-
2,2′-Biphenyldisulfonic acid, 4,4′-diamino-
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of 4,4'-diamino-2,2'-biphenyldisulfonic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5°C. The reaction mixture should be stirred for an additional 30 minutes to ensure complete diazotization.
-
-
Azo Coupling:
-
In a separate beaker, dissolve two molar equivalents of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to complete the coupling reaction.
-
-
Isolation and Purification:
-
The precipitated dye is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold water to remove any unreacted salts.
-
The purified dye is then dried in an oven at a controlled temperature.
-
Toxicology Experimental Workflow: Frog Embryo Teratogenesis Assay
A study on the toxicity of this compound in the Western Clawed Frog (Silurana tropicalis) provides a detailed experimental workflow. The study aimed to determine the toxicity and endocrine-disrupting properties of the dye.
Experimental Setup:
-
Test Organism: Silurana tropicalis embryos.
-
Exposure: Sediment exposures were performed due to the prediction that this compound would sorb to sediment.
-
Concentrations: A geometric range of concentrations was used: 0, 1, 10, 100, and 1,000 ppm.
Procedure:
-
Sediment Preparation: Prepare sediment samples with the specified concentrations of this compound.
-
Exposure: Place the frog embryos in the prepared sediment containers.
-
Observation: Monitor the embryos for lethality and malformations over a defined period.
-
Gene Expression Analysis:
-
At the larval stage, perform RNA extraction from the treated larvae.
-
Synthesize cDNA from the extracted RNA.
-
Conduct quantitative real-time PCR (qPCR) to analyze the expression of genes related to oxidative stress (e.g., p53, hsp70) and reproduction (e.g., steroidogenic acute regulatory protein).
-
-
Data Analysis: Statistically analyze the data on mortality, malformations, and gene expression to determine the toxic effects of this compound.
The study found that this compound was not lethal to the embryos at the tested concentrations[1].
Concluding Remarks for the Researcher
This compound is a well-characterized azo dye with established physical and chemical properties. While its primary industrial applications are in the dyeing of textiles and leather, its use in a research context, particularly in toxicology, highlights its relevance to scientific investigation. The provided synthesis and experimental workflows offer a foundational understanding for researchers interested in working with this compound. It is important to note that due to the general concerns about the potential health effects of azo dyes, appropriate safety precautions should always be taken when handling this compound in a laboratory setting. This includes the use of personal protective equipment and adherence to institutional safety guidelines.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. Toxicity of the azo dyes this compound and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10254287B2 - Protein fluorescent nanoparticles and methods of synthesis thereof - Google Patents [patents.google.com]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 6. A simple approach to prepare fluorescent molecularly imprinted nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 97, also known as C.I. 22890, is a disazo dye with significant applications in various industries. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for researchers, scientists, and professionals in drug development who may utilize azo dyes in their work. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 4,4'-diamino-2,2'-stilbenedisulfonic acid, followed by a bis-diazotization and a subsequent azo coupling reaction with 2-naphthol (B1666908). This document details the experimental protocols for each critical stage, presents quantitative data in structured tables for clarity, and includes visual diagrams of the reaction pathways and workflows to facilitate a deeper understanding of the manufacturing process.
Introduction
This compound is a water-soluble anionic dye characterized by its vibrant red color. Its molecular structure features two azo groups (–N=N–) connecting a central 4,4'-diamino-2,2'-stilbenedisulfonic acid backbone to two naphthol moieties.[1] The presence of sulfonic acid groups imparts good water solubility, making it suitable for various aqueous dyeing processes.[2] Understanding the synthesis of such dyes is crucial for quality control, process optimization, and the development of new analogs with tailored properties for specific applications, including potential, albeit less common, uses in biomedical research as biological stains or markers.
Overall Synthesis Pathway
The manufacturing of this compound can be conceptually divided into two major stages:
-
Synthesis of the Intermediate: Preparation of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDSA).
-
Synthesis of this compound: Bis-diazotization of DASDSA followed by azo coupling with 2-naphthol.
The overall chemical transformation is depicted below:
Caption: Overall synthesis pathway of this compound.
Synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASDSA)
The synthesis of the key intermediate, DASDSA, is a two-step process starting from 4-nitrotoluene-2-sulfonic acid.
Step 1: Oxidative Condensation of 4-Nitrotoluene-2-sulfonic acid
In this step, two molecules of 4-nitrotoluene-2-sulfonic acid are oxidatively coupled to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). This reaction is typically carried out in an alkaline aqueous medium using an oxidizing agent.
Experimental Protocol:
A detailed experimental protocol for this step can be found in the patent literature.[3][4] A general procedure involves dissolving 4-nitrotoluene-2-sulfonic acid in an aqueous alkaline solution, often with the aid of an organic solvent to improve solubility. The oxidation is then carried out by introducing an oxidizing agent, such as oxygen from the air in the presence of a catalyst, or sodium hypochlorite. The reaction mixture is heated to facilitate the condensation. Upon completion, the DNSDA product can be precipitated and collected.
Step 2: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic acid
The nitro groups of DNSDA are reduced to amino groups to yield DASDSA. Various reduction methods can be employed, with catalytic hydrogenation being a common industrial practice.
Experimental Protocol:
The reduction of DNSDA to DASDSA can be achieved through catalytic hydrogenation.[5][6] A typical procedure involves suspending DNSDA in water and adjusting the pH to a neutral or slightly acidic range. A hydrogenation catalyst, such as Raney nickel, is added to the mixture. The reaction is then carried out under a hydrogen atmosphere with vigorous stirring until the reduction is complete. The catalyst is subsequently removed by filtration, and the DASDSA can be isolated from the aqueous solution.
Table 1: Summary of Reaction Conditions for DASDSA Synthesis
| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |
| 1. Oxidative Condensation | 4-Nitrotoluene-2-sulfonic acid | Oxidizing agent (e.g., O₂, NaOCl), Base (e.g., NaOH) | Water, organic co-solvents | Elevated temperature | 4,4'-Dinitrostilbene-2,2'-disulfonic acid |
| 2. Reduction | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Reducing agent (e.g., H₂/Raney Ni, Iron powder) | Water | Neutral or slightly acidic pH, stirring | 4,4'-Diamino-2,2'-stilbenedisulfonic acid |
Synthesis and Manufacturing of this compound
The final stage of the synthesis involves the conversion of DASDSA into this compound through bis-diazotization and azo coupling.
Caption: Experimental workflow for the final synthesis of this compound.
Step 1: Bis-diazotization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid
In this crucial step, both primary amino groups of DASDSA are converted into diazonium salt groups. This reaction is highly sensitive to temperature and must be performed under controlled conditions.
Experimental Protocol:
-
An aqueous solution of 4,4'-diamino-2,2'-stilbenedisulfonic acid (0.01 moles) is prepared by dissolving it in 50 mL of water at 40°C with the addition of sodium carbonate to achieve a neutral solution.[7]
-
Hydrochloric acid (2 mL) and 5 g of ice are added to the solution to cool it down.[7]
-
A 30% solution of sodium nitrite (B80452) (3.3 g, ~0.021 moles) is then added to the cooled mixture. The reaction mass should test positive for nitrous acid using starch-iodide paper, indicating an excess of the diazotizing agent.[7]
-
The mixture is stirred for one hour to ensure the completion of the bis-diazotization reaction.[7]
Step 2: Azo Coupling with 2-Naphthol
The resulting tetrazonium salt is then coupled with two equivalents of 2-naphthol to form the final this compound dye.
Experimental Protocol:
-
A solution of 2-naphthol (2 equivalents) is prepared by dissolving it in an aqueous sodium hydroxide (B78521) solution (e.g., 4g NaOH in 150 mL water) at 80°C.[7]
-
The solution is then cooled to approximately 10°C with the addition of ice.[7]
-
The previously prepared suspension of the tetrazonium salt is added to the cold alkaline solution of 2-naphthol.[7]
-
The reaction mixture is stirred continuously until the tetrazonium salt is consumed, which can be monitored by a spot test with an H-acid solution on filter paper.[7] An excess of the coupling component (2-naphthol) should be maintained throughout the reaction.[7]
-
After the coupling is complete, the this compound dye is isolated.
Purification of this compound
The crude this compound is purified to remove unreacted starting materials and by-products.
Experimental Protocol:
-
The synthesized dye can be precipitated from the reaction mixture by adjusting the pH to 6-6.5 with a 10% HCl solution.[8]
-
The crude dye is collected by filtration and washed with organic solvents such as dimethyl-ketone and methanol (B129727) to remove impurities.[8]
-
For further purification, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of dioxane and pyridine (B92270) (90:10 v/v).[8] The purified dye is then dried.
Table 2: Quantitative Data for this compound Synthesis
| Reactant | Molar Ratio (to DASDSA) | Typical Yield |
| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 1 | - |
| Sodium Nitrite | ~2.1 | >90% (for diazotization) |
| 2-Naphthol | 2 | ~80% (overall yield for coupling and purification)[8] |
Conclusion
The synthesis and manufacturing of this compound is a well-established process rooted in the fundamental principles of azo dye chemistry. The successful production of this dye relies on the careful control of reaction parameters, particularly temperature and pH, during the critical bis-diazotization and azo coupling steps. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals to understand and potentially replicate or adapt this synthesis for their specific needs. Further research could focus on developing more environmentally friendly synthesis routes and exploring the potential of this compound and its derivatives in novel applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5041632A - Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid - Google Patents [patents.google.com]
- 4. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 7. bch.ro [bch.ro]
- 8. sciforum.net [sciforum.net]
Molecular weight and CAS number for Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, toxicological data, and experimental protocols related to Acid Red 97. The content is structured to serve as a core resource for professionals in research and development.
Core Data Summary
This compound, a prominent member of the azo dye class, is characterized by the following key identifiers and properties.
| Parameter | Value | Reference |
| CAS Number | 10169-02-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [1][3][4][5] |
| Molecular Weight | 698.63 g/mol | [1][2][3][4] |
| Alternate Names | C.I. This compound, Disodium 4,4′-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6′-disulphonate | [2][3] |
| Physical Appearance | Red to dark red powder |
Toxicological Profile
This compound has been the subject of toxicological studies, primarily focusing on its environmental impact. However, these studies provide valuable insights for broader research applications.
Aquatic Toxicology
A study on the Western clawed frog (Silurana tropicalis) investigated the toxicity and endocrine-disrupting potential of this compound. The research indicated that this compound was not lethal to the embryos at the tested concentrations.
Hematotoxicity
Research on the fish species Catla catla has demonstrated the hematotoxic potential of this compound. Exposure to a sublethal concentration of the dye resulted in significant alterations to hematological parameters. Specifically, a decrease in hemoglobin (Hb) and red blood cell (RBC) count was observed, alongside an increase in the white blood cell (WBC) count. These findings suggest that this compound can induce anemia and stimulate an immune response in fish.
Experimental Protocols
Detailed methodologies from key toxicological studies are provided below to facilitate the replication and extension of this research.
Hematotoxicity Assessment in Catla catla
This protocol outlines the methodology used to evaluate the hematotoxic effects of this compound in fish.
Objective: To determine the effect of a sublethal concentration of this compound on the hematological parameters of Catla catla.
Materials:
-
This compound (CAS 10169-02-5)
-
Catla catla fingerlings
-
Aquaria
-
Water dechlorinator
-
Fish feed
-
Heparinized syringes
-
Microscope slides
-
Hemocytometer
-
Spectrophotometer
-
Reagents for hemoglobin, RBC, and WBC analysis
Procedure:
-
Acclimatization: Acclimatize fish to laboratory conditions for a minimum of two weeks.
-
Exposure: Prepare a sublethal concentration of this compound in the aquarium water. A previously reported study utilized a concentration based on the LC50 value.
-
Blood Sampling: At predetermined time points (e.g., 10, 20, and 30 days), collect blood samples from both control and experimental groups via the caudal vein using heparinized syringes.
-
Hematological Analysis:
-
Hemoglobin (Hb): Determine the hemoglobin concentration using a spectrophotometric method.
-
Red Blood Cell (RBC) Count: Dilute the blood sample with an appropriate RBC diluting fluid and count the cells using a hemocytometer.
-
White Blood Cell (WBC) Count: Dilute the blood sample with a WBC diluting fluid and count the cells using a hemocytometer.
-
-
Data Analysis: Statistically analyze the differences in hematological parameters between the control and experimental groups.
Logical Workflow for Hematotoxicity Study
The following diagram illustrates the logical steps involved in conducting a hematotoxicity study of this compound.
Caption: Workflow for assessing the hematotoxicity of this compound.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to support further investigation into its biological effects and potential applications.
References
- 1. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 5. Buy this compound | 10169-02-5 [smolecule.com]
- 6. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
An In-depth Technical Guide to the Solubility of Acid Red 97 in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 97 (C.I. 22890), a widely used azo dye. The following sections detail its solubility in aqueous and ethanolic solutions, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is intended to support research, development, and quality control activities where precise knowledge of this dye's solubility is critical.
Quantitative Solubility Data
The solubility of this compound is a key parameter for its application in various fields, including as a leather dye and in the preparation of fluorescent nanoparticles for imaging.[1] A summary of the available quantitative and qualitative solubility data is presented below.
| Solvent | Temperature | Solubility | Observation |
| Water | 20°C | 8.85 g/L | Forms an orange-red solution.[1][2] |
| Ethanol (B145695) | Not Specified | Soluble (quantitative data not available) | Forms an orange solution.[1][2][3] |
It is also noted that this compound is moderately soluble in water, yielding an acidic solution.[1]
Experimental Protocols
To ensure accurate and reproducible solubility measurements, adherence to standardized experimental protocols is essential. The following methodologies are based on internationally recognized guidelines for determining the solubility of chemical substances.
Determination of Water Solubility (Adapted from OECD Guideline 105)
This method, known as the flask method, is suitable for substances with a solubility greater than 10⁻² g/L.
1. Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dye in the saturated aqueous phase is then determined by a suitable analytical method.
2. Materials and Apparatus:
-
This compound, analytical grade
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (optional)
3. Procedure:
- Preparation of a Supersaturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of water. The amount of dye should be sufficient to ensure that undissolved solid remains after equilibration.
- Equilibration: Stopper the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).
- Phase Separation: After equilibration, allow the mixture to stand at the test temperature to let the undissolved particles settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a suitable speed.
- Sample Analysis:
- Carefully withdraw an aliquot of the clear supernatant.
- Prepare a series of standard solutions of this compound with known concentrations.
- Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
- Calculation: The solubility is expressed in g/L.
Determination of Solubility in Ethanol (Adapted from ISO 7579:2009)
This standard specifies two methods for determining the solubility of dyestuffs in organic solvents: a gravimetric method and a photometric method. The photometric method is described here as it is generally more sensitive.
1. Principle: A nearly saturated solution of the dye in the organic solvent is prepared, and the concentration is determined photometrically by measuring its absorbance and comparing it to a standard solution of known concentration.
2. Materials and Apparatus:
-
This compound, analytical grade
-
Ethanol, analytical grade
-
Glass flasks with stoppers
-
Constant temperature bath or shaker
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus with solvent-resistant filters
3. Procedure:
- Preparation of a Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of ethanol.
- Equilibration: Stopper the flask and agitate it in a constant temperature bath for a predetermined time until equilibrium is reached.
- Filtration: Filter the solution through a solvent-resistant filter to remove any undissolved particles.
- Sample Analysis:
- Prepare a stock solution of this compound in ethanol with a precisely known concentration.
- From the stock solution, prepare a series of dilutions to create standard solutions of varying concentrations.
- Measure the absorbance of the standard solutions and the filtered sample solution at the λmax of this compound in ethanol.
- Create a calibration curve from the absorbance readings of the standard solutions.
- Determine the concentration of the dye in the sample from the calibration curve.
- Calculation: Express the solubility in g/L.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of dye solubility.
Caption: Generalized workflow for determining dye solubility.
References
An In-depth Technical Guide to the Mechanism of Action of Acid Red 97 as a Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of C.I. Acid Red 97 (CAS 10169-02-5), a significant anionic azo dye. The document elucidates the dye's chemical and physical properties, the principles governing its interaction with proteinaceous and polyamide substrates, and detailed experimental protocols for its application and analysis. Quantitative data is summarized for comparative purposes, and key processes are visualized through diagrams to facilitate a deeper understanding of its function as a coloring agent.
Introduction
This compound is a synthetic organic dye belonging to the double azo class, widely utilized in the textile and leather industries for imparting a vibrant red hue to substrates such as wool, silk, nylon, and paper.[1][2][3] Its efficacy as a dye is primarily attributed to its chemical structure, which facilitates strong interactions with fibers under acidic conditions.[4] Understanding the molecular mechanism of its action is crucial for optimizing dyeing processes, ensuring colorfastness, and assessing its potential biological interactions, a point of interest for drug development professionals exploring molecular probes and staining agents.
Chemical and Physical Properties of this compound
This compound is the disodium (B8443419) salt of 4,4'-bis[(2-hydroxy-1-naphthalenyl)azo]-[1,1'-biphenyl]-2,2'-disulfonic acid.[5] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| C.I. Name | This compound | |
| C.I. Number | 22890 | [2][6] |
| CAS Number | 10169-02-5 | [6] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [2][5] |
| Molecular Weight | 698.63 g/mol | [2][6] |
| Appearance | Red to dark red powder | [3] |
| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange), acetone, and ethylene (B1197577) glycol ethyl ether. | [6][7] |
The molecule possesses two azo chromophores (-N=N-) responsible for its color and two sulfonic acid groups (-SO₃H) that confer water solubility and are critical for its binding mechanism.[8]
Mechanism of Action: Dye-Substrate Interaction
The primary mechanism of action for this compound as a dye involves the formation of strong ionic bonds between the anionic dye molecules and cationic sites on the substrate fibers. This process is highly pH-dependent and is most effective in an acidic dyebath.
Interaction with Protein Fibers (Wool and Silk)
Protein fibers like wool and silk are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic solution, the amino groups are protonated, creating positively charged sites (-NH₃⁺).[9] The negatively charged sulfonate groups (-SO₃⁻) of this compound are then electrostatically attracted to these cationic sites, forming strong ionic bonds.[9]
In addition to ionic bonding, other intermolecular forces contribute to the dye-fiber interaction, including:
-
Van der Waals forces: These weak, short-range forces contribute to the overall affinity of the dye for the fiber.
-
Hydrogen bonding: The hydroxyl (-OH) and azo (-N=N-) groups in the dye molecule can form hydrogen bonds with suitable groups on the fiber surface.
Interaction with Polyamide Fibers (Nylon)
Nylon, a synthetic polyamide, has a chemical structure with amide linkages (-CO-NH-) and terminal amino groups (-NH₂). Similar to protein fibers, in an acidic medium, the terminal amino groups of nylon become protonated, providing cationic sites for the binding of anionic dyes like this compound.[9]
The logical flow of the dye-substrate interaction is depicted in the following diagram:
Caption: Mechanism of this compound binding to protein and polyamide fibers.
Quantitative Data
| Parameter | Rating/Value | Reference(s) |
| Light Fastness | 4 | [4] |
| Washing Fastness (Staining on Cotton) | 4 | [4] |
| Washing Fastness (Staining on Nylon) | 5 | [4] |
| Perspiration Fastness | 4.5 | [9] (General for similar dyes) |
| Purity | 97-98% | [3][10] |
Experimental Protocols
Spectrophotometric Quantification of this compound
This protocol is based on the Beer-Lambert law and utilizes the provided UV-Vis spectrum of this compound.
Objective: To determine the concentration of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Distilled water
-
Volumetric flasks (100 mL and 10 mL)
-
Pipettes
-
Beakers
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solution (100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder.
-
Dissolve the powder in a small amount of distilled water in a beaker.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add distilled water to the mark and mix thoroughly.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions with concentrations ranging from 1 to 20 mg/L by diluting the stock solution. For example, to prepare a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
-
-
Determination of aλmax:
-
Using a standard solution (e.g., 10 mg/L), scan the absorbance from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). Based on available spectra for similar acid red dyes, the λmax is expected to be around 510 nm.[11]
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which is related to the molar extinction coefficient.
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the unknown this compound solution at λmax.
-
Use the calibration curve equation to calculate the concentration of the unknown sample.
-
Dyeing Protocol for Wool with this compound
Objective: To dye wool yarn or fabric with this compound.
Materials:
-
Wool yarn or fabric
-
This compound
-
White vinegar (acetic acid) or citric acid
-
Synthrapol (wetting agent)
-
Stainless steel pot
-
Stirring rod
-
Heat source
-
Measuring cups and spoons
-
Gloves and safety glasses
Procedure:
-
Preparation of Wool:
-
Weigh the dry wool.
-
Pre-wash the wool with a neutral detergent like Synthrapol to remove any impurities.[12]
-
Thoroughly rinse the wool.
-
-
Dye Bath Preparation:
-
Fill the stainless steel pot with enough water to allow the wool to move freely.
-
Dissolve the required amount of this compound powder in a small amount of hot water before adding it to the dye pot. A typical concentration is 1-2% of the weight of the fiber (owf).[13]
-
Add the dissolved dye to the pot and stir well.
-
-
Dyeing Process:
-
Add the wet wool to the dye bath.
-
Slowly heat the dye bath to a simmer (around 85-95°C), stirring gently and frequently.[14]
-
Once the desired temperature is reached, add an acid, such as white vinegar (approximately 25 ml per 100g of wool) or citric acid, to lower the pH of the dyebath.[14] This facilitates the protonation of the amino groups in the wool.
-
Maintain the temperature and continue to stir gently for 30-60 minutes.[12]
-
-
Rinsing and Drying:
-
Allow the dye bath to cool down before removing the wool to avoid thermal shock.
-
Rinse the dyed wool with warm water, then gradually cooler water, until the water runs clear.
-
Gently squeeze out excess water and air dry.
-
The workflow for dyeing wool with this compound is illustrated below:
Caption: General workflow for dyeing wool with this compound.
Dyeing Protocol for Nylon with this compound
The protocol for dyeing nylon is similar to that for wool, with slight modifications.
Procedure:
-
Follow steps 1 and 2 as for wool.
-
Dyeing Process:
-
Rinsing and Drying:
-
Follow the same rinsing and drying procedure as for wool.
-
Colorfastness to Washing Test (AATCC Test Method 61)
Objective: To evaluate the resistance of the color of the dyed fabric to laundering.
Materials:
-
Dyed fabric specimen
-
Multifiber test fabric
-
Stainless steel balls
-
AATCC standard reference detergent
-
Launder-Ometer or similar apparatus
-
Gray Scale for Color Change and Gray Scale for Staining
Procedure:
-
Prepare a composite specimen by sewing the dyed fabric to a multifiber test fabric.
-
Place the composite specimen, stainless steel balls, and a specified amount of detergent solution in a stainless steel container.
-
Agitate the container in a Launder-Ometer at a specified temperature and for a specific duration (e.g., 49°C for 45 minutes for test 2A).[15]
-
After the test, rinse and dry the specimens.
-
Evaluate the color change of the dyed specimen using the Gray Scale for Color Change and the staining of the multifiber test fabric using the Gray Scale for Staining.
Conclusion
This compound functions as an effective dye for proteinaceous and polyamide fibers through a mechanism dominated by ionic interactions in an acidic environment. Its chemical structure, featuring anionic sulfonate groups, allows for strong electrostatic bonding with protonated amino groups on the substrate. The dyeing process is influenced by factors such as pH, temperature, and time, which can be optimized to achieve desired color depth and fastness properties. The provided experimental protocols offer a framework for the quantitative analysis and application of this compound in a laboratory setting, providing valuable insights for researchers in material science, chemistry, and drug development. Further research to determine specific binding constants and explore the dye's potential in biological staining applications would be a valuable extension of the current body of knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. ijeat.org [ijeat.org]
- 7. PhotochemCAD | Acid Red 1 [photochemcad.com]
- 8. banglajol.info [banglajol.info]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. researchgate.net [researchgate.net]
Spectrophotometric Analysis and UV-Vis Spectrum of Acid Red 97: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the spectrophotometric analysis of Acid Red 97, a synthetic azo dye. It details the principles of UV-Visible spectroscopy as applied to this compound, outlines experimental protocols for quantitative analysis, and presents key spectral data. This document is intended to serve as a comprehensive resource for researchers and professionals requiring accurate and reproducible methods for the detection and quantification of this compound in various matrices.
Introduction
This compound (C.I. 22890) is a water-soluble anionic dye belonging to the azo class of compounds.[1] Its chemical structure, characterized by the presence of azo bonds (-N=N-) and sulfonic acid groups, is responsible for its vibrant red color and its affinity for proteinaceous substrates such as wool, silk, and leather.[2][3] The extended chromophore system within the molecule allows for strong absorption of light in the visible region, making UV-Visible spectrophotometry an ideal technique for its quantitative analysis.[4]
Accurate determination of this compound concentration is critical in various fields, including textile manufacturing for quality control, environmental monitoring of wastewater, and in toxicological studies due to the potential health concerns associated with azo dyes.[5] This guide will focus on the application of UV-Vis spectrophotometry for this purpose.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10169-02-5 | [2] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [2] |
| Molecular Weight | 698.63 g/mol | [2] |
| Appearance | Red to dark red powder | |
| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange solution), acetone, and glycol ether. | [2] |
Principles of UV-Vis Spectrophotometry for this compound Analysis
UV-Visible spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a substance in solution. For a quantitative analysis of this compound, the Beer-Lambert Law is fundamental. The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.
The mathematical representation of the Beer-Lambert Law is:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.[6]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol L⁻¹)
By measuring the absorbance of an this compound solution at its wavelength of maximum absorbance (λmax), and with a known molar absorptivity, the concentration of the dye can be accurately determined.
Experimental Protocol for Spectrophotometric Analysis
The following section outlines a detailed methodology for the quantitative analysis of this compound using a UV-Vis spectrophotometer.
Instrumentation and Materials
-
UV-Visible Spectrophotometer (capable of scanning in the 200-800 nm range)
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
This compound (analytical standard)
-
Solvent (e.g., deionized water)
Preparation of Standard Solutions
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution. This is crucial for constructing a calibration curve.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Take one of the standard solutions of this compound.
-
Scan the absorbance of the solution over a wavelength range (e.g., 400-700 nm) using the spectrophotometer.
-
The wavelength at which the highest absorbance is recorded is the λmax. For this compound in an aqueous solution, the λmax is reported to be approximately 501 nm .
Construction of a Calibration Curve
-
Set the spectrophotometer to the determined λmax (501 nm).
-
Use the solvent (deionized water) as a blank to zero the instrument.
-
Measure the absorbance of each of the prepared standard solutions.
-
Plot a graph of absorbance (on the y-axis) versus the corresponding concentration (on the x-axis).
-
The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law. A linear regression analysis can be used to determine the equation of the line (y = mx + c, where c should be close to zero) and the coefficient of determination (R²), which should be close to 1 for a good linear fit.
Analysis of an Unknown Sample
-
Measure the absorbance of the unknown sample solution at the λmax.
-
Using the equation of the line from the calibration curve, the concentration of this compound in the unknown sample can be calculated.
Quantitative Data
The following table summarizes the key quantitative data for the spectrophotometric analysis of this compound.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | ~ 501 nm | In aqueous solution. |
| Molar Absorptivity (ε) | To be determined experimentally | The slope of the Beer-Lambert law plot (Absorbance vs. Concentration in mol/L) for a 1 cm path length will yield the molar absorptivity. |
| Linear Dynamic Range | To be determined experimentally | The concentration range over which the Beer-Lambert law is obeyed. |
Experimental Workflow Diagram
The logical flow of the spectrophotometric analysis of this compound is depicted in the following diagram.
Caption: Workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.
Conclusion
This technical guide has provided a comprehensive framework for the spectrophotometric analysis of this compound. By following the detailed experimental protocols, researchers can achieve accurate and reliable quantification of this dye. The principles and methodologies described herein are fundamental for applications in quality control, environmental science, and various research and development settings. It is recommended that for specific applications, method validation be performed to ensure accuracy and precision within the desired analytical range.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Degradation of this compound dye in aqueous medium using wet oxidation and electro-Fenton techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical and Chemical Properties of C.I. 22890 (Acid Red 97)
This technical guide provides a comprehensive overview of the core physical and chemical properties of the disazo dye C.I. 22890, also known as Acid Red 97. The information is intended for researchers, scientists, and professionals in the field of drug development and other related industries where this compound may be of interest.
Introduction
C.I. 22890, or this compound, is a red anionic disazo dye.[1] Its chemical structure features two azo groups (-N=N-) which are responsible for its characteristic color.[2][3] Due to its solubility in water and ability to bind to substrates such as leather, wool, and polyamide fibers, it has been primarily used in the textile and leather industries.[1][4] This guide details its fundamental physical and chemical characteristics, methods of synthesis, and standardized protocols for property determination.
Physical Properties
This compound is a red to dark red powder.[5][6] The quantitative physical properties are summarized in the table below.
| Property | Value | Experimental Protocol |
| Molecular Weight | 698.63 g/mol | Mass Spectrometry |
| Melting Point | > 300 °C (> 572 °F) | Capillary Melting Point Method |
| Water Solubility | 8.85 g/L at 20°C | Flask Method (OECD 105) |
| Appearance | Red to dark red powder | Visual Inspection |
Chemical Properties
The chemical properties of C.I. 22890 are dictated by its disazo structure and the presence of sulfonic acid groups. These properties are crucial for its application as a dye. A summary of its key chemical characteristics is provided below.
| Property | Description | Experimental Protocol |
| Color in Aqueous Solution | Orange-red | Visual Inspection |
| Reaction with Strong Acid (Conc. HCl) | Forms a reddish-brown precipitate | Acidification of aqueous solution |
| Reaction with Strong Base (Conc. NaOH) | Solution turns reddish-orange to brown | Basification of aqueous solution |
| Reaction with Conc. Sulfuric Acid | Dissolves to form a reddish-purple solution, which turns dark pink upon dilution | Dissolution in concentrated sulfuric acid |
| Reaction with Conc. Nitric Acid | Dissolves to form a dark blue-red solution, which then turns orange | Dissolution in concentrated nitric acid |
| Lightfastness | Good (ISO rating: 4) | ISO 105-B02 |
| Wash Fastness (Soaping) | Moderate (ISO rating: 3 for fading, 4 for staining) | ISO 105-C06 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of C.I. 22890 are outlined below.
Synthesis of C.I. This compound (22890)
The synthesis of C.I. 22890 involves a two-step process: the diazotization of an aromatic diamine followed by an azo coupling reaction.[1]
Step 1: Diazotization of 2,2′-Disulfo-4,4′-diaminobiphenyl
-
An aqueous solution of 2,2′-Disulfo-4,4′-diaminobiphenyl is prepared.
-
The solution is acidified with hydrochloric acid.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the tetra-azonium salt.
Step 2: Azo Coupling with Naphthalen-2-ol
-
Naphthalen-2-ol (2 moles) is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).
-
The solution is cooled to 0-5 °C.
-
The cold tetra-azonium salt solution from Step 1 is slowly added to the Naphthalen-2-ol solution with constant stirring.
-
The coupling reaction occurs, leading to the precipitation of C.I. This compound.
-
The resulting dye is isolated by filtration, washed, and dried.
References
Stability and Storage of Acid Red 97 Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Acid Red 97 powder, a synthetic azo dye. The information is compiled from technical datasheets, safety data sheets, and general chemical stability testing protocols. This document is intended to guide researchers and professionals in handling, storing, and assessing the stability of this compound powder to ensure its quality and integrity for research and development purposes.
Summary of Physicochemical Properties and Stability
This compound is a red to dark red powder. It is chemically stable under normal ambient temperatures and pressures.[1] Key stability-related parameters and recommendations are summarized below.
| Parameter | Value / Recommendation | Source(s) |
| Chemical Stability | Stable under normal temperatures and pressures. | [1] |
| Recommended Storage Temperature | Store in a cool, dry place. | [1][2] |
| Recommended Relative Humidity | Store in a dry place. A moisture content of ≤5% is specified in some technical datasheets. | |
| Light Sensitivity | Preserve in light-resistant containers. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [1] |
| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants, dust generation. | [1] |
| Hazardous Decomposition Products | Upon heating to decomposition, may emit toxic fumes and gases, including nitrogen oxides. | [2] |
| Melting Point | >300°C | [2] |
Recommended Storage and Handling
To maintain the integrity and stability of this compound powder, the following storage and handling procedures are recommended:
-
Containers: Store in tightly closed, light-resistant containers to prevent moisture absorption and photodegradation.[1]
-
Environment: The storage area should be cool, dry, and well-ventilated.[1][2]
-
Avoid Contamination: Keep away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
Handling: Minimize dust generation during handling.[1] Use appropriate personal protective equipment, including gloves and safety goggles.
Potential Degradation Pathways
While specific solid-state degradation pathways for this compound are not extensively documented in publicly available literature, studies on the degradation of this compound in aqueous solutions and the general behavior of azo dyes provide insights into potential degradation mechanisms.
The primary point of degradation for azo dyes is often the azo bond (-N=N-). Cleavage of this bond can lead to the formation of various aromatic amines.[3] Studies on the degradation of this compound in aqueous solutions using advanced oxidation processes have identified several degradation products, including 1,2-naphthalenediol, 1,1'-biphenyl-4-amino-4-ol, and various carboxylic acids and benzoic acid derivatives.[4] It is plausible that similar bond cleavages could occur in the solid state over time, accelerated by factors such as heat, light, and moisture.
Caption: Logical relationship between storage conditions and the stability of this compound powder.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound powder, a series of experimental studies should be conducted. The following protocols are based on general guidelines for chemical stability testing and can be adapted for this compound.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound powder.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve, DTG).
Photostability Testing
Objective: To assess the impact of light exposure on the stability of this compound powder. This protocol is adapted from ICH Q1B guidelines.
Methodology:
-
Sample Preparation: Spread a thin, uniform layer of this compound powder in a chemically inert and transparent container (e.g., a petri dish). Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil.
-
Light Exposure: Place both the test and dark control samples in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the exposure period, visually inspect both samples for any changes in color or appearance. Perform quantitative analysis (e.g., using a stability-indicating HPLC method) to determine the potency of this compound and to detect and quantify any degradation products in both the exposed and dark control samples.
-
Data Evaluation: Compare the results from the exposed sample to those of the dark control to differentiate between light-induced and thermally-induced degradation.
Hygroscopicity Testing
Objective: To determine the tendency of this compound powder to absorb moisture from the air.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound powder into a pre-weighed container.
-
Humidity Exposure: Place the open container in a controlled humidity chamber (e.g., at 25°C and 80% relative humidity) for a specified period (e.g., 24 hours or until equilibrium is reached).
-
Weight Measurement: After the exposure period, re-weigh the sample.
-
Calculation: Calculate the percentage of weight gain to determine the amount of moisture absorbed.
-
Classification: The hygroscopicity can be classified based on the percentage of weight gain. For example, according to the European Pharmacopoeia, a weight gain of 0.2% to less than 2% is classified as slightly hygroscopic, while a gain of 2% to less than 15% is classified as hygroscopic.
Caption: Workflow for conducting key stability tests on this compound powder.
Conclusion
This compound powder is a chemically stable compound under recommended storage conditions. To ensure its long-term stability and prevent degradation, it is crucial to store it in cool, dry, and dark conditions in tightly sealed containers, away from incompatible substances. The provided experimental protocols offer a framework for researchers to conduct a thorough stability assessment of this compound powder to determine its shelf-life and degradation profile under specific conditions relevant to their applications.
References
An In-depth Technical Guide to the Safe Handling of Acid Red 97 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for Acid Red 97 (CAS No. 10169-02-5), a synthetic azo dye. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The substance is a red powder with no distinct odor.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Potential Health Effects:
-
Eye Contact: Can cause irritation, inflammation, redness, and pain.[1][2]
-
Skin Contact: May lead to irritation, and prolonged or repeated contact can cause inflammation, itching, scaling, or blistering.[1][2]
-
Inhalation: May irritate the respiratory tract.[2]
-
Ingestion: Considered harmful if swallowed and may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]
Quantitative Toxicity and Exposure Data
The following table summarizes the available quantitative data regarding the toxicity of this compound. It is important to note that comprehensive toxicological data is not fully available for this compound.
| Data Point | Value | Reference |
| CAS Number | 10169-02-5 | [2] |
| Molecular Formula | C32H20N4Na2O8S2 | [3] |
| Molecular Weight | 698.63 g/mol | [2] |
| LD50/LC50 | Not available/Unlisted | [2] |
| OSHA PEL | Not available | [1] |
| NIOSH REL | Not available | [1] |
| ACGIH TLV | Not available | [1] |
| Mutagenicity | Mutagenicity data has been reported. A study on Salmonella typhimurium showed mutation at a dose of 125 µ g/plate . | [2][4] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary in situations with a higher risk of splashing.[1][3]
-
Skin Protection:
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[2] If engineering controls are insufficient or if dust is generated, an approved respirator should be worn.[2][5]
Laboratory Handling and Storage Protocols
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid generating dust.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Use non-sparking tools to prevent ignition.[3]
Storage:
-
Keep containers tightly closed and store in light-resistant containers.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[2]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Spill and Disposal Procedures
Spill Response Workflow:
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined in Section 3.
-
For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2]
-
Prevent the spill from entering drains or waterways.[3]
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself.
Fire and Explosion Hazard Data
-
Flammability: The material is likely combustible, though specific flash point data is not available.[3]
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.[3][4]
-
Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and sulfur oxides.[1][2]
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal temperatures and pressures.[2]
-
Conditions to Avoid: Avoid excess heat, dust generation, and incompatible materials.[1][2]
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[2]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon oxides, and sulfur oxides.[1][3]
-
Hazardous Polymerization: Will not occur.[2]
References
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of the azo dye Acid Red 97 (AR97), focusing on the various pathways of its breakdown and the resulting byproducts. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed insights into the chemical transformations of AR97 under different treatment methods. The information presented herein is crucial for environmental remediation efforts, toxicological assessment, and the development of safer industrial processes.
Introduction to this compound
This compound is a disazo dye characterized by the presence of two azo (-N=N-) bonds, which are responsible for its color. Azo dyes are widely used in the textile, leather, and paper industries due to their vibrant colors and cost-effectiveness. However, the release of these dyes into the environment is a significant concern due to their persistence, potential toxicity, and the formation of harmful aromatic amines upon degradation. Understanding the degradation of AR97 is therefore essential for mitigating its environmental impact.
Degradation Pathways of this compound
The degradation of this compound can be achieved through several methods, broadly categorized as advanced oxidation processes (AOPs) and microbial degradation. Each method follows a distinct pathway, leading to a variety of intermediate and final byproducts.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are capable of non-selectively oxidizing a wide range of organic pollutants.
Wet air oxidation (WAO) is a high-temperature and high-pressure process that uses oxygen or air to oxidize organic compounds in an aqueous environment. The degradation of AR97 via wet oxidation with periodate (B1199274) as an oxidant has shown high efficiency in decolorization and mineralization.
Quantitative Data for Wet Oxidation of this compound [1][2]
| Parameter | Condition | Result |
| Decolorization | 5 mM periodate, 150°C, 1 min | 88% |
| Decolorization | 5 mM periodate, 200°C, 1 min | 98% |
| Total Organic Carbon (TOC) Removal | 5 mM periodate, 150°C | 60% |
| Total Organic Carbon (TOC) Removal | 5 mM periodate, 200°C | 80% |
The electro-Fenton process is an electrochemical AOP that generates hydroxyl radicals through the reaction of electrochemically generated hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺). This method has proven effective in the mineralization of AR97. The degradation mechanism is believed to initiate with the attack of hydroxyl radicals on the azo bonds, followed by the cleavage of the aromatic rings.[2]
Quantitative Data for Electro-Fenton Degradation of this compound [1][2]
| Parameter | Condition | Result |
| Mineralization | 300 mA, 0.2 mM Fe²⁺, 3 h | 70% |
| Mineralization | 300 mA, 0.2 mM Fe²⁺, 5 h | 95% |
Identified Byproducts from Electro-Fenton Degradation of this compound [1]
| Byproduct | Chemical Formula |
| 1,2-Naphthalenediol | C₁₀H₈O₂ |
| 1,1'-Biphenyl-4-amino-4-ol | C₁₂H₁₁NO |
| 2-Naphthalenol diazonium | C₁₀H₇N₂O⁺ |
| 2-Naphthalenol | C₁₀H₈O |
| 2,3-Dihydroxy-1,4-naphthalenedion | C₁₀H₆O₄ |
| Phthalic anhydride | C₈H₄O₃ |
| 1,2-Benzenedicarboxylic acid | C₈H₆O₄ |
| Phthaldehyde | C₈H₆O₂ |
| 3-Hydroxy-1,2-benzenedicarboxylic acid | C₈H₆O₅ |
| 4-Amino-benzoic acid | C₇H₇NO₂ |
| 2-Formyl-benzoic acid | C₈H₆O₃ |
Photocatalytic degradation involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species that degrade the dye molecules. While specific studies on the byproducts of AR97 photocatalysis are limited, research on other "Acid Red" dyes suggests that the degradation proceeds through the cleavage of the azo bond, followed by the oxidation of the resulting aromatic amines and naphthalene (B1677914) derivatives.[3]
Quantitative Data for Photocatalytic Degradation of an "Acid Red" dye [3]
| Parameter | Condition | Result |
| Degradation Efficiency | Mn-doped SrTiO₃, 120 min | 92.5% |
Microbial Degradation
Microbial degradation utilizes the metabolic activities of microorganisms, such as bacteria and fungi, to break down organic compounds. This approach is considered environmentally friendly and cost-effective.
Certain bacterial species, particularly those from genera like Pseudomonas, are known to degrade azo dyes.[4] The initial step in bacterial degradation is typically the reductive cleavage of the azo bond by an azoreductase enzyme, leading to the formation of aromatic amines. These amines are then further mineralized under aerobic conditions.[5][6]
White-rot fungi, such as Phanerochaete chrysosporium, are effective in degrading a wide range of recalcitrant organic pollutants, including azo dyes.[7] These fungi secrete extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase, which are non-specific and can oxidize the complex structure of dyes.[7][8]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Wet Air Oxidation
A typical wet air oxidation experiment is conducted in a high-pressure autoclave. The aqueous solution of this compound, along with an oxidant like periodate, is placed in the reactor. The reactor is then sealed, pressurized with air or oxygen, and heated to the desired temperature (e.g., 150-200°C) for a specific duration. Samples are collected periodically to analyze the decolorization and TOC removal.
Electro-Fenton Process
The electro-Fenton degradation of AR97 is carried out in an electrochemical cell. A typical setup includes a carbon-based cathode and a platinum or iron anode. The aqueous solution of AR97 is acidified (usually to pH 3) and contains a source of ferrous ions (e.g., FeSO₄). A constant current (e.g., 300 mA) is applied to the cell. The degradation progress is monitored by measuring the mineralization of the dye over time.
Byproduct Identification by GC-MS
The identification of degradation byproducts is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: After the degradation experiment, the aqueous sample is typically extracted with an organic solvent (e.g., dichloromethane) to isolate the organic byproducts. The extract is then concentrated.
-
GC-MS Analysis: The concentrated extract is injected into the GC-MS system.
-
Gas Chromatograph: A capillary column (e.g., HP-5MS) is used to separate the different compounds in the mixture based on their boiling points and polarity. The oven temperature is programmed to ramp up (e.g., from 40°C to 320°C) to elute the compounds.[9]
-
Mass Spectrometer: As the separated compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
-
Identification: The obtained mass spectra are compared with a library of known spectra (e.g., NIST library) to identify the individual byproducts.[10]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Proposed degradation pathway of this compound via the Electro-Fenton process.
References
- 1. Degradation of this compound dye in aqueous medium using wet oxidation and electro-Fenton techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tjpsj.org [tjpsj.org]
- 4. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoremediation of Synthetic Azo Dyes by White-Rot Fungi Grown on Diary Waste: A Step toward Sustainable and Circular Bioeconomy [mdpi.com]
- 8. Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Toxicological data and safety information for Acid Red 97
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 97 (CAS No. 10169-02-5), a benzidine-based azo dye, finds application in various industries, including textiles and leather.[1] As with many azo dyes, understanding its toxicological profile and safety is crucial for risk assessment and the development of safe handling and disposal protocols. This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for toxicological evaluation.
Toxicological Data Summary
The toxicological profile of this compound is characterized by concerns regarding skin, eye, and respiratory irritation, as well as conflicting evidence on its genotoxic potential. Quantitative data on acute toxicity is limited, with most safety data sheets reporting it as "not available".[2]
Acute Toxicity
Data on acute oral, dermal, and inhalation toxicity are largely unavailable in the reviewed literature. Safety Data Sheets consistently state "Not available" for LD50 (oral, dermal) and LC50 (inhalation) values.[2]
Irritation and Sensitization
This compound is classified as a skin and eye irritant.[2] It may also cause respiratory irritation.[2]
Table 1: Irritation Data
| Endpoint | Species | Result | Classification | Citation |
| Skin Irritation | Not Specified | Causes skin irritation, characterized by itching, scaling, reddening, or blistering. | Category 2 | [2] |
| Eye Irritation | Not Specified | Causes serious eye irritation, characterized by redness, watering, and itching. | Category 2A | [2] |
| Respiratory Irritation | Not Specified | May cause respiratory irritation. | Category 3 | [2] |
No quantitative data from standardized tests (e.g., Draize test) were available in the reviewed literature.
Genotoxicity
The genotoxicity of this compound presents a mixed picture. Some in vitro studies have indicated mutagenic potential, particularly under conditions of reductive metabolism, while others have not.[3]
Table 2: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Citation |
| In vitro Mutagenicity | Salmonella typhimurium (strains TA98 and TA100) | With reductive conditions and metabolic activation | Mutagenic | [3] |
| In vitro Mutagenicity | Not Specified | Not Specified | Not mutagenic | [3] |
Carcinogenicity
There is insufficient data to classify the carcinogenicity of this compound. It is not listed as a carcinogen by IARC, NTP, or OSHA in some sources, while another indicates it as a known carcinogen under NTP.[2] This discrepancy highlights the need for further investigation.
Aquatic Toxicity
Studies have been conducted on the effects of this compound on aquatic organisms, specifically fish and frogs.
Table 3: Aquatic Toxicity Data
| Test Organism | Endpoint | Concentration/Result | Exposure Duration | Citation |
| Catla catla (Fish) | LC50 | 85 mg/L | Not Specified | [4] |
| Silurana tropicalis (Western Clawed Frog) | Lethality | Not lethal to embryos at concentrations up to 1,000 ppm in sediment. | Not Specified | [5][6] |
Experimental Protocols
Detailed experimental protocols for all cited studies were not available. However, the general methodologies for the key aquatic toxicity studies can be summarized as follows:
Fish Acute Toxicity Test (Catla catla)
The study aimed to evaluate the chronic toxicity of this compound on the freshwater fish Catla catla.[4] While a specific LC50 value of 85 mg/L is provided, the methodology for its determination is not detailed in the available abstract.[4] The study proceeded to investigate sublethal concentrations (1/100th and 1/50th of the LC50) to observe haematological and histopathological alterations over 10, 20, and 30 days.[4]
Frog Embryo Teratogenesis Assay (Silurana tropicalis)
This study investigated the toxicity and endocrine-disrupting properties of this compound in the Western Clawed Frog, Silurana tropicalis.[5][6] Due to the compound's predicted sorption to sediment, the exposures were conducted using a geometric range of concentrations (0, 1, 10, 100, and 1,000 ppm) in sediment.[5][6] The primary endpoint was lethality to the embryos.[5][6]
Logical Frameworks and Workflows
General Toxicological Assessment Workflow
The assessment of a chemical's toxicity typically follows a structured workflow to ensure all potential hazards are evaluated.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Safety Information
Hazard Statements
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Conclusion
The available data indicates that this compound should be handled with care due to its irritant properties. There is a significant lack of quantitative data for acute toxicity and carcinogenicity, and the conflicting results for genotoxicity warrant further investigation. The aquatic toxicity data suggests a moderate hazard to fish. Researchers and professionals working with this compound should adhere to the recommended safety precautions to minimize exposure and potential health risks. Further comprehensive studies are needed to fill the existing data gaps and provide a more complete toxicological profile for this compound.
References
- 1. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound (c.i. 22890) | CAS#:10169-02-5 | Chemsrc [chemsrc.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. canada.ca [canada.ca]
An In-depth Technical Guide to the Fluorescent Properties of Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 97, a disodium (B8443419) salt of a double azo dye, is a versatile chemical compound with applications extending beyond traditional dyeing. Its utility in the formulation of fluorescent inorganic-organic hybrid nanoparticles for sophisticated staining and imaging applications underscores its significant fluorescent properties.[1][2] This technical guide provides a comprehensive overview of the fluorescent characteristics of this compound, including its chemical identity, spectral properties, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the fluorescent capabilities of this compound in their respective fields.
Chemical and Physical Properties
This compound, also known by its Colour Index number C.I. 22890, is a red to dark red powder.[3] It is a double azo dye, characterized by the presence of two azo (-N=N-) groups in its molecular structure.[4] The presence of sulfonic acid groups enhances its solubility in water.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | [] |
| C.I. Number | 22890 | [4] |
| CAS Number | 10169-02-5 | [4][7] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [4][7] |
| Molecular Weight | 698.63 g/mol | [4][7] |
| Appearance | Red to dark red powder | [3] |
| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange solution), acetone, and ethylene (B1197577) glycol ethyl ether. | [1][2] |
Spectral Properties
The defining characteristic of a fluorescent molecule is its ability to absorb light at one wavelength and emit it at a longer wavelength. The following sections detail the known spectral properties of this compound.
Absorption Spectrum
A representative UV-Vis absorption spectrum of this compound would be presented here if available in the search results.
Fluorescence Emission Spectrum
Following absorption of light, the excited this compound molecule relaxes to a lower energy state, emitting a photon in the process. This emission of light is what constitutes its fluorescence. Currently, a specific fluorescence emission spectrum for this compound is not available in the public domain literature. However, its use in fluorescent nanoparticles suggests it possesses notable emissive properties.[1][2]
Quantitative Fluorescence Data
Quantitative parameters such as quantum yield and fluorescence lifetime are essential for evaluating the efficiency and dynamics of a fluorophore.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. The specific fluorescence quantum yield of this compound has not been reported in the available literature.
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications such as fluorescence lifetime imaging microscopy (FLIM). The fluorescence lifetime of this compound is not documented in the reviewed scientific literature.
Table 2: Summary of Quantitative Fluorescent Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | Not available | |
| Emission Maximum (λem) | Not available | |
| Fluorescence Quantum Yield (Φ) | Not available | |
| Fluorescence Lifetime (τ) | Not available |
Experimental Protocols
Given the absence of comprehensive published data on the fluorescent properties of this compound, this section provides detailed methodologies for researchers to determine these characteristics in their own laboratories.
Determination of Absorption and Emission Spectra
This protocol outlines the steps to measure the absorption and fluorescence emission spectra of this compound.
Caption: Workflow for determining the absorption and emission spectra of this compound.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
References
Acid Red 97: A Technical Examination of its Fluorescent Properties and Applications
Is Acid Red 97 a fluorescent dye? The available scientific and industrial literature definitively categorizes this compound, a disazo acid dye, as a fluorescent marker. It finds application in diverse fields, including as a colorant in cosmetics, for staining acidic organelles such as lysosomes in biological research, and in the formulation of fluorescent inorganic-organic hybrid nanoparticles for imaging purposes.[1] Despite its classification as a fluorescent dye, a comprehensive, publicly available dataset detailing its specific quantitative photophysical properties is notably scarce.
This technical guide serves to consolidate the known information regarding this compound, addressing its fluorescent characteristics, providing generalized experimental protocols for its application, and outlining logical workflows for its use in research settings.
Physicochemical and Spectroscopic Properties
This compound is a red to dark red powder with the chemical formula C₃₂H₂₀N₄Na₂O₈S₂ and a molecular weight of 698.63 g/mol .[2][3] It is soluble in water, ethanol, acetone, and ethylene (B1197577) glycol ethyl ether.[2]
While detailed fluorescence data is limited, the UV-Visible absorption spectrum of this compound has been reported. The spectrum, however, often lacks specific peak absorption (λmax) values in the available literature.[4] For analogous red azo dyes, the maximum absorption peak is typically observed in the visible region, for instance, Acid Red B exhibits a maximum absorption peak at 510 nm.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [2][3] |
| Molecular Weight | 698.63 g/mol | [2][3] |
| Appearance | Red to dark red powder | [3] |
| Solubility | Water, Ethanol, Acetone, Ethylene Glycol Ethyl Ether | [2] |
Table 2: Spectroscopic Properties of this compound (Limited Data)
| Property | Value | Reference |
| UV-Vis Absorption | Spectrum available, λmax not consistently reported | [4] |
| Fluorescence Excitation Max (λex) | Data not available | |
| Fluorescence Emission Max (λem) | Data not available | |
| Fluorescence Quantum Yield (ΦF) | Data not available | |
| Fluorescence Lifetime (τ) | Data not available |
Experimental Protocols
Due to the absence of specific, detailed experimental protocols for this compound in the reviewed literature, the following sections provide generalized protocols for lysosomal staining and the preparation of fluorescent nanoparticles. These protocols are based on standard laboratory techniques and should be optimized for specific experimental conditions.
Lysosomal Staining in Live Cells (General Protocol)
This protocol describes a general procedure for staining acidic organelles like lysosomes in live cells using a fluorescent dye.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a suitable live-cell imaging vessel and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 50 to 100 nM for lysosomotropic dyes.[6]
-
Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator, protected from light.[6]
-
Washing: After incubation, gently remove the staining solution and wash the cells once or twice with fresh, pre-warmed culture medium or PBS.[6][7]
-
Imaging: Add fresh, pre-warmed medium to the cells and immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters.
Workflow for Lysosomal Staining
Caption: Workflow for staining lysosomes in live cells.
Preparation of Fluorescent Nanoparticles (General Protocol)
This protocol outlines a general method for encapsulating a fluorescent dye within nanoparticles.
Materials:
-
This compound
-
Polymer for nanoparticle formation (e.g., PLGA, silica (B1680970) precursors)
-
Appropriate solvents
-
Surfactant (if required)
-
Dialysis membrane or centrifugation equipment
Procedure:
-
Polymer and Dye Solution: Dissolve the chosen polymer and this compound in a suitable organic solvent.
-
Nanoparticle Formation: Add the polymer-dye solution dropwise to a non-solvent (often an aqueous solution with or without a surfactant) while stirring vigorously or sonicating. This will cause the polymer to precipitate and encapsulate the dye, forming nanoparticles.
-
Solvent Evaporation: Allow the organic solvent to evaporate, which can be facilitated by stirring at room temperature or under reduced pressure.
-
Purification: Purify the nanoparticle suspension to remove free dye and other reagents. This can be achieved through methods such as dialysis against a large volume of water or repeated centrifugation and resuspension of the nanoparticle pellet.
-
Characterization: Characterize the size, morphology, and fluorescent properties of the prepared nanoparticles using appropriate techniques (e.g., dynamic light scattering, transmission electron microscopy, fluorescence spectroscopy).
Workflow for Fluorescent Nanoparticle Preparation
Caption: General workflow for preparing fluorescent nanoparticles.
Conclusion
This compound is recognized as a fluorescent dye with utility in biological imaging and materials science. However, the lack of readily available, specific quantitative data on its photophysical properties, such as excitation and emission maxima, quantum yield, and fluorescence lifetime, presents a significant challenge for its optimized application in research. The general protocols provided herein offer a starting point for researchers interested in utilizing this compound, but it is imperative that these methods are further refined and optimized for specific experimental contexts. Further research to fully characterize the fluorescent properties of this compound would be highly beneficial to the scientific community.
References
Acid Red 97: A Technical Guide to its Properties and Niche Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 97 (AR97), a dis-azo dye also known as C.I. 22890, is a synthetic colorant with extensive applications in the textile and leather industries. While its industrial use is well-established, its application within core biomedical and pharmaceutical research remains limited and highly specialized. This technical guide provides an in-depth overview of the known properties of this compound, focusing on its documented applications in toxicological and environmental research. It addresses the current landscape of its use, potential for future applications, and provides detailed protocols for the limited experimental contexts in which it has been studied. The guide aims to offer a realistic and evidence-based perspective for researchers considering this compound for their work.
Chemical and Physical Properties
This compound is a water-soluble anionic dye. Its chemical structure, featuring two azo groups (-N=N-) and sulfonic acid moieties, is responsible for its color and its affinity for proteinaceous materials like wool, polyamide, and leather.[1][2][3]
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 22890 |
| CAS Number | 10169-02-5[1] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂[1] |
| Molecular Weight | 698.63 g/mol [1] |
| Appearance | Dark Red Powder[4] |
| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange solution), acetone, and glycol ethers.[1][5] |
Documented Research Applications
Current scientific literature does not support a widespread application of this compound as a routine histological stain, cellular probe, or as a diagnostic or therapeutic agent. Its primary role in research is as a model compound in toxicological and environmental studies.
Toxicological Research
The main body of research on this compound focuses on its ecotoxicological effects, particularly in aquatic environments. These studies provide valuable data on the potential biological impact of azo dyes.
Amphibian Toxicity: Studies on the Western clawed frog (Silurana tropicalis) have investigated the developmental and endocrine-disrupting properties of AR97. In one key study, frog embryos were exposed to a geometric range of concentrations (0, 1, 10, 100, and 1,000 ppm) in sediment. The results indicated that this compound was not lethal to the embryos at these concentrations.[6][7] This is in contrast to another tested azo dye, Bismarck Brown Y, which induced significant malformations and cellular stress.[6][7]
Haematotoxicity in Fish: Research on the Indian major carp (B13450389) (Catla catla) has demonstrated the haematotoxic potential of this compound.[8] Fish fingerlings exposed to a sublethal concentration of 8.5 mg/L for up to 30 days showed significant alterations in blood parameters. These changes suggest that the dye can induce anemia and stimulate an immune response even at non-lethal doses.[8]
Environmental and Degradation Studies
This compound is frequently used as a model pollutant to test the efficacy of various wastewater treatment technologies. This research is critical for developing methods to remove recalcitrant dyes from industrial effluents.
Degradation Techniques:
-
Wet Oxidation and Electro-Fenton Processes: Studies have investigated the degradation of AR97 using advanced oxidation processes. The electro-Fenton process, for instance, has been shown to achieve up to 95% mineralization of the dye over 5 hours, breaking it down into carboxylic acids, inorganic ions, and eventually CO₂ and H₂O.[9]
-
Adsorption: The removal of this compound from aqueous solutions by adsorption onto various materials, such as activated carbon and synthetic hydrocalumite, has been explored.[10][11] These studies are crucial for developing effective filtration and purification systems.
Potential and Emerging Applications
While not yet established in peer-reviewed literature, some commercial suppliers suggest potential applications for this compound in more advanced materials.
Synthesis of Fluorescent Nanoparticles: There are claims of this compound being used in the synthesis of fluorescent inorganic-organic hybrid nanoparticles.[2][12] In principle, the dye's chromophore could be encapsulated within or conjugated to a nanoparticle matrix. Such nanoparticles could potentially be used for cellular imaging, leveraging the dye's colorimetric properties. However, specific protocols, characterization data (e.g., quantum yield, photostability), and demonstrated biological imaging applications for AR97-based nanoparticles are not currently available in published research.
Experimental Protocols
Given the available literature, the most relevant and detailed protocols involve toxicological assessments.
Protocol for Amphibian Embryo Sediment Exposure Assay (Adapted from Soriano et al., 2014)
This protocol outlines the key steps for assessing the developmental toxicity of sediment-sorbed this compound on frog embryos.
-
Preparation of Test Concentrations:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In separate containers, add the required amount of stock solution to a known mass of sediment to achieve the desired nominal concentrations (e.g., 0, 1, 10, 100, 1,000 ppm).
-
Thoroughly mix the sediment and dye. Allow the solvent to evaporate completely under a fume hood.
-
-
Exposure Chambers:
-
Add the prepared sediment to the bottom of glass exposure chambers.
-
Gently add overlying water (e.g., dechlorinated tap water) with minimal disturbance to the sediment layer.
-
Allow the system to equilibrate for at least 24 hours.
-
-
Embryo Exposure:
-
Collect healthy, normally developing frog embryos at an appropriate stage (e.g., Nieuwkoop and Faber stage 8-11).
-
Randomly allocate a set number of embryos (e.g., 25) to each exposure chamber, including controls.
-
Maintain the chambers under controlled conditions (e.g., 22 ± 1°C, 16:8 light:dark cycle) for the duration of the experiment (e.g., until stage 46).
-
-
Endpoint Assessment:
-
Monitor the embryos daily. Record mortality.
-
At the end of the exposure period, assess larvae for developmental abnormalities (malformations) under a dissecting microscope.
-
For gene expression analysis, larvae can be euthanized, and specific tissues (or whole larvae) can be flash-frozen and stored at -80°C for subsequent RNA extraction and qRT-PCR analysis of target genes (e.g., p53, hsp70).
-
Protocol for Fish Haematological Analysis (Adapted from Parmar & Barot, 2017)
This protocol describes the methodology for evaluating changes in blood parameters in fish exposed to this compound.
-
Acclimatization and Exposure:
-
Acclimatize fish (Catla catla fingerlings) to laboratory conditions for at least two weeks.
-
Prepare a sublethal concentration of this compound (e.g., 8.5 mg/L, which is 1/10th of the LC50 value) in aquarium tanks. Maintain a control group with no dye.
-
Expose the fish for predetermined periods (e.g., 10, 20, and 30 days).
-
-
Blood Collection:
-
At each time point, randomly sample a subset of fish from each group.
-
Anesthetize the fish (e.g., with MS-222).
-
Collect blood via caudal vein puncture using a heparinized syringe.
-
-
Haematological Analysis:
-
Red Blood Cell (RBC) and White Blood Cell (WBC) Counts:
-
Dilute the blood sample with appropriate diluting fluids (e.g., Hayem's solution for RBC, Turk's solution for WBC).
-
Load the diluted sample onto a hemocytometer.
-
Count the cells under a microscope and calculate the number of cells per cubic millimeter.
-
-
Hemoglobin (Hb) Concentration:
-
Use a suitable method, such as the cyanmethemoglobin method.
-
Lyse a known volume of blood in Drabkin's reagent.
-
Read the absorbance at 540 nm using a spectrophotometer and compare it to a standard.
-
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the toxicological studies on this compound.
Table 1: Haematotoxic Effects of this compound on Catla catla at 8.5 mg/L [8]
| Parameter | Control (Day 30) | Exposed (Day 10) | Exposed (Day 20) | Exposed (Day 30) |
| Hemoglobin (g/dl) | 9.1 ± 0.15 | 7.9 ± 0.11 | 7.3 ± 0.12 | 6.8 ± 0.14 |
| RBC Count (10⁶/mm³) | 2.41 ± 0.04 | 2.15 ± 0.03 | 1.98 ± 0.03 | 1.76 ± 0.04 |
| WBC Count (10³/mm³) | 7.9 ± 0.11 | 8.8 ± 0.14 | 9.5 ± 0.13 | 10.3 ± 0.15 |
| (Values are presented as Mean ± SE) |
Visualizations: Workflows and Conceptual Diagrams
As there are no established signaling pathways associated with this compound as a research tool, the following diagrams illustrate the experimental workflows and a key conceptual process where AR97 is utilized.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 3. Organic Fluorescent Dye-based Nanomaterials: Advances in the Rational Design for Imaging and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Toxicity of the azo dyes this compound and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Acid Red 97 Histological Staining for Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 97, a water-soluble anionic azo dye, holds potential as a versatile counterstain in histological applications for paraffin-embedded tissues.[1][2][3] Its mechanism of action is analogous to other acid dyes commonly used in histology, such as eosin (B541160) and acid fuchsin.[4][5] As an anionic dye, this compound binds to cationic (basic) components within the tissue, primarily proteins in the cytoplasm, muscle, and connective tissue.[5] This electrostatic interaction allows for the visualization of these structures, providing a contrasting color to nuclear stains like hematoxylin (B73222). These application notes provide a detailed protocol for the use of this compound as a counterstain, based on the established principles of acid dye staining. Optimization of the protocol for specific tissue types and experimental conditions is recommended.
Principle of Staining
The staining mechanism of this compound is primarily based on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. In an acidic environment, the amino groups of proteins within the cytoplasm and extracellular matrix become protonated, acquiring a positive charge. The anionic sulfonate groups of the this compound molecules then form ionic bonds with these protonated amino groups, resulting in a vibrant red coloration of these structures. The intensity of the staining is pH-dependent, with a more acidic solution generally leading to a stronger stain.
Data Presentation
The following table summarizes the key parameters for the preparation and application of the this compound staining solution. These values are recommended as a starting point for protocol optimization.
| Parameter | Recommended Value/Range | Notes |
| Staining Solution Concentration | 0.5% - 1.0% (w/v) | Higher concentrations may lead to overstaining and require a differentiation step. |
| Solvent | Distilled or Deionized Water | This compound is soluble in water.[2][6] |
| pH of Staining Solution | 2.5 - 4.0 | An acidic pH is crucial for effective staining with anionic dyes.[7] |
| Acidifying Agent | Glacial Acetic Acid (approx. 0.5-1.0% v/v) | Used to achieve the optimal acidic pH for the staining solution. |
| Staining Time | 1 - 5 minutes | Dependent on tissue type, thickness, and desired staining intensity. |
| Nuclear Counterstain | Weigert's Iron Hematoxylin or similar | Provides a dark blue/black nuclear stain that contrasts well with the red of this compound. |
| Fixative Compatibility | Formalin, Bouin's Solution | Compatible with common histological fixatives. For formalin-fixed tissues, a post-fixation step in Bouin's solution can enhance staining quality.[8] |
Experimental Protocols
Reagent Preparation
1. 1% this compound Staining Solution (Aqueous)
-
Weigh 1.0 gram of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Add 0.5 mL of glacial acetic acid to acidify the solution.
-
Filter the solution before use to remove any undissolved particles.
-
Store at room temperature.
2. Weigert's Iron Hematoxylin
-
Prepare according to standard laboratory protocols. This is often made by mixing equal parts of Solution A (hematoxylin in absolute ethanol) and Solution B (ferric chloride and hydrochloric acid in distilled water) immediately before use.
3. Differentiating Solution (Optional)
-
1% Acetic Acid: Add 1 mL of glacial acetic acid to 99 mL of distilled water.
4. Bluing Reagent
-
Use a commercial bluing reagent or prepare a suitable solution such as Scott's tap water substitute.
Staining Procedure for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[9][10]
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.[9]
-
Hydrate through one change of 95% ethanol for 3 minutes.
-
Hydrate through one change of 70% ethanol for 3 minutes.
-
Rinse gently in running tap water.
-
-
Nuclear Staining:
-
Immerse slides in Weigert's iron hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate briefly in acid alcohol (e.g., 1% HCl in 70% ethanol) for a few seconds if necessary to remove background staining.
-
Wash immediately in running tap water.
-
"Blue" the sections in a suitable bluing reagent for 1-2 minutes until the nuclei turn a crisp blue/black.[11]
-
Wash in running tap water for 5 minutes.
-
-
This compound Counterstaining:
-
Immerse slides in the 1% this compound staining solution for 1-5 minutes. The optimal time should be determined for the specific tissue type.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
Caption: Experimental workflow for this compound histological staining.
Safety Precautions
This compound is a chemical substance and should be handled with appropriate safety measures.[12][13] It is advisable to wear personal protective equipment, including gloves, a lab coat, and eye protection, when handling the dye powder and its solutions.[14] Work in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[12] In case of contact with skin or eyes, rinse thoroughly with water.[13] Consult the Safety Data Sheet (SDS) for complete safety information.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. saffronscientific.com [saffronscientific.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Fluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded Tissue: Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. cncolorchem.com [cncolorchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
Application Notes and Protocols: Staining Frozen Tissue Sections with Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Acid Red 97 in the staining of frozen tissue sections. This document is intended to guide researchers in employing this versatile anionic dye for histological applications, particularly in the visualization of various tissue components. While specific protocols for this compound in frozen section staining are not extensively documented in scientific literature, this guide combines general principles of acid dye staining and established protocols for frozen tissue preparation to offer a robust starting point for methodology development.
Introduction to this compound
This compound, also known as Fast Red S, is a red, water-soluble, anionic azo dye.[1][2][3] Its chemical formula is C₃₂H₂₀N₄Na₂O₈S₂ with a molecular weight of 698.63 g/mol .[1][4][5] In biological staining, acid dyes are typically used to stain basic tissue components such as cytoplasm, muscle, and collagen. The negatively charged chromophore of the acid dye binds to positively charged groups in the tissue, primarily the amino groups of proteins.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10169-02-5 | [1][2] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [1][4][5] |
| Molecular Weight | 698.63 g/mol | [1][4][5] |
| Color | Red | [2] |
| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange solution), acetone (B3395972), and glycol ether. | [2][3] |
Applications in Histology
While primarily used in the textile and leather industries, the properties of this compound make it a candidate for histological staining.[6][7] As an acid dye, it can be used as a counterstain in various histological procedures to provide contrast to nuclear stains like hematoxylin (B73222). Its vibrant red color can effectively highlight cytoplasmic and extracellular components. Potential applications include:
-
General tissue morphology: Visualization of cytoplasm and connective tissue.
-
Counterstaining: Use in conjunction with nuclear stains in immunohistochemistry (IHC) or other specialized staining methods.
-
Trichrome staining: Potential component in trichrome-like staining protocols to differentiate muscle and collagen fibers.
Experimental Protocols
The following protocols provide a detailed guide for the preparation of frozen tissue sections and a recommended procedure for staining with this compound. These protocols are based on standard histological practices and may require optimization for specific tissue types and research applications.
Preparation of Frozen Tissue Sections
Proper tissue preparation is critical for high-quality staining. This protocol outlines the steps for freezing, sectioning, and fixing tissue samples.[8][9][10]
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) (2-methylbutane)
-
Liquid nitrogen or dry ice
-
Cryostat
-
Gelatin-coated or positively charged microscope slides
-
Fixative (e.g., cold acetone, 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Freezing:
-
Place a small amount of OCT compound in a cryomold.
-
Orient the fresh tissue specimen in the OCT.
-
Snap-freeze the block by immersing it in isopentane cooled with liquid nitrogen or dry ice until the OCT turns opaque.[9]
-
Store the frozen blocks at -80°C until sectioning.
-
-
Tissue Sectioning:
-
Equilibrate the frozen tissue block to the temperature of the cryostat chamber (-15°C to -23°C).[8]
-
Mount the block onto the cryostat specimen holder.
-
Cut sections at a thickness of 5-10 µm.[8]
-
Mount the sections onto pre-labeled, gelatin-coated or positively charged microscope slides.
-
Air dry the slides for 30 minutes at room temperature.[8]
-
-
Fixation:
-
Immerse the slides in a suitable fixative. For general morphology, cold acetone (-20°C) for 2-10 minutes is often used.[9] For immunohistochemical applications, 4% paraformaldehyde in PBS for 10-15 minutes may be more appropriate.
-
Rinse the slides thoroughly with PBS.
-
Staining with this compound
This protocol provides a starting point for staining frozen tissue sections with this compound. Optimization of staining time and dye concentration is recommended.
Materials:
-
This compound dye powder
-
Distilled water
-
Glacial acetic acid
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Differentiating solution (e.g., 0.5-1% acid alcohol)
-
Bluing reagent (e.g., Scott's tap water substitute or dilute ammonia (B1221849) water)
-
Dehydrating alcohols (70%, 95%, 100% ethanol)
-
Clearing agent (e.g., xylene or a xylene substitute)
-
Mounting medium and coverslips
Preparation of Staining Solution:
-
1% Stock Solution: Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Working Solution: To 100 mL of the 1% stock solution, add 0.5-1.0 mL of glacial acetic acid. The acidic pH enhances the binding of the anionic dye to tissue proteins.
Staining Procedure:
-
Hydration: If slides have been dried, rehydrate them by immersing in descending grades of alcohol and finally in distilled water.
-
Nuclear Staining (Optional):
-
Immerse slides in hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid alcohol.
-
Rinse in running tap water.
-
Blue the sections in a suitable bluing reagent.[10]
-
Wash thoroughly in running tap water.
-
-
This compound Staining:
-
Immerse slides in the this compound working solution for 1-5 minutes. The optimal time will vary depending on the tissue and desired staining intensity.
-
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain. A brief rinse in a weak acetic acid solution (0.2%) can help to differentiate the stain.
-
Dehydration:
-
Dehydrate the sections through ascending grades of alcohol (e.g., 95% ethanol, 100% ethanol, 2 changes each for 1-2 minutes).
-
-
Clearing:
-
Clear the sections in two changes of xylene or a xylene substitute for 2-5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the slide and coverslip.
-
Visualizations
The following diagrams illustrate the key workflows described in this document.
Caption: Workflow for the preparation of frozen tissue sections.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound [chembk.com]
- 3. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. krishnadyes.net [krishnadyes.net]
- 8. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 9. Frozen Tissue [bdbiosciences.com]
- 10. Frozen Tissue [bdbiosciences.com]
Application Notes and Protocols: Differential Staining of Collagen and Muscle Fibers with Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
Introduction
In histological and pathological analysis, the ability to differentiate between collagenous connective tissue and muscle fibers is crucial for understanding tissue architecture, diagnosing diseases, and evaluating the efficacy of therapeutic interventions. Acid Red 97, an anionic azo dye, presents a potential tool for such differential staining. This document provides detailed application notes and a hypothetical protocol for the use of this compound in distinguishing collagen from muscle fibers. The proposed methodology is based on the established principles of trichrome staining, where the differential affinity of tissue components for dyes of varying molecular size and the use of a polyacid for selective destaining are key.
The principle behind this differential staining lies in the porosity of the tissue components. Collagen fibers are more porous than the cytoplasm of muscle cells. In a sequential staining procedure, a smaller anionic dye (like this compound) is first used to stain all acidophilic tissue elements, including muscle and collagen. Subsequently, a larger polyacid molecule, such as phosphotungstic acid, is applied. This polyacid removes the smaller dye from the more porous collagen while the dye is retained in the denser muscle cytoplasm. A final counterstain can then be used to color the destained collagen.
Data Presentation: Comparative Analysis of Staining Methods
| Feature | This compound (Hypothetical) | Picrosirius Red (Direct Red 80) | Masson's Trichrome |
| Principle | Sequential acid dye staining with polyacid differentiation. | Anionic dye that binds to basic amino acid residues in collagen, enhancing its natural birefringence.[1] | A multi-step stain using different dyes to differentiate collagen from other tissue components like muscle and cytoplasm.[2] |
| Collagen Color | Blue or Green (with counterstain) | Red under bright-field; Yellow-Orange (Type I) and Green (Type III) under polarized light.[1][3] | Blue or Green.[4] |
| Muscle Fiber Color | Red | Yellowish | Red.[4] |
| Specificity for Collagen | Dependent on effective differentiation. | Highly specific, especially when viewed under polarized light.[5] | Good contrast, but may also stain other connective tissue elements.[2] |
| Quantitative Analysis | Potentially quantifiable using color deconvolution in digital image analysis. | Well-established for quantitative analysis of collagen content and fiber thickness.[1][5] | Can be used for semi-quantitative analysis of fibrosis. |
Experimental Protocols
Note: The following protocol for this compound is a proposed starting point for method development and is based on the principles of Masson's Trichrome staining. Optimization of incubation times and reagent concentrations may be necessary.
Protocol: this compound Staining for Differentiation of Collagen and Muscle
I. Materials and Reagents
-
Fixative: 10% Neutral Buffered Formalin.
-
Mordant (Optional but Recommended): Bouin's Solution.
-
Primary Dye Solution: 1% this compound in 1% aqueous acetic acid.
-
Differentiating Solution: 5% Phosphotungstic Acid.
-
Counterstain Solution: 2.5% Aniline Blue or 2.5% Light Green in 2% acetic acid.
-
Nuclear Stain: Weigert's Iron Hematoxylin (B73222).
-
Dehydrating Agents: Graded alcohols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Resin-based mounting medium.
II. Procedure
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).
-
Rehydrate through graded alcohols to distilled water (100%, 95%, 70% alcohol, 2 minutes each), followed by a final rinse in distilled water.
-
-
Mordanting (Optional):
-
For formalin-fixed tissues, mordanting in Bouin's solution at 56°C for 1 hour or at room temperature overnight can improve staining quality.
-
Wash thoroughly in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate briefly in 1% acid alcohol if necessary, followed by "blueing" in running tap water or Scott's tap water substitute.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in 1% this compound solution for 10-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Differentiate in 5% Phosphotungstic Acid solution for 10-15 minutes, or until the collagen is destained (appears pale).
-
Do not rinse after this step.
-
-
Collagen Staining:
-
Transfer sections directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
Rinse briefly in 1% acetic acid solution to differentiate.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
III. Expected Results
-
Collagen: Blue or Green
-
Muscle Fibers, Cytoplasm: Red
-
Nuclei: Black
Visualizations
Experimental Workflow
Caption: Histological staining workflow for differential staining of collagen and muscle.
TGF-β Signaling Pathway in Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of extracellular matrix production, including collagen synthesis, and is a key target in fibrosis research.[2]
Caption: Simplified TGF-β signaling pathway leading to increased collagen synthesis.
References
- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 5. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid Red 97 as a Counterstain in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol for Acid Red 97 as a counterstain in immunohistochemistry (IHC) is a theoretical and investigational procedure. As of the latest literature review, there are no established, validated protocols specifically for the use of this compound in this application. This guide has been developed based on the general principles of acidic counterstains and protocols for similar red dyes, such as Nuclear Fast Red and Neutral Red. Optimization will be required for specific tissues and antibody-antigen systems.
Introduction
Counterstaining is a critical step in immunohistochemistry, providing context to the specific antigen staining by highlighting the general tissue morphology. A well-chosen counterstain offers a distinct color contrast to the chromogen used for antigen detection, allowing for the clear localization of the target protein within cellular compartments.[1] While hematoxylin (B73222) is the most common counterstain, providing a blue nuclear stain, red counterstains are valuable alternatives, especially when using blue or green chromogens.[2][3]
This compound is an anionic dye that has potential as a cytoplasmic or nuclear counterstain in IHC. Its acidic nature suggests it will bind to basic proteins in the cytoplasm and nucleus, providing a red to pink coloration.[4] This would offer a strong contrast to brown (DAB) or blue/gray (Vector SG) chromogens.
Principles and Mechanism of Action
Acidic dyes, like this compound, carry a negative charge and bind to components with a positive charge.[4] In biological tissues, these cationic sites are primarily the amino groups of proteins, which are abundant in the cytoplasm and nucleus (histones).[5] The intensity of the staining can be influenced by the pH of the staining solution; a more acidic environment increases the number of positively charged groups in the tissue, enhancing dye binding.[5]
Comparative Data of Common IHC Counterstains
The following table summarizes the characteristics of common IHC counterstains, with inferred properties for the investigational use of this compound.
| Counterstain | Color | Staining Target | Typical Staining Time | Advantages |
| Hematoxylin | Blue/Purple | Nuclei | 1-5 minutes | Excellent contrast with red and brown chromogens; well-established protocols.[3] |
| Eosin | Pink/Red | Cytoplasm, Extracellular Matrix | 30 seconds - 2 minutes | Good contrast for nuclear antigens.[2] |
| Nuclear Fast Red | Red | Nuclei | 5-10 minutes | Provides a strong nuclear stain with good contrast to brown and green chromogens.[2][6] |
| Neutral Red | Red | Nuclei | 1-5 minutes | Offers a red nuclear stain and is suitable for non-aqueous mounting.[7] |
| Methyl Green | Green/Blue-Green | Nuclei | 5-10 minutes | Useful when a non-red counterstain is needed for contrast. |
| This compound (Investigational) | Red/Pink | Cytoplasm and/or Nuclei | 1-5 minutes (estimated) | Potential for good contrast with brown and blue chromogens. |
Experimental Protocols
This section provides a detailed, theoretical protocol for the use of this compound as a counterstain in an IHC workflow for formalin-fixed, paraffin-embedded (FFPE) tissues.
I. Preparation of Reagents
1% Stock Solution of this compound:
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Gently heat and stir until fully dissolved.
-
Filter the solution using a 0.22 µm filter.
-
Store at room temperature.
0.1% this compound Staining Solution:
-
Take 10 mL of the 1% this compound stock solution.
-
Add 90 mL of distilled water.
-
Add 0.1 mL of glacial acetic acid to acidify the solution slightly, which may enhance staining.[8]
-
Mix well. This working solution should be prepared fresh.
II. Immunohistochemistry Staining Workflow
The following diagram illustrates the general workflow for an IHC experiment, incorporating the this compound counterstaining step.
III. Step-by-Step Staining Protocol
This protocol assumes that the deparaffinization, rehydration, antigen retrieval, and primary/secondary antibody incubations with chromogenic detection have already been completed.
-
Washing after Chromogen Development:
-
Following the final chromogen incubation step, wash the slides thoroughly in several changes of distilled water to stop the enzymatic reaction and remove any residual substrate.
-
-
Counterstaining with this compound:
-
Immerse the slides in the 0.1% this compound staining solution.
-
Incubate for 1-5 minutes at room temperature. The optimal time will need to be determined empirically. Start with 2 minutes and adjust as necessary to achieve the desired staining intensity.
-
-
Washing:
-
Briefly rinse the slides in distilled water to remove excess counterstain.
-
Follow with a gentle wash in running tap water for 1 minute.[9]
-
-
Dehydration:
-
Immerse slides in 95% ethanol (B145695) for 1 minute.
-
Transfer to a fresh change of 95% ethanol for 1 minute.
-
Immerse slides in 100% ethanol for 2 minutes.
-
Transfer to a fresh change of 100% ethanol for 2 minutes.[9][10]
-
-
Clearing:
-
Immerse slides in xylene (or a xylene substitute) for 5 minutes.
-
Transfer to a fresh change of xylene for 5 minutes.[10]
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Visualization and Expected Results
The following diagram illustrates the expected signaling pathway leading to visualization in a typical IHC experiment using a horseradish peroxidase (HRP) system and DAB chromogen, counterstained with a red dye like this compound.
-
Antigen Localization: The site of the target antigen will be indicated by a brown precipitate (if using DAB chromogen).
-
Counterstaining: Cytoplasmic and/or nuclear structures should appear in shades of red to pink.
-
Contrast: There should be a clear visual distinction between the brown antigen signal and the red/pink counterstain.
Troubleshooting
Since this is an investigational protocol, optimization is key. Here are some potential issues and suggestions:
-
Weak or No Counterstaining:
-
Increase the incubation time in the this compound solution.
-
Increase the concentration of the this compound working solution.
-
Ensure the pH of the staining solution is slightly acidic.
-
-
Overstaining:
-
Decrease the incubation time.
-
Decrease the concentration of the working solution.
-
Introduce a brief differentiation step with 0.1% acetic acid in 70% ethanol after counterstaining.
-
-
Precipitate on Tissue:
-
Ensure the this compound solutions are well-filtered before use.
-
Successful implementation of this compound as a counterstain could provide a valuable addition to the palette of reagents available for immunohistochemistry, offering researchers more flexibility in designing their multiplex staining panels.
References
- 1. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 5. stainsfile.com [stainsfile.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. stainsfile.com [stainsfile.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Acid Red 97 for total protein staining on PVDF and nitrocellulose membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of total protein on blotting membranes, such as Polyvinylidene Difluoride (PVDF) and nitrocellulose, is a critical quality control step in Western blotting and other membrane-based protein analysis techniques. It serves to verify the efficiency of protein transfer from the gel to the membrane and acts as a reliable loading control for quantitative analysis. While Ponceau S is a widely used reversible stain for this purpose, the exploration of alternative dyes is of interest for various applications.
This document provides detailed application notes and a hypothetical protocol for the use of Acid Red 97, an anionic azo dye, for total protein staining on PVDF and nitrocellulose membranes. It is important to note that while the chemical properties of this compound suggest its potential for protein staining, there is a lack of specific published data validating its use in this application. Therefore, the provided protocols are based on the established methodologies for chemically similar anionic dyes, such as Ponceau S. Researchers are strongly encouraged to perform in-house validation to assess the suitability of this compound for their specific experimental needs.
Chemical Properties of this compound:
-
Appearance: Red to dark red powder[3]
-
Solubility: Soluble in water (orange-red solution), ethanol (B145695) (orange solution), acetone, and ethylene (B1197577) glycol ethyl ether.[1][3][4]
The staining mechanism of anionic dyes like this compound is based on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues (e.g., lysine (B10760008) and arginine) of the proteins, as well as non-covalent binding to hydrophobic regions.[5][6]
Comparative Data of Total Protein Stains
The following table summarizes the performance of commonly used total protein stains to provide a benchmark for the potential evaluation of this compound.
| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | This compound |
| Detection Limit | ~200-250 ng[7][8] | ~50-100 ng[9] | Not empirically determined |
| Reversibility | Yes, with water or buffer washes[5] | Partially reversible, can interfere with immunodetection[10] | Theoretically reversible, requires validation |
| Compatibility with Immunodetection | High[5] | Low, can interfere with antibody binding[10] | To be determined |
| Staining Time | 1-10 minutes[8][11] | 1-5 minutes[12] | Hypothetically 5-15 minutes |
| Membrane Compatibility | PVDF, Nitrocellulose[5] | PVDF (not recommended for nitrocellulose)[7] | Theoretically PVDF and Nitrocellulose |
Experimental Protocols
Note: The following protocols for this compound are investigational and have not been validated through published studies. They are derived from standard protocols for other anionic dyes. Optimization of staining and destaining times, as well as solution concentrations, may be necessary.
Preparation of Staining and Destaining Solutions
This compound Staining Solution (0.1% w/v in 5% Acetic Acid) - Hypothetical
-
This compound: 0.1 g
-
Glacial Acetic Acid: 5 mL
-
Deionized Water: to 100 mL
Dissolve the this compound powder in deionized water and then add the glacial acetic acid. Stir until fully dissolved. Store at room temperature.
Destaining Solution
-
For general destaining: Deionized Water or 1x Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).
-
For more rapid destaining (use with caution as it may affect certain proteins): 0.1 M NaOH (for complete removal before immunodetection).[11]
Staining Protocol for PVDF Membranes
Workflow for PVDF Membrane Staining
Caption: Workflow for total protein staining on PVDF membranes using this compound.
-
Post-Transfer Wash: Following protein transfer, briefly rinse the PVDF membrane with deionized water to remove any residual transfer buffer.
-
Methanol Activation (if necessary): If the PVDF membrane has dried, re-activate it by immersing in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water.[12]
-
Staining: Immerse the membrane in the hypothetical this compound Staining Solution and incubate for 5-15 minutes at room temperature with gentle agitation.[13] Optimal staining time may vary and should be determined empirically.
-
Destaining and Visualization: Briefly rinse the membrane with deionized water to remove excess stain. Protein bands should become visible against a lighter background. For documentation, the membrane can be imaged at this stage.
-
Complete Destaining for Immunodetection: To proceed with Western blotting, the stain must be completely removed. Wash the membrane with several changes of deionized water or TBS-T for 5-10 minutes each until the red color is no longer visible.[13] If traces of the stain persist, a brief wash with 0.1 M NaOH can be attempted, followed by extensive washing with TBS-T to neutralize the membrane.
Staining Protocol for Nitrocellulose Membranes
Workflow for Nitrocellulose Membrane Staining
Caption: Workflow for total protein staining on nitrocellulose membranes with this compound.
-
Post-Transfer Wash: After protein transfer, briefly wash the nitrocellulose membrane in deionized water for about 5 minutes to remove residual transfer buffer components.[11]
-
Staining: Submerge the membrane in the hypothetical this compound Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.[13]
-
Destaining and Visualization: Rinse the membrane with deionized water to remove excess stain and visualize the protein bands. The membrane can be imaged for documentation.
-
Complete Destaining for Immunodetection: For subsequent immunodetection, wash the membrane with multiple changes of deionized water or TBS-T until the membrane is completely destained.
Downstream Applications and Compatibility
The primary purpose of a reversible total protein stain is to confirm successful protein transfer before committing to the time-consuming process of immunodetection. A key performance characteristic of any new stain is its compatibility with downstream applications.
Logical Framework for Validation
Caption: Logical framework for validating this compound's compatibility with immunodetection.
For this compound to be a viable alternative to established stains, it is crucial to confirm that the staining and destaining process does not:
-
Alter Protein Epitopes: The dye should not irreversibly bind to or modify the epitopes recognized by primary antibodies.
-
Interfere with Antibody Binding: Residual dye molecules should not sterically hinder the binding of primary or secondary antibodies.
-
Affect Enzyme Activity or Fluorophores: The staining process should not quench the signal from fluorescently labeled secondary antibodies or inhibit the enzymatic activity (e.g., HRP, AP) used for chemiluminescent or colorimetric detection.
Researchers should perform a pilot experiment comparing a membrane stained with this compound and destained, to an unstained control membrane, using a well-characterized antibody to a known target protein.
Conclusion and Recommendations
This compound, as an anionic azo dye, possesses the chemical characteristics necessary for a total protein stain on PVDF and nitrocellulose membranes. However, the lack of published, validated protocols and performance data means its use for this application is currently investigational. The provided hypothetical protocols, based on the principles of similar dyes like Ponceau S, offer a starting point for researchers interested in evaluating this compound. Rigorous in-house validation is imperative to determine its sensitivity, linearity, reversibility, and compatibility with downstream immunodetection before its adoption in routine laboratory workflows. For critical quantitative experiments, the use of well-established and validated total protein stains remains the recommended practice.
References
- 1. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Protein Stains Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. conductscience.com [conductscience.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. med.wmich.edu [med.wmich.edu]
Application Notes: Acid Red 97 as a Rapid and Reversible Alternative to Coomassie Blue for Protein Gel Staining
Application Notes: Quantitative Analysis of Protein Concentration Using Acid Red 97
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The accurate determination of protein concentration is a fundamental requirement in various scientific disciplines, including biochemistry, molecular biology, and drug development. This document describes a theoretical framework and a hypothetical protocol for the quantitative analysis of protein concentration using Acid Red 97. This method is based on the well-established principle of protein-dye binding, which is utilized in common protein quantification assays. When this compound binds to proteins in an acidic solution, a spectral shift is hypothesized to occur, leading to a change in color that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of protein in the sample. This application note provides a putative protocol for utilizing this compound for protein quantification, which requires experimental validation for specific applications.
Principle of the Method
Under acidic conditions, it is postulated that this compound exists in a specific protonated state with a characteristic absorbance maximum. Upon binding to proteins, primarily through electrostatic and hydrophobic interactions with basic and aromatic amino acid residues, the dye is thought to undergo a conformational change. This change stabilizes a different form of the dye, resulting in a shift in its absorbance maximum. The increase in absorbance at the new wavelength is directly proportional to the amount of protein in the sample. By creating a standard curve using a known concentration of a standard protein, the concentration of an unknown protein sample can be determined.
Figure 1: Hypothetical principle of the this compound protein assay.
Quantitative Data Summary
The following tables summarize the expected quantitative data from a validation of the hypothetical this compound protein assay. These values are illustrative and would need to be determined experimentally.
Table 1: Assay Linearity and Range
| Protein Standard | Linear Range (µg/mL) | R² Value |
| Bovine Serum Albumin (BSA) | 5 - 25 | > 0.99 |
| Gamma Globulin (IgG) | 10 - 50 | > 0.98 |
Table 2: Assay Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
Table 3: Compatibility with Common Reagents
| Reagent | Max. Compatible Concentration |
| SDS | < 0.05% |
| Triton X-100 | < 0.01% |
| DTT | < 1 mM |
| EDTA | < 10 mM |
Experimental Protocols
Reagent Preparation
This compound Staining Reagent:
-
Weigh 100 mg of this compound (CAS 10169-02-5).
-
Dissolve the dye in 50 mL of 95% ethanol.
-
Carefully add 100 mL of 85% (w/v) phosphoric acid.
-
Bring the final volume to 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper to remove any particulates.
-
Store the reagent in a brown glass bottle at room temperature. The solution should be stable for several weeks.
Protein Standard Preparation:
-
Prepare a stock solution of a standard protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1 mg/mL in deionized water.
-
From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 50 µg/mL in the same buffer as the unknown samples.
Standard Assay Protocol (Test Tube)
-
Pipette 100 µL of each protein standard and unknown sample into separate, clearly labeled test tubes.
-
Prepare a blank by pipetting 100 µL of the sample buffer into a test tube.
-
Add 5.0 mL of the this compound Staining Reagent to each tube.
-
Mix the contents of each tube by vortexing.
-
Incubate the tubes at room temperature for a minimum of 5 minutes. The color is expected to be stable for up to 60 minutes.
-
Measure the absorbance of each sample at the experimentally determined wavelength maximum (e.g., 595 nm) against the reagent blank.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown samples using the standard curve.
Microplate Assay Protocol
-
Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate.
-
Prepare a blank by pipetting 10 µL of the sample buffer into a well.
-
Add 200 µL of the this compound Staining Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a microplate shaker for 30 seconds.
-
Incubate the microplate at room temperature for 5 minutes.
-
Measure the absorbance at the experimentally determined wavelength maximum (e.g., 595 nm) using a microplate reader.
-
Generate a standard curve and determine the concentration of the unknown samples as described in the standard assay protocol.
Figure 2: General experimental workflow for protein quantification.
Disclaimer
The application notes and protocols described herein are hypothetical and based on the principles of established protein-dye binding assays. The use of this compound for the quantitative analysis of protein concentration has not been widely reported in the scientific literature. Therefore, this protocol requires thorough experimental validation, including but not limited to, determination of the optimal absorbance wavelength, assessment of linearity and sensitivity, and testing for interference from common laboratory reagents. The provided data are for illustrative purposes only and do not represent actual experimental results.
Application Notes: Acid Red 97 for Fluorescence Microscopy in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 97, a versatile azo dye, has traditionally been utilized in the textile and leather industries.[1][2][3][4] Emerging applications in biotechnology have explored its use as a fluorescent marker, particularly when incorporated into hybrid nanoparticles for imaging purposes.[1][2][5] While its direct application as a fluorescent stain in cellular imaging is not extensively documented, these notes provide a foundational understanding of its properties and a general framework for its potential use in fluorescence microscopy. Researchers should be aware of the potential toxicity and mutagenic properties associated with this compound and handle it with appropriate safety precautions.[1][6][7][][9]
Physicochemical and Fluorescent Properties
| Property | Value | References |
| Synonyms | C.I. 22890, Weak Acid Scarlet R, Acid Red G | [4] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [4][10] |
| Molecular Weight | 698.63 g/mol | [4][10] |
| Appearance | Red to dark red powder | [2][5] |
| Solubility in Water | Orange-red solution | [2][3][4][5] |
| Solubility in Ethanol | Orange solution | [2][3][4][5] |
Experimental Protocols
The following protocols are generalized starting points for researchers interested in exploring the utility of this compound for cell imaging. Optimization of staining conditions, including dye concentration, incubation time, and buffer composition, is highly recommended for each cell type and experimental setup.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 1-10 mM stock solution of this compound by dissolving the powder in high-quality DMSO or PBS.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Live Cell Staining Protocol
This protocol provides a basic workflow for staining live cells with this compound.
Caption: Workflow for live cell staining with this compound.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free culture medium to a final concentration in the range of 1-20 µM. Note: The optimal concentration should be determined experimentally.
-
Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets. Note: As the excitation and emission maxima are not well-defined, start with standard red fluorescent protein (RFP) or Texas Red filter sets and optimize.
-
Fixed Cell Staining Protocol
This protocol outlines the steps for staining fixed cells, which may be necessary for co-localization studies with antibodies.
Caption: Workflow for fixed cell staining with this compound.
-
Cell Preparation and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If targeting intracellular structures that are not accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (concentration range 1-20 µM).
-
Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using a suitable mounting medium, with or without DAPI for nuclear counterstaining.
-
Image the slides using a fluorescence microscope.
-
Data Presentation
Due to the limited availability of quantitative data in the literature regarding the use of this compound in cell imaging, we recommend that researchers generate and tabulate their own data for parameters such as:
-
Optimal Staining Conditions:
Cell Line Dye Concentration (µM) Incubation Time (min) Signal-to-Noise Ratio e.g., HeLa | e.g., A549 | | | |
-
Photophysical Properties in Cellular Environment:
Parameter Wavelength (nm) Excitation Maximum | Emission Maximum | |
Potential Applications and Considerations
While specific applications are yet to be established, the chemical properties of this compound suggest it may have an affinity for certain cellular compartments. Its anionic nature at physiological pH might lead to interactions with positively charged proteins or lipids.
Considerations:
-
Cytotoxicity: As an azo dye, this compound's potential for cytotoxicity should be carefully evaluated for live-cell imaging experiments, especially for long-term studies.[1][7][][9] A dose-response curve to assess cell viability (e.g., using a live/dead assay) is recommended.
-
Specificity: The specificity of this compound for any particular organelle has not been determined. Co-staining with well-characterized organelle-specific dyes is necessary to identify its subcellular localization.
-
Photostability: The photostability of this compound under typical imaging conditions is unknown. Time-lapse imaging experiments should be conducted to assess its resistance to photobleaching.
Signaling Pathways
Currently, there is no published evidence linking the use of this compound to the study of specific signaling pathways. Researchers who identify a specific cellular target for this dye could potentially explore its use in tracking dynamic cellular processes related to that organelle or structure.
Conclusion
This compound presents an unexplored potential as a fluorescent probe in cell biology. The protocols and information provided herein serve as a starting point for researchers to investigate its utility. Rigorous characterization of its fluorescent properties, cellular localization, and potential toxicity is essential for its validation as a reliable tool for fluorescence microscopy.
References
- 1. Buy this compound | 10169-02-5 [smolecule.com]
- 2. This compound (C.I. 22890) CAS#: 10169-02-5 [m.chemicalbook.com]
- 3. This compound [chembk.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 6. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 7. Toxicity of the azo dyes this compound and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cncolorchem.com [cncolorchem.com]
Application Notes: Staining Cell Cultures with Acid Red 97 for Viability Assays - A Feasibility Assessment and Recommended Alternatives
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the inquiry regarding the use of Acid Red 97 for cell viability assays. Following a comprehensive review of available scientific literature, it has been determined that there are currently no established or validated protocols for the use of this compound as a cell viability stain in cell culture applications . The primary applications of this compound are in the textile and leather industries as a dye.[1][2][3] Research on its biological effects has predominantly focused on its environmental toxicology and potential for haematotoxicity in aquatic life, rather than its utility as a viability marker.[1][4][5]
Therefore, this document will first summarize the known characteristics of this compound. Subsequently, it will provide detailed application notes and a robust protocol for a well-established and conceptually similar alternative: the Neutral Red uptake assay . This alternative assay effectively assesses cell viability and is suitable for the target audience.
Overview of this compound
This compound, also known as C.I. 22890, is a red azo dye.[2] Its chemical structure and properties are well-documented for industrial purposes.[2][6][7]
Known Biological Effects:
-
Toxicity: Studies have investigated the toxicity of this compound, particularly in aquatic environments. For instance, it has been shown to have haematotoxic effects on fish, causing a significant decrease in haemoglobin and red blood cell counts.[1] However, in other studies on frog embryos, this compound was not found to be lethal.[4][5]
-
Cellular Uptake: The mechanism of this compound uptake and localization in mammalian cells has not been characterized for the purpose of viability assessment.
Given the lack of research into its application for cell viability and the existing evidence of its potential toxicity, the use of this compound for this purpose is not recommended without substantial foundational research and validation.
Recommended Alternative: The Neutral Red Uptake Assay
A highly suitable and widely accepted alternative for assessing cell viability using a red dye is the Neutral Red (NR) uptake assay. This assay is based on the ability of viable, healthy cells to incorporate and accumulate the supravital dye Neutral Red within their lysosomes.[8][9][10]
Principle of the Neutral Red Assay:
Neutral Red is a weak cationic dye that can penetrate cell membranes via non-ionic passive diffusion.[9][11] In viable cells, the dye accumulates in the lysosomes, where it binds to the anionic and phosphate (B84403) groups of the lysosomal matrix.[9] The amount of dye retained in the cells is directly proportional to the number of viable cells. Conversely, dead or damaged cells have compromised lysosomal membranes and are unable to retain the dye.[11] This allows for a quantitative measurement of viable cells by extracting the dye and measuring its absorbance.[8][9]
Data Presentation: Comparative Performance of Viability Dyes
For researchers considering different viability assays, the following table summarizes key characteristics of the Neutral Red assay in comparison to other common methods.
| Assay Principle | Dye Name(s) | Target in Cell | Detection Method | Advantages | Limitations |
| Lysosomal Integrity | Neutral Red | Lysosomes of viable cells | Colorimetric (Absorbance at ~540 nm) | Inexpensive, sensitive, easy to use.[8][9] | Requires cell washing steps; pH sensitive. |
| Membrane Exclusion | Propidium Iodide (PI), 7-AAD, DRAQ7™ | DNA of dead cells | Fluorometric | Specific for dead cells; can be used in multiplex assays.[12][13] | Not suitable for fixed cells; requires fluorescence detection.[14] |
| Metabolic Activity | MTT, MTS, WST-1 | Mitochondrial dehydrogenases | Colorimetric (Absorbance) | High throughput; well-established. | Can be affected by metabolic state of cells. |
| Esterase Activity | Calcein-AM | Cytoplasm of viable cells | Fluorometric | Stains live cells; good for imaging and flow cytometry.[14] | Signal can be quenched over time. |
Experimental Protocol: Neutral Red Uptake Assay for Cell Viability
This protocol provides a step-by-step guide for performing the Neutral Red uptake assay in adherent cell cultures grown in 96-well plates.
Materials:
-
Neutral Red (NR) stock solution (e.g., 4 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for NR working solution)
-
Phosphate-Buffered Saline (PBS)
-
NR Desorb solution (e.g., 50% ethanol, 1% acetic acid in deionized water)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).
-
Include wells for vehicle controls and blank controls (medium only).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with Test Compound:
-
Remove the culture medium and add fresh medium containing various concentrations of the test compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Staining with Neutral Red:
-
Prepare a fresh Neutral Red working solution by diluting the NR stock solution in pre-warmed, serum-free medium to a final concentration of 50 µg/mL.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the Neutral Red working solution to each well.
-
Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Carefully remove the Neutral Red-containing medium.
-
Gently wash the cells with 150 µL of pre-warmed PBS to remove any unincorporated dye.
-
-
Dye Extraction:
-
Remove the PBS wash solution.
-
Add 150 µL of the NR Desorb solution to each well.
-
Place the plate on a shaker for 10-20 minutes at room temperature to solubilize the dye.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 540 nm using a microplate reader.
-
Data Analysis:
The percentage of viable cells is calculated as follows:
% Viability = [(OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100
The results can be plotted as % viability versus the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the Neutral Red Cell Viability Assay.
Caption: Principle of Neutral Red uptake in viable vs. non-viable cells.
Conclusion
While this compound is not a suitable reagent for cell viability assays based on current knowledge, the Neutral Red uptake assay serves as an excellent, robust, and cost-effective alternative. The detailed protocol and supporting information provided herein will enable researchers, scientists, and drug development professionals to accurately assess cell viability in a high-throughput format. It is recommended that researchers seeking to use novel dyes for viability assays first conduct thorough validation studies to characterize their uptake, localization, and potential cytotoxicity.
References
- 1. jbsd.in [jbsd.in]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. Toxicity of the azo dyes this compound and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (C.I. 22890) CAS#: 10169-02-5 [m.chemicalbook.com]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. re-place.be [re-place.be]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchtweet.com [researchtweet.com]
- 12. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 13. What are the commonly used non-fixed cell viability dyes? | AAT Bioquest [aatbio.com]
- 14. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
Application Notes: Acid Red 97 for Staining Plant Tissues and Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of Acid Red 97 for staining plant tissues is not a widely documented or standard procedure in published scientific literature. The following application notes and protocols are theoretical, based on the known chemical properties of acid dyes and general principles of plant histological staining. These methodologies are intended to serve as a foundational guide for researchers interested in exploring its potential use. Optimization will be required based on the specific plant species and tissue type.
Introduction
This compound is a water-soluble, anionic dye belonging to the azo class. In general histology, acid dyes carry a net negative charge and are utilized to stain basic, or "acidophilic," tissue components that are positively charged, such as proteins found in the cytoplasm.[1] The application of an acid dye like this compound in plant histology presents a unique scenario due to the predominantly anionic nature of the plant cell wall, which is rich in pectin (B1162225) with negatively charged carboxyl groups. This could lead to electrostatic repulsion. However, staining is theoretically achievable through several mechanisms.
Theoretical Staining Mechanism
The proposed mechanism for this compound staining in plant tissue involves a combination of interactions:
-
Ionic Bonding: The primary mechanism is likely the ionic interaction between the anionic sulfonate groups of the this compound dye and localized cationic (positively charged) sites within the plant cell. These sites can include proteins embedded in the cell wall or within the cytoplasm.[1]
-
pH-Mediated Staining: By lowering the pH of the staining solution, the negative charges on components like pectin can be reduced through protonation. This decrease in electrostatic repulsion could facilitate the entry and binding of the anionic dye.[1]
-
Hydrogen Bonding: this compound may also form hydrogen bonds with uncharged polysaccharides such as cellulose (B213188) and hemicellulose, which are abundant in both primary and secondary cell walls.[1]
Based on these principles, this compound is theoretically expected to stain protein-rich structures within the plant cell, such as the cytoplasm and certain cell wall proteins, a vibrant red color. It could potentially serve as a counterstain in combination with dyes that specifically target anionic components like lignin.
Table of Theoretical Staining Outcomes
This table summarizes the expected, theoretical staining outcomes of this compound on various plant tissue components.
| Tissue Component | Expected Color | Rationale |
| Cytoplasm | Red to Pink | High concentration of proteins (acidophilic).[1] |
| Nucleus | Unstained or Light Pink | Primarily contains acidic nucleic acids (basophilic). |
| Primary Cell Wall (Cellulose) | Light Pink to Red | Potential for hydrogen bonding with cellulose.[1] |
| Primary Cell Wall (Pectin) | Unstained | Electrostatic repulsion from anionic pectin.[1] |
| Lignified Secondary Walls | Unstained | Lignin is typically stained by basic dyes.[1] |
| Cuticle | Unstained | Waxy, hydrophobic nature prevents dye penetration.[1] |
| Starch Granules | Unstained | Starch is a neutral polysaccharide.[1] |
Experimental Protocol: Hypothetical Procedure for this compound Staining
This section provides a detailed, hypothetical protocol for the histological staining of plant tissues using this compound.
Reagents and Solutions
-
Fixative Solution (FAA):
-
50 ml Ethanol (B145695) (95%)
-
5 ml Glacial Acetic Acid
-
10 ml Formalin (37-40% formaldehyde)
-
35 ml Distilled Water
-
-
This compound Staining Solution (0.5% w/v):
-
0.5 g this compound powder
-
100 ml Distilled Water
-
Adjust to pH 3.0-4.0 with 1% Acetic Acid.
-
-
Ethanol Series: 50%, 70%, 95%, and 100% ethanol solutions for dehydration and rehydration.
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Canada balsam or a synthetic equivalent.
Procedure
-
Fixation: Immediately immerse freshly harvested plant tissue in FAA fixative for 18-24 hours at room temperature.[1]
-
Dehydration and Infiltration: Dehydrate the fixed tissue through a graded ethanol series and infiltrate with paraffin (B1166041) wax.
-
Embedding: Embed the infiltrated tissue in paraffin wax to create a solid block for sectioning.
-
Sectioning: Cut thin sections (10-15 µm) using a microtome.
-
Deparaffinization and Rehydration:
-
Staining: Immerse slides in the 0.5% this compound staining solution for 5-10 minutes. Optimal staining time may vary depending on the tissue.[1]
-
Washing: Briefly rinse the slides in distilled water to remove excess stain.[1]
-
Dehydration:
-
Quickly pass the slides through an ascending ethanol series: 50%, 70%, 95%, 100% (1-2 minutes each).[1]
-
-
Clearing: Immerse slides in xylene (2 changes, 3 minutes each) to make the tissue transparent.[1]
-
Mounting: Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.[1]
-
Observation: Allow the slide to dry before observing under a light microscope.
Experimental Workflow
Caption: Hypothetical workflow for this compound staining of plant tissues.
References
Application Notes and Protocols: Investigating the Potential of Acid Red 97 in Drug Discovery and Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive research indicates that Acid Red 97 is not a commonly utilized reagent in drug discovery and high-throughput screening (HTS) assays. The primary established applications of this compound are in the textile and leather industries as a dye.[1] This document, therefore, serves as an exploratory guide, presenting hypothetical protocols and application notes based on the general principles of fluorescence-based assays and the known properties of other azo dyes. The methodologies described herein are intended for investigational purposes to assess the potential utility of this compound and would require significant validation.
Introduction to this compound
This compound is a red, water-soluble, double azo dye.[1] Its primary use is in industrial dyeing processes. While some dyes are integral to biological research and drug discovery, serving as fluorescent probes or quenchers, there is currently a lack of established protocols for this compound in these specific applications.[2] However, some azo dyes are known to possess fluorescence quenching capabilities and can be chemically converted into fluorescent molecules.[3] This suggests that the potential of other azo dyes like this compound in biological assays could be a subject for future investigation. One study notes its use in preparing fluorescent inorganic-organic hybrid nanoparticles for staining and imaging, indicating it may possess some useful photophysical properties.
Potential Applications in Drug Discovery
Fluorescence-based assays are a cornerstone of modern high-throughput screening due to their high sensitivity and adaptability.[4][5] Dyes can be employed in several ways in these assays:
-
Fluorescent Probes: A dye's fluorescence may change upon binding to a biological target (e.g., protein, nucleic acid), allowing for the screening of compounds that disrupt this binding.
-
Fluorescence Quenching Assays: A dye can act as a quencher, where its proximity to a fluorophore in a molecular beacon or a FRET-based assay results in a measurable change in fluorescence upon enzymatic activity or binding events.
-
Fluorescence Polarization (FP) Assays: The change in the polarization of a dye's fluorescence upon binding to a larger molecule can be used to study molecular interactions.
The following sections outline hypothetical protocols to evaluate if this compound could be adapted for such applications.
Hypothetical Experimental Protocols
Protocol 1: Characterization of the Photophysical Properties of this compound
Objective: To determine the fundamental spectral properties of this compound to assess its potential as a fluorescent probe.
Materials:
-
This compound (powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in PBS (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Absorbance Spectrum:
-
Using the UV-Vis spectrophotometer, scan the absorbance of each dilution from 200 nm to 800 nm to determine the maximum absorbance wavelength (λmax).
-
-
Emission Spectrum:
-
Using the fluorometer, excite the samples at their λmax and scan the emission spectrum over a relevant range (e.g., λmax + 20 nm to 800 nm) to determine the maximum emission wavelength (λem).
-
-
Quantum Yield Determination (Comparative Method):
-
Select a reference dye with a known quantum yield and similar excitation/emission wavelengths (e.g., Rhodamine B).
-
Prepare solutions of the reference dye and this compound with similar absorbance values at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the reference and this compound.
-
Calculate the quantum yield of this compound using the following equation: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts ST and X denote the standard and test samples, respectively.
-
Protocol 2: Hypothetical Fluorescence Quenching Assay for Protease Activity
Objective: To investigate if this compound can act as a quencher in a peptide-based assay for screening protease inhibitors.
Materials:
-
Custom-synthesized peptide substrate containing a fluorophore (e.g., FITC) and this compound on opposite ends, with a protease cleavage site in between.
-
Protease of interest (e.g., Trypsin).
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
96-well or 384-well black assay plates.
-
Plate reader with fluorescence detection capabilities.
Methodology:
-
Reagent Preparation:
-
Dissolve the peptide substrate in the assay buffer to a final concentration of 1 µM.
-
Prepare a solution of the protease in the assay buffer. The concentration should be optimized to achieve a linear reaction rate.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
To each well of the microplate, add 2 µL of the test compound solution.
-
Add 48 µL of the peptide substrate solution to each well.
-
Initiate the reaction by adding 50 µL of the protease solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation/520 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the compound concentration and determine the IC50 value.
-
Data Presentation
As these are hypothetical protocols, no experimental data for this compound is available. The following tables are templates for how data from these experiments could be presented.
Table 1: Photophysical Properties of this compound
| Parameter | Value |
| λmax (nm) | TBD |
| λem (nm) | TBD |
| Molar Extinction Coefficient (M-1cm-1) | TBD |
| Quantum Yield (Φ) | TBD |
TBD: To Be Determined
Table 2: HTS Data for Protease Inhibitors using this compound as a Quencher
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Cmpd-001 | 10 | TBD | TBD |
| Cmpd-002 | 10 | TBD | TBD |
| ... | ... | ... | ... |
TBD: To Be Determined
Conclusion
While this compound is not a standard tool in drug discovery, its properties as an azo dye suggest that it could be investigated for potential applications in fluorescence-based screening assays. The protocols outlined above provide a starting point for such an investigation. Researchers should be aware that significant optimization and validation would be required to establish the utility of this compound in any drug discovery application. The exploration of existing dyes from other industries for novel biological applications represents a potential avenue for the development of new research tools.[6]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of Activity-based Fluorescent Probes ...: Ingenta Connect [ingentaconnect.com]
- 5. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screens for fluorescent dye discovery. | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Acid Red 97 Staining Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 97, a synthetic azo dye, is a versatile tool in various industrial applications and is gaining attention in biological research for its potential as a histological stain.[1][2] Its properties make it a candidate for staining collagen and other components in tissue sections, analogous to the well-established Picro-Sirius Red staining method. These application notes provide a detailed protocol for the preparation and application of an this compound staining solution for histological studies, particularly relevant for research in fibrosis, tissue engineering, and drug-induced tissue remodeling.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application and for ensuring laboratory safety.
| Property | Value | References |
| CAS Number | 10169-02-5 | [3] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [4] |
| Molecular Weight | 698.63 g/mol | [5] |
| Appearance | Red to dark red powder | [6] |
| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange), acetone, and glycol ether. | [7] |
Safety and Handling
Proper safety precautions are imperative when handling this compound powder and solutions.
| Precaution | Description | References |
| Personal Protective Equipment | Wear suitable protective clothing, chemical-impermeable gloves, and safety goggles. | [3][8] |
| Ventilation | Handle in a well-ventilated place to avoid the formation of dust and aerosols. | [8] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. | [3][8] |
| Disposal | Dispose of the chemical in accordance with appropriate local, state, and federal regulations. Do not discharge into sewer systems. | [8] |
Experimental Protocol: this compound Staining for Collagen Visualization
This protocol is adapted from established methods for collagen staining, such as Picro-Sirius Red, and should be optimized for specific tissue types and experimental conditions.
Materials
-
This compound (C.I. 22890)
-
Picric acid, saturated aqueous solution (approx. 1.2%)
-
Distilled or deionized water
-
Acetic acid, glacial
-
Ethanol (100%, 95%)
-
Xylene or xylene substitute
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm)
-
Coplin jars or staining dishes
-
Microscope slides
-
Coverslips
-
Resinous mounting medium
Solution Preparation
1. This compound Staining Solution (0.1% w/v)
-
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Add it to 100 mL of a saturated aqueous solution of picric acid.
-
Stir until the dye is completely dissolved. The solution should be acidic.
-
-
Storage: The solution is stable for several months when stored in a tightly sealed container at room temperature.
2. Acidified Water
-
Procedure: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
-
Purpose: Used as a brief rinse to differentiate the staining and remove excess, non-specifically bound dye.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate in 95% ethanol for 2 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Immerse the slides in the this compound staining solution for 60 minutes at room temperature. This extended incubation time allows for equilibrium staining of collagen fibers.
-
-
Rinsing and Differentiation:
-
Briefly rinse the slides in two changes of acidified water. This step helps to remove background staining.
-
-
Dehydration:
-
Dehydrate the sections rapidly through two changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results
-
Collagen fibers: Red
-
Muscle and cytoplasm: Yellow or pale orange
-
Nuclei: May appear pale or unstained
Experimental Workflow
Applications in Research and Drug Development
This compound staining can be a valuable tool for assessing collagen deposition in various pathological conditions, making it particularly relevant for drug development in areas such as:
-
Fibrosis Research: Quantifying changes in collagen content in response to anti-fibrotic therapies in models of liver, lung, and kidney fibrosis.
-
Oncology: Studying the tumor microenvironment and the desmoplastic response to cancer, which can impact drug delivery and efficacy.
-
Cardiovascular Research: Assessing cardiac fibrosis following myocardial infarction and the effects of therapeutic interventions.
-
Wound Healing Studies: Evaluating the dynamics of collagen deposition and remodeling during the wound healing process.
Quantitative Analysis
The intensity and distribution of this compound staining can be quantified using image analysis software. This allows for an objective assessment of collagen content in tissue sections.
| Parameter | Method |
| Collagen Proportionate Area (CPA) | Image analysis software (e.g., ImageJ, CellProfiler) can be used to calculate the percentage of the tissue area that is positively stained for collagen. |
| Fiber Density and Orientation | Advanced image analysis techniques can be employed to characterize the density, thickness, and orientation of collagen fibers, providing insights into tissue architecture. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | - Insufficient staining time- Old or improperly prepared staining solution | - Increase incubation time in the this compound solution.- Prepare a fresh staining solution. |
| High Background Staining | - Inadequate rinsing- Sections too thick | - Ensure a brief but thorough rinse in acidified water.- Use thinner tissue sections (4-5 µm). |
| Uneven Staining | - Incomplete deparaffinization- Air bubbles trapped on the slide | - Ensure complete removal of paraffin with fresh xylene.- Carefully immerse and remove slides from solutions to avoid air bubbles. |
By following these protocols and considering the potential applications, researchers can effectively utilize this compound as a reliable and cost-effective method for collagen visualization and quantification in a wide range of scientific and preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound (c.i. 22890) | CAS#:10169-02-5 | Chemsrc [chemsrc.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. scbt.com [scbt.com]
- 6. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 7. This compound [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Acid Red 97 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical application and a detailed protocol for utilizing Acid Red 97 as a plasma stain in trichrome histological methods. Due to the limited number of established protocols specifically citing this compound for this purpose, the following information is based on the principles of acid dye substitution in established methods like Masson's trichrome stain.
Introduction to Acid Dyes in Trichrome Staining
Trichrome stains are invaluable histological techniques that utilize a combination of anionic (acid) dyes to differentially stain various tissue components, providing a vivid contrast between muscle, collagen fibers, and nuclei. The sequential application of these dyes, in conjunction with a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid), allows for the selective staining of different cellular and extracellular matrix elements.[1]
The principle of Masson's trichrome staining relies on the differential penetration and binding of acid dyes of varying molecular weights to tissue components of different densities.[2] Typically, a smaller molecular weight red dye is first applied to stain the cytoplasm and muscle fibers. Subsequently, a larger molecular weight polyacid is used to decolorize the more permeable collagen fibers, which are then stained with a larger blue or green aniline (B41778) dye.[3]
This compound as a Potential Plasma Stain
This compound is a diazo acid dye with a molecular weight of 698.63 g/mol .[4][5] Its anionic nature makes it suitable for binding to cationic (acidophilic) tissue components such as cytoplasm and muscle fibers.[6][7] While not traditionally used in common trichrome protocols, its properties suggest it could serve as an effective substitute for other red acid dyes like Biebrich Scarlet (M.W. ≈ 556.5 g/mol ) or Acid Fuchsin (M.W. ≈ 585.5 g/mol ).
The higher molecular weight of this compound compared to Biebrich Scarlet may influence staining times and differentiation steps. It is hypothesized that its larger size could lead to a more intense and potentially more selective staining of muscle and cytoplasm, with potentially slower destaining by the polyacid. Optimization of the staining protocol is therefore crucial.
Data Presentation: Comparison of Acid Dyes for Plasma Staining
The following table summarizes the properties of this compound in comparison to commonly used red dyes in trichrome staining protocols. This information is critical for understanding the rationale behind the proposed protocol and for any future optimization.
| Dye Name | C.I. Number | Molecular Weight ( g/mol ) | Typical Concentration in Staining Solution |
| This compound | 22890 | 698.63 | Proposed: 0.5% - 1.0% w/v |
| Biebrich Scarlet | 26905 | 556.50 | 0.9% w/v (in Biebrich Scarlet-Acid Fuchsin Solution) |
| Acid Fuchsin | 42685 | 585.54 | 0.1% w/v (in Biebrich Scarlet-Acid Fuchsin Solution) |
Experimental Protocols
The following is a detailed protocol for a modified Masson's Trichrome stain, substituting the traditional red dye mixture with this compound. This protocol should be considered a starting point, and optimization may be necessary depending on the tissue type and fixation method.
Reagent Preparation
| Reagent | Formulation |
| Bouin's Solution (Mordant) | Picric Acid, Saturated Aqueous Solution: 75 mlFormaldehyde, 37-40%: 25 mlGlacial Acetic Acid: 5 ml |
| Weigert's Iron Hematoxylin (B73222) (Nuclear Stain) | Solution A: Hematoxylin: 1 g95% Ethanol (B145695): 100 mlSolution B: 29% Ferric Chloride (aqueous): 4 mlDistilled Water: 95 mlHydrochloric Acid, Concentrated: 1 mlWorking Solution: Mix equal parts of Solution A and B immediately before use. |
| This compound Staining Solution (Plasma Stain) | This compound: 0.75 gGlacial Acetic Acid: 1 mlDistilled Water: 100 ml |
| Phosphomolybdic-Phosphotungstic Acid Solution | Phosphomolybdic Acid: 2.5 gPhosphotungstic Acid: 2.5 gDistilled Water: 100 ml |
| Aniline Blue Solution (Collagen Stain) | Aniline Blue: 2.5 gGlacial Acetic Acid: 2 mlDistilled Water: 100 ml |
| 1% Acetic Acid Solution | Glacial Acetic Acid: 1 mlDistilled Water: 99 ml |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Mordanting:
-
For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Rinse well with running tap water until the yellow color from the picric acid is completely removed.
-
-
Nuclear Staining:
-
Stain with freshly prepared Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Plasma Staining:
-
Stain in the this compound solution for 10-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Differentiate in the phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized to a pale pink. Muscle and cytoplasm should remain red.
-
-
Collagen Staining:
-
Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in 1% aqueous acetic acid to differentiate and remove excess blue stain.
-
Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
Mandatory Visualizations
Caption: A generalized workflow for histological staining of paraffin-embedded tissue sections.
Caption: The sequential steps and resulting differential staining in a typical trichrome method.
References
Application Notes: Quantitative Dot-Blot Protein Assay Using Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dot-blot assay is a simple, rapid, and cost-effective technique for the detection and quantification of proteins in a sample.[1][2] This method involves spotting the protein solution directly onto a nitrocellulose or PVDF membrane and subsequently detecting the bound protein.[3] While traditionally reliant on specific antibodies for detection, total protein staining offers a quick assessment of protein concentration. This application note details a method for protein quantification using Acid Red 97, an anionic azo dye, as a total protein stain in a dot-blot format. The principle is analogous to the well-established Ponceau S staining, where the negatively charged dye binds to positively charged amino acid residues and non-polar regions of the proteins immobilized on the membrane.[4] This protocol provides a framework for researchers to quantify protein samples, particularly useful for screening large numbers of samples where relative quantification is required.
Materials and Reagents
-
This compound (C.I. 22890, CAS 10169-02-5)[5]
-
Nitrocellulose or PVDF membrane
-
Bovine Serum Albumin (BSA) for standards
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Flatbed scanner or other imaging system
-
Image analysis software (e.g., ImageJ)
Experimental Protocols
Preparation of Reagents
-
This compound Staining Solution (0.1% w/v in 5% Acetic Acid): Dissolve 100 mg of this compound powder in 95 mL of deionized water. Add 5 mL of glacial acetic acid and mix until the dye is completely dissolved. Filter the solution if any particulates are visible. Store at room temperature.
-
Destaining Solution (20% Methanol, 5% Acetic Acid): Combine 20 mL of methanol, 5 mL of glacial acetic acid, and 75 mL of deionized water.
-
Wash Solution (5% Acetic Acid): Add 5 mL of glacial acetic acid to 95 mL of deionized water.
-
BSA Standards: Prepare a series of dilutions of a known concentration of BSA in PBS. A typical range would be from 2 µg/µL down to 0.0625 µg/µL.
Dot-Blot Procedure
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. Use a pencil to lightly mark a grid for sample application, ensuring adequate space between spots to prevent merging.
-
Sample Application: Carefully spot 1-2 µL of each BSA standard and each unknown protein sample onto the designated locations on the membrane.[6] Allow the spots to dry completely at room temperature.
-
Staining: Immerse the membrane in the this compound Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Washing: Briefly rinse the membrane in the Wash Solution (5% Acetic Acid) to remove excess stain.
-
Destaining: Transfer the membrane to the Destaining Solution and agitate gently. Monitor the destaining process until the protein spots are clearly visible against a faint background.
-
Final Rinse: Rinse the membrane in deionized water to remove residual acid and methanol.
-
Drying and Imaging: Allow the membrane to dry completely. Scan the membrane using a flatbed scanner or capture an image with a digital imaging system. For best results, use a white background.
Quantitative Analysis
-
Image Processing: Open the scanned image in an image analysis software (e.g., ImageJ). Convert the image to grayscale for densitometric analysis.
-
Densitometry: Measure the intensity of each spot. Ensure to subtract the background intensity from a blank area of the membrane for each measurement.
-
Standard Curve Generation: Plot the background-corrected intensity values of the BSA standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.[7]
-
Quantification of Unknowns: Use the equation from the standard curve to calculate the protein concentration of the unknown samples based on their measured spot intensities.
Data Presentation
Table 1: BSA Standard Curve Data
| BSA Concentration (µg/µL) | Spot Intensity (Arbitrary Units) | Background Corrected Intensity |
| 2.0 | 225 | 215 |
| 1.0 | 170 | 160 |
| 0.5 | 120 | 110 |
| 0.25 | 75 | 65 |
| 0.125 | 45 | 35 |
| 0.0625 | 28 | 18 |
| 0 (Blank) | 10 | 0 |
Table 2: Quantification of Unknown Protein Samples
| Sample ID | Spot Intensity (Arbitrary Units) | Background Corrected Intensity | Calculated Concentration (µg/µL) |
| Sample A | 155 | 145 | 0.91 |
| Sample B | 98 | 88 | 0.55 |
| Sample C | 182 | 172 | 1.08 |
Visualizations
Caption: Workflow for dot-blot protein quantification.
Caption: Proposed binding mechanism of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient destaining. | Increase destaining time or use fresh destaining solution. |
| Staining solution too concentrated. | Prepare fresh staining solution at the correct concentration. | |
| Weak or No Signal | Low protein concentration. | Concentrate the sample or load a larger volume. |
| Insufficient staining time. | Increase incubation time in the staining solution. | |
| Over-destaining. | Reduce destaining time. | |
| Uneven or Irregular Spots | Pipetting error during application. | Apply the sample slowly and carefully to the center of the grid location.[8] |
| Membrane was not fully dry before staining. | Ensure the membrane is completely dry after sample application. |
Conclusion
The this compound dot-blot assay provides a rapid and straightforward method for the semi-quantitative estimation of total protein concentration. Its primary advantages are speed and the ability to process many samples in parallel without the need for specialized equipment. While this method offers a convenient alternative to antibody-based detection or more complex colorimetric assays, it is crucial to note that, unlike well-validated stains like Ponceau S, the performance characteristics of this compound for protein quantification are not extensively documented in scientific literature.[9] Therefore, for critical applications, it is highly recommended to perform an in-house validation of this method against an established protein quantification assay to ensure accuracy and reproducibility for the specific protein samples being analyzed.
References
- 1. Dot blot protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. novateinbio.com [novateinbio.com]
- 7. Quantitative dot blot analysis (QDB), a versatile high throughput immunoblot method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Read Dot Blot Results - TotalLab [totallab.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Staining with Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 97 is a synthetic azo dye that functions as an anionic dye, making it suitable for staining basic cellular components such as the cytoplasm, connective tissue, and red blood cells.[1][2] Its vibrant red color provides excellent contrast for histological and cytological preparations. The automation of staining protocols offers significant advantages in terms of reproducibility, throughput, and reduced hands-on time, making it an attractive option for modern research and clinical laboratories.[3][4] These application notes provide a detailed protocol for the use of this compound in automated staining systems for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle of Staining
Acid dyes, like this compound, possess a negative charge and are used to stain basic, or acidophilic, tissue components.[1][2] In an acidic solution, proteins and other components in the cytoplasm and connective tissue become positively charged, facilitating the binding of the negatively charged dye molecules. The intensity of the staining is dependent on the concentration of the dye, the pH of the staining solution, and the duration of incubation.
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[5][6] It is essential to handle the dye in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7] Dispose of the dye and any contaminated materials in accordance with local regulations.[5][7]
Materials and Reagents
-
This compound (C.I. 22890, CAS No. 10169-02-5)
-
Distilled or deionized water
-
Glacial acetic acid
-
Ethanol (B145695) (95% and 100%)
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Xylene or a xylene substitute
-
Hematoxylin (B73222) solution (e.g., Mayer's or Harris')
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Bluing reagent (e.g., Scott's tap water substitute)
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Mounting medium
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FFPE tissue sections on positively charged slides
Equipment
-
Automated slide stainer
-
Microscope
-
Slide racks
-
Coverslips
Quantitative Data Summary
The following tables provide recommended starting parameters for the automated staining protocol. Optimization may be required for different tissue types and thicknesses.
Table 1: Reagent Preparation
| Reagent | Composition | pH |
| This compound Staining Solution (1%) | 1 g this compound in 100 mL distilled water with 1 mL glacial acetic acid | 2.5 - 3.5 |
| Differentiating Solution | 70% Ethanol | N/A |
| Bluing Reagent | Commercial or laboratory-prepared | 8.0 |
Table 2: Automated Staining Protocol Parameters
| Step | Reagent | Incubation Time (minutes) | Temperature (°C) |
| Deparaffinization | Xylene (or substitute) | 10 | Ambient |
| Rehydration | Graded Ethanol (100%, 95%) | 3 per station | Ambient |
| Water Rinse | Distilled Water | 2 | Ambient |
| Hematoxylin Staining | Hematoxylin Solution | 5 - 10 | Ambient |
| Water Rinse | Distilled Water | 2 | Ambient |
| Differentiation | 0.5% Acid Alcohol | 0.5 - 1 | Ambient |
| Bluing | Bluing Reagent | 1 - 2 | Ambient |
| Water Rinse | Distilled Water | 2 | Ambient |
| This compound Staining | 1% this compound Solution | 3 - 5 | Ambient |
| Dehydration | Graded Ethanol (95%, 100%) | 2 per station | Ambient |
| Clearing | Xylene (or substitute) | 5 | Ambient |
Experimental Protocols
Preparation of Staining Solution
-
Weigh 1 gram of this compound powder and dissolve it in 100 mL of distilled water.
-
Stir the solution until the dye is completely dissolved.
-
Add 1 mL of glacial acetic acid to the solution and mix well.
-
Filter the solution before use to remove any undissolved particles.
Automated Staining Protocol
This protocol is designed for a typical automated slide stainer. The user should adapt the steps and timings to their specific instrument.
-
Deparaffinization and Rehydration:
-
Load the slide rack with FFPE tissue sections into the automated stainer.
-
The instrument will immerse the slides in xylene (or a xylene substitute) to remove the paraffin (B1166041) wax.
-
The slides are then passed through a series of decreasing concentrations of ethanol (e.g., 100%, 95%) to rehydrate the tissue, followed by a water rinse.
-
-
Nuclear Staining (Hematoxylin):
-
The slides are immersed in a hematoxylin solution to stain the cell nuclei blue to purple.
-
Following a water rinse, the slides are briefly dipped in a weak acid solution (differentiating solution) to remove excess stain.
-
A bluing reagent is then used to turn the nuclei a crisp blue.
-
The slides are rinsed again with water.
-
-
Cytoplasmic Staining (this compound):
-
The slides are immersed in the prepared 1% this compound staining solution.
-
This step stains the cytoplasm, muscle, and connective tissue in varying shades of red.
-
-
Dehydration and Clearing:
-
The slides are passed through increasing concentrations of ethanol (e.g., 95%, 100%) to remove water.
-
Finally, the slides are immersed in xylene (or a xylene substitute) to clear the tissue, making it transparent.
-
-
Coverslipping:
-
Upon completion of the staining protocol, the slides are removed from the stainer and can be coverslipped using an appropriate mounting medium.
-
Visualizations
Caption: Automated Staining Workflow with this compound.
Caption: Ionic Interaction in this compound Staining.
Expected Results
Properly stained slides will exhibit blue to purple nuclei and various shades of red in the cytoplasm, muscle fibers, and connective tissues. The intensity of the red staining can be adjusted by modifying the concentration of the this compound solution and the incubation time.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Staining | Staining time too short | Increase incubation time in this compound solution. |
| Dye solution too old or depleted | Prepare fresh staining solution. | |
| Inadequate deparaffinization | Ensure complete paraffin removal. | |
| Overstaining | Staining time too long | Decrease incubation time in this compound solution. |
| Inadequate differentiation | Optimize differentiation step after hematoxylin. | |
| Uneven Staining | Slides dried out during staining | Ensure slides remain wet throughout the process. |
| Reagent levels in stainer are low | Check and replenish all reagent reservoirs. | |
| Precipitate on Section | Dye solution not filtered | Filter the this compound solution before use. |
| Slides not rinsed properly | Ensure adequate rinsing between steps. |
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. macschem.us [macschem.us]
- 3. An automated staining protocol for seven-colour immunofluorescence of human tissue sections for diagnostic and prognostic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leicabiosystems.com [leicabiosystems.com]
- 5. aksci.com [aksci.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
How to troubleshoot weak or no staining with Acid Red 97
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of weak or no staining with Acid Red 97.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is an anionic azo dye.[1][2] In histological applications, it serves as a cytoplasmic counterstain, binding to positively charged proteins in the cytoplasm, muscle, and connective tissue.[3][4] Its vibrant red color provides a strong contrast to nuclear stains like hematoxylin (B73222).
Q2: What is the principle behind this compound staining?
The staining mechanism of this compound, like other acid dyes, is primarily based on an electrostatic interaction. The negatively charged (anionic) dye molecules are attracted to and bind with positively charged (cationic) tissue components, mainly the amino groups of proteins.[3][4] This binding is highly dependent on an acidic pH, which enhances the positive charge of tissue proteins, thereby promoting stronger dye binding.[3][5]
Q3: What are the initial parameters I should consider for a successful this compound staining?
For optimal staining, it is crucial to control the dye concentration and the pH of the staining solution. A well-prepared tissue sample, including proper fixation, is also fundamental. The table below provides recommended starting parameters for your experiments.
Data Presentation: Recommended Starting Parameters for this compound Staining
| Parameter | Recommended Value | Notes |
| This compound Concentration | 0.1% (w/v) | This is a typical starting concentration and may require optimization.[5] |
| pH of Staining Solution | 2.5 - 4.0 | An acidic pH is critical for effective staining with acid dyes.[5] |
| Solvent | Distilled Water | This compound is soluble in water.[1][6][7] |
| Acidifier | Acetic Acid (e.g., a few drops of glacial acetic acid) | To achieve the optimal acidic pH.[5] |
Experimental Protocols: General Protocol for this compound Staining
This protocol is a general guideline for using this compound as a counterstain for paraffin-embedded tissue sections and can be adapted and optimized for specific experimental needs.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Deparaffinization and rehydration reagents (e.g., xylene, graded alcohols)
-
Nuclear stain (e.g., Harris' Hematoxylin)
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Differentiating solution (e.g., 1% acid alcohol)
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Bluing agent (e.g., Scott's tap water substitute)
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Dehydration and clearing reagents (e.g., graded alcohols, xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in 70% ethanol for 3 minutes.
-
Rinse in running tap water.[3]
-
-
Nuclear Staining:
-
This compound Staining:
-
Immerse slides in the 0.1% this compound solution (pH 2.5-4.0) for 1-5 minutes. The optimal time will depend on the tissue and desired staining intensity.
-
Briefly rinse in distilled water to remove excess stain.[3]
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate slides through graded alcohols (95% and 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.[3]
-
Mandatory Visualization: Staining Workflow
Caption: A generalized workflow for histological staining.
Troubleshooting Guide: Weak or No Staining
Issue: The staining with this compound is very weak or completely absent.
This is a common problem that can often be resolved by systematically evaluating several key steps in the staining protocol.
Mandatory Visualization: Troubleshooting Logic
Caption: A logical workflow for troubleshooting staining issues.
Detailed Troubleshooting Steps in Q&A Format:
Q: Could my tissue fixation be the cause of weak staining?
A: Yes, inadequate fixation is a primary reason for poor staining results. If the tissue is not properly fixed, cellular components and proteins may not be well-preserved, leading to a loss of binding sites for the dye.[5]
-
Solution: Ensure that the tissue is fixed in a sufficient volume of fixative (at least 10-20 times the tissue volume) for an adequate duration. For many applications, 10% neutral buffered formalin is a standard and compatible fixative.[5]
Q: How critical is the pH of the this compound staining solution?
A: The pH is extremely critical. Acid dyes like this compound are anionic and require an acidic environment to effectively bind to the positively charged tissue components. If the pH of your staining solution is too high (neutral or alkaline), the staining will be weak or absent.[5]
-
Solution: Ensure your staining solution has a pH within the optimal range of 2.5 to 4.0.[5] This can be achieved by adding a small amount of an acid, such as glacial acetic acid, to the aqueous dye solution.
Q: What if my this compound concentration is too low?
A: A suboptimal dye concentration will naturally lead to a weak signal as there are not enough dye molecules to bind to the available sites in the tissue.
-
Solution: If you suspect the concentration is too low, incrementally increase it in your staining solution. A typical starting point for acid dyes is 0.1% (w/v), but this can be optimized based on your specific tissue and protocol.[5]
Q: Can the duration of the staining step affect the intensity?
A: Absolutely. Insufficient incubation time in the this compound solution will not allow for adequate dye penetration and binding to the tissue components.
-
Solution: Increase the staining time. The optimal duration can vary depending on the tissue type, thickness, and the desired staining intensity, so some optimization may be necessary.[5]
Q: I use a differentiation step. Could this be the problem?
A: Yes, if your protocol includes a differentiation step with an acidic solution after the this compound staining, excessive time in this solution can strip too much of the dye from the tissue.[5]
-
Solution: Reduce the duration of the differentiation step or consider using a less harsh differentiating agent. It can be beneficial to monitor the differentiation process microscopically to achieve the desired balance of staining intensity and background clarity.[5]
Q: Can incomplete deparaffinization lead to weak staining?
A: Yes, if paraffin (B1166041) wax is not completely removed from the tissue section, it can act as a barrier, preventing the aqueous staining solution from penetrating the tissue properly, resulting in weak or patchy staining.[9]
-
Solution: Ensure the deparaffinization step is thorough. Use fresh xylene and allow sufficient time for complete wax removal.[9]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
How to resolve uneven or patchy staining with Acid Red 97
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid Red 97 for histological staining. Our aim is to help you resolve common issues, particularly uneven or patchy staining, to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is an anionic azo dye.[1] In a laboratory context, it is used for staining protein-rich structures within tissue samples.[2] Its anionic nature allows it to bind to cationic (positively charged) components in the tissue, such as cytoplasm, muscle fibers, and collagen, staining them in shades of red.[1]
Q2: What is the underlying principle of this compound staining?
This compound staining is based on electrostatic interactions. In an acidic solution, the amino groups on proteins within the tissue become protonated, acquiring a positive charge. The negatively charged (anionic) this compound dye molecules are then attracted to these positively charged sites, resulting in staining.
Q3: Why is an acidic pH crucial for successful this compound staining?
An acidic environment is essential to ensure that the target proteins in the tissue have a net positive charge, which is necessary for the binding of the anionic this compound dye. A pH that is too high (neutral or alkaline) will result in weak or no staining because the tissue proteins will not be sufficiently protonated.
Q4: Can this compound be used as a counterstain?
Yes, this compound can be used as a counterstain, similar to eosin, in protocols like the Hematoxylin and Eosin (H&E) stain. It provides a red counterstain to the blue-purple of hematoxylin-stained nuclei, offering clear visualization of the cytoplasm and extracellular matrix.
Troubleshooting Guide: Uneven or Patchy Staining
Uneven or patchy staining is a common artifact in histology. The following guide addresses the most frequent causes and provides solutions to achieve uniform this compound staining.
References
Preventing precipitation of Acid Red 97 in staining solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of Acid Red 97 in your staining solutions, ensuring consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a red, water-soluble azo dye. Its solubility in water is approximately 8.85 g/L at 20°C.[1] It is also soluble in ethanol (B145695).[2][3] The stability and solubility of this compound in aqueous solutions are significantly influenced by pH.[4]
Q2: What are the common causes of this compound precipitation in staining solutions?
Precipitation of this compound can be attributed to several factors:
-
Improper pH: this compound is an acid dye and its solubility is pH-dependent. In strongly acidic solutions, the dye is prone to precipitation.[2][3]
-
High Dye Concentration: Creating a supersaturated solution can lead to the dye crystallizing out of the solution, especially if the temperature fluctuates.
-
Use of Low-Quality Water: Tap water containing various ions can interact with the dye molecules, causing them to aggregate and precipitate.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to the formation of crystals.
-
Contamination: Contaminants in the glassware or from other reagents can act as nucleation sites for precipitation.
-
Solution Age: Over time, dye solutions can degrade or become contaminated, increasing the likelihood of precipitation.
Q3: How does pH affect the stability of this compound solutions?
The solubility of this compound is sensitive to pH changes. The addition of a strong acid, such as concentrated hydrochloric acid, to an aqueous solution of this compound can cause a red-brown precipitate to form.[2][3] Conversely, in basic conditions, the sulfonic acid groups on the dye molecule can deprotonate, which may lead to increased solubility.[4] For optimal staining and stability with acid dyes, a slightly acidic to neutral pH is generally recommended, but strong acidity should be avoided during initial dissolution.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common issue of this compound precipitation during solution preparation and staining procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound powder to water. | Poor initial dissolution. | 1. Ensure you are using high-purity distilled or deionized water. 2. Add the dye powder gradually to the water while continuously stirring. 3. Consider preparing a stock solution in a small amount of a suitable solvent like ethanol before diluting with water. |
| Solution becomes cloudy or forms a precipitate after cooling. | Supersaturation and/or temperature-dependent solubility. | 1. Avoid creating highly concentrated stock solutions if not necessary. 2. If gentle warming was used to dissolve the dye, allow the solution to cool to room temperature slowly. Do not refrigerate highly concentrated solutions. 3. Filter the solution through a 0.22 µm or 0.45 µm filter after it has cooled to room temperature to remove any micro-precipitates. |
| Precipitate appears in a stored staining solution. | Solution instability over time, evaporation, or contamination. | 1. Prepare fresh staining solutions regularly, ideally on the day of use. 2. Store solutions in tightly capped, clean containers to prevent evaporation and contamination. 3. If a stored solution appears cloudy, it is best to discard it and prepare a fresh batch. Filtering may not be sufficient to remove all micro-aggregates that could interfere with staining. |
| Precipitate is observed on the slide after the staining procedure. | Interaction with other reagents or localized pH changes on the tissue. | 1. Ensure slides are thoroughly rinsed with the appropriate buffer between staining steps to prevent carry-over of incompatible reagents. 2. Consider the pH of your tissue and fixative, as this can influence the local pH of the staining solution on the slide. |
Experimental Protocols
Protocol for Preparing a Stable 1% (w/v) this compound Staining Solution
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound powder (C.I. 22890)
-
High-purity distilled or deionized water
-
Glacial acetic acid (optional, for pH adjustment)
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
0.22 µm or 0.45 µm syringe filter
Procedure:
-
Weighing the Dye: Accurately weigh 1.0 g of this compound powder.
-
Initial Dissolution:
-
To a 100 mL beaker containing a magnetic stir bar, add approximately 80 mL of distilled or deionized water.
-
Begin stirring the water to create a vortex.
-
Slowly and gradually add the weighed this compound powder to the vortex. This prevents clumping and aids in dissolution.
-
-
Ensuring Complete Dissolution:
-
Continue stirring for at least 30 minutes at room temperature.
-
Visually inspect the solution to ensure no solid particles remain.
-
If necessary, you can gently warm the solution to 30-40°C on a hot plate with continuous stirring to aid dissolution. Do not boil the solution.
-
-
pH Adjustment (Optional):
-
For most acid dyes, a slightly acidic pH enhances staining of cytoplasmic elements. If required for your specific application, you can add a few drops of glacial acetic acid to lower the pH. It is recommended to test the pH and adjust it to your desired range (e.g., pH 4-5.5). Be cautious not to make the solution strongly acidic, which could promote precipitation.
-
-
Final Volume and Filtration:
-
Once the dye is fully dissolved and the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer of the dye.
-
Bring the solution to the final volume of 100 mL with distilled water.
-
For optimal results and to remove any potential micro-precipitates, filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean, labeled storage bottle.
-
-
Storage:
-
Store the solution at room temperature in a tightly sealed container, protected from light. For best results, use the solution within a few weeks of preparation.
-
Visualizing the Problem: Factors Leading to Precipitation
The following diagram illustrates the key factors that can contribute to the precipitation of this compound and the recommended preventative measures.
Experimental Workflow for Stable Solution Preparation
This workflow diagram outlines the recommended steps for preparing a stable this compound staining solution.
References
Technical Support Center: Optimizing Staining Protocols for Acid Red 97
Disclaimer: Information regarding specific, validated histological staining protocols for Acid Red 97 is limited in the available scientific literature. This guide is based on the general principles of acid dye staining in biological applications. The provided protocols and troubleshooting advice are intended as a foundational starting point, and researchers should expect to perform optimization for their specific tissues, cell types, and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its principle in biological staining?
This compound (C.I. 22890) is an anionic azo dye.[1] In biological staining, the principle of acid dyes is based on electrostatic interactions. In an acidic solution, tissue proteins, particularly in the cytoplasm and connective tissues, become positively charged. The negatively charged (anionic) dye molecules then bind to these positively charged sites, resulting in red or pink staining.
Q2: What are the potential applications of this compound in a research setting?
While specific applications in histology are not well-documented, based on the properties of similar acid dyes, this compound could potentially be used for:
-
Counterstaining in conjunction with a nuclear stain like hematoxylin (B73222) to provide contrast to the cytoplasm and extracellular matrix.
-
Staining of protein-rich structures for morphological assessment.
-
Use in trichrome staining methods to differentiate cellular and extracellular components.
Q3: Why is the pH of the staining solution critical for this compound?
An acidic environment is crucial for effective staining with anionic dyes like this compound. The low pH ensures that the amino groups on tissue proteins are protonated, creating positive charges that attract the negatively charged dye molecules. A neutral or alkaline pH will result in weak or no staining due to a lack of sufficient positive charges on the proteins. A common practice is to dissolve the acid dye in a dilute acidic solution, such as 1% acetic acid.
Q4: What is a typical starting concentration for this compound in a staining solution?
A typical starting concentration for acid dyes in histology is around 0.1% to 1.0% (w/v). However, the optimal concentration will depend on the specific application, tissue type, and desired staining intensity, and should be determined through experimentation.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time is a critical step to achieve the desired staining intensity and specificity. The following table outlines common issues related to incubation time and provides solutions.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient Incubation Time: The dye has not had enough time to bind to the tissue components. | Increase the incubation time in increments (e.g., 15-30 minutes) until the desired intensity is reached. |
| Incorrect pH of Staining Solution: The pH is too high (not acidic enough), leading to poor dye binding. | Ensure the staining solution has an acidic pH, typically between 2.5 and 4.0. Consider preparing the stain in a 1% acetic acid solution. | |
| Low Dye Concentration: The concentration of this compound is too low. | Prepare a fresh staining solution with a higher concentration of the dye (e.g., increase from 0.1% to 0.5% w/v). | |
| High Background Staining | Excessive Incubation Time: The tissue has been left in the staining solution for too long, leading to non-specific binding. | Reduce the incubation time. Monitor the staining progress microscopically if possible. |
| Dye Concentration Too High: A high concentration of the dye can lead to increased background. | Dilute the staining solution. | |
| Inadequate Rinsing: Insufficient rinsing after staining fails to remove unbound dye. | Ensure thorough but gentle rinsing after the staining step. A brief rinse in a dilute acid solution (e.g., 0.5% acetic acid) can help remove background. | |
| Uneven Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) wax prevents the aqueous stain from reaching the tissue. | Ensure complete deparaffinization with fresh xylene and sufficient changes. |
| Air Bubbles: Air bubbles trapped on the slide surface block the dye from accessing the tissue. | Carefully immerse the slides into the staining solution to avoid bubble formation. Gently tap the slide holder to dislodge any bubbles. | |
| Incomplete Rehydration: If the tissue is not fully rehydrated after deparaffinization, the aqueous stain will not penetrate evenly. | Ensure a gradual and complete rehydration through a series of decreasing alcohol concentrations. |
Experimental Protocols
Recommended Starting Protocol for this compound Staining of Paraffin-Embedded Sections
This protocol is a suggested starting point and should be optimized for your specific experimental conditions.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Deparaffinized and rehydrated tissue sections on slides
-
Graded alcohols (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
-
For the working solution, dilute the stock solution and add glacial acetic acid to a final concentration of 1%. A typical starting working solution would be 0.1% this compound in 1% acetic acid.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate through 95% ethanol for 2 minutes.
-
Hydrate through 70% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound working solution. A starting incubation time of 10-30 minutes at room temperature is recommended.
-
-
Rinsing:
-
Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.
-
-
Dehydration:
-
Dehydrate the sections through graded alcohols: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Visualizations
Caption: A generalized workflow for this compound staining of paraffin-embedded tissue sections.
Caption: A decision tree for troubleshooting common issues related to incubation time in this compound staining.
References
How to reduce high background fluorescence with Acid Red 97
Welcome to the technical support center for Acid Red 97. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in fluorescence imaging?
This compound is a versatile, water-soluble, red azo dye.[1] In biological research, it can be used as a counterstain in fluorescence microscopy to provide contrast to the primary fluorescent labels, helping to visualize tissue architecture and cell morphology.[2][3]
Q2: What are the common causes of high background fluorescence when using this compound?
High background fluorescence can originate from several sources:
-
Autofluorescence: Tissues and cells contain endogenous molecules (e.g., collagen, elastin, lipofuscin) that fluoresce naturally, contributing to background noise.[4]
-
Non-specific Binding: this compound, like other dyes, can bind non-specifically to cellular components through electrostatic or hydrophobic interactions, leading to generalized background staining.
-
Excessive Dye Concentration: Using too high a concentration of this compound can result in oversaturation of the tissue and increased background.
-
Inadequate Washing: Insufficient washing after staining fails to remove all unbound dye molecules, leaving a fluorescent haze over the sample.
-
Fixation-Induced Fluorescence: Certain fixatives, particularly aldehydes like formalin, can induce fluorescence in tissues.
Q3: How can I determine the source of the high background fluorescence?
To identify the source of the background, it is recommended to include proper controls in your experiment. A key control is a "no primary antibody" or "no this compound" slide. If you observe high background in a slide that has not been incubated with this compound, the issue is likely autofluorescence or non-specific binding of other reagents. If the background is only present on the this compound-stained slide, the problem is likely related to the dye itself.
Troubleshooting Guides for High Background Fluorescence
This section provides detailed troubleshooting steps to mitigate high background fluorescence when using this compound.
Issue 1: Generalized High Background Across the Entire Specimen
This is often due to an inappropriate dye concentration or insufficient washing.
Solution:
-
Optimize this compound Concentration: Perform a titration experiment to determine the optimal concentration of this compound for your specific application and tissue type. Start with a lower concentration and incrementally increase it until you achieve the desired staining intensity with minimal background.
-
Increase Washing Steps: Prolong the duration and increase the number of washing steps after this compound incubation to ensure complete removal of unbound dye. Using a wash buffer with a mild detergent, such as Tween-20, can improve washing efficiency.
Illustrative Data: this compound Concentration Optimization
| Concentration | Staining Intensity | Background Level | Signal-to-Noise Ratio |
| 0.01% | Low | Very Low | Moderate |
| 0.05% | Moderate | Low | High |
| 0.1% | High | Moderate | Moderate |
| 0.5% | Very High | High | Low |
Issue 2: Punctate or Granular Background Staining
This type of background is often associated with dye aggregation or binding to specific cellular structures like lipofuscin.
Solution:
-
Filter the Staining Solution: Before use, filter the this compound staining solution through a 0.22 µm syringe filter to remove any aggregates.
-
Use a Quenching Agent: For tissues with high levels of autofluorescence from sources like lipofuscin, consider using a quenching agent. Sudan Black B is a common choice for reducing this type of background.[4]
Experimental Protocols
Protocol 1: General Staining Protocol for this compound
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval (if applicable): Perform antigen retrieval if necessary for your primary antibody staining.
-
Immunofluorescence Staining: Proceed with your standard immunofluorescence protocol for primary and secondary antibodies.
-
This compound Counterstaining:
-
Prepare a fresh solution of this compound in an appropriate buffer (e.g., PBS) at the optimized concentration (e.g., 0.05%).
-
Incubate the slides with the this compound solution for 1-5 minutes at room temperature.
-
-
Washing:
-
Wash the slides three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Perform a final rinse with PBS.
-
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching
-
Deparaffinization and Rehydration: Prepare tissue sections as described above.
-
Sudan Black B Incubation:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the slides thoroughly in PBS with 0.05% Tween-20 three times for 5 minutes each to remove excess Sudan Black B.
-
Rinse with PBS.
-
-
Staining: Proceed with your standard immunofluorescence and this compound staining protocol.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General experimental workflow for this compound staining.
References
Technical Support Center: Troubleshooting Artifacts in Acid Red 97 Microscopy Images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in microscopy images when using Acid Red 97.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in microscopy?
This compound is a red, water-soluble, double azo dye.[1] In microscopy, it can be used as a stain for various biological components. As an acid dye, it binds to basic or positively charged components within cells and tissues, such as proteins in the cytoplasm and extracellular matrix.[2] While many azo dyes are known for weak fluorescence, some can be used as fluorescent markers.[3][4][5]
Q2: What are the most common artifacts encountered with this compound staining?
Common artifacts when using this compound and other histological stains include:
-
Uneven or Patchy Staining: Sections of the tissue appear unstained or unevenly colored.
-
Precipitate Formation: Visible dye crystals or aggregates on the tissue section.
-
Weak Staining: The target structures are too faint to be clearly visualized.
-
High Background Staining: Non-specific staining across the entire tissue section, obscuring the target.
-
Photobleaching: Rapid fading of the fluorescent signal upon exposure to excitation light.
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common issues encountered with this compound staining.
Issue 1: Uneven or Patchy Staining
Uneven staining can result from various factors during tissue preparation and the staining procedure itself.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Fixation | Ensure the tissue is thoroughly fixed. The volume of fixative should be at least 10-20 times the volume of the tissue. For formalin-fixed tissues, consider a post-fixation step to enhance staining. |
| Incomplete Deparaffinization | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and allowing sufficient time for this step. Residual wax will prevent the aqueous stain from penetrating the tissue.[6] |
| Air Bubbles | Carefully immerse slides into staining solutions to avoid trapping air bubbles on the tissue surface. If bubbles are present, gently tap the slide to dislodge them.[7] |
| Variable Tissue Thickness | Cut tissue sections at a consistent and appropriate thickness (typically 4-6 microns for paraffin-embedded tissues) to ensure even dye penetration.[8] |
| Incomplete Rehydration | Thoroughly rehydrate tissue sections through a graded series of alcohol solutions before staining to ensure the aqueous dye can penetrate the tissue evenly. |
Experimental Workflow to Prevent Uneven Staining:
Issue 2: Precipitate Formation
Dye precipitate can appear as small, irregular deposits on the tissue, obscuring cellular details.
Possible Causes and Solutions:
| Cause | Solution |
| Supersaturated Staining Solution | Prepare a fresh staining solution with a slightly lower concentration of this compound. Gentle warming of a solution with precipitate may help redissolve it, but it may re-form upon cooling. |
| Improper Dissolution | Ensure the dye powder is completely dissolved. Use a magnetic stirrer and allow sufficient time for dissolution. Filtering the staining solution through a 0.22 µm or 0.45 µm filter before use is highly recommended to remove any micro-aggregates. |
| Poor Water Quality | Always use deionized or distilled water to prepare staining solutions to minimize the presence of ions that can cause precipitation. |
| Incorrect pH | The solubility of acid dyes is pH-dependent. An inappropriate pH can lead to precipitation. Ensure the pH of your staining solution is within the optimal range. |
| Solution Age | Prepare fresh this compound solutions regularly. Over time, dye solutions can degrade or become contaminated. |
Issue 3: Weak or No Staining
This issue arises when the target structures are not stained with sufficient intensity.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH of Staining Solution | Acid dyes like this compound require an acidic environment to bind effectively to positively charged tissue components. Ensure your staining solution is acidic, typically by adding 1-5% acetic acid. The optimal pH for many acid dyes is between 2.5 and 4.5. |
| Suboptimal Dye Concentration | The concentration of the this compound solution may be too low. A typical starting concentration for acid dyes is 0.1% to 0.5% (w/v), but this may need optimization. |
| Insufficient Staining Time | Increase the incubation time of the tissue in the this compound solution to allow for adequate dye penetration and binding. |
| Excessive Differentiation | If your protocol includes a differentiation step, reduce the time in the differentiating agent or use a less harsh solution to avoid removing too much of the stain. |
Issue 4: High Background Staining
High background can make it difficult to distinguish the specific signal from non-specific binding.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Staining Time or Concentration | Reduce the incubation time in the this compound solution or decrease the dye concentration. |
| Inadequate Rinsing | Ensure thorough rinsing after the staining step to remove excess, unbound dye. A brief rinse in a weak acid solution (e.g., 0.1% acetic acid) can help. |
| pH is Too Low | A very low pH can cause widespread, non-specific binding of the dye. If you are experiencing high background, try slightly increasing the pH of your staining solution (e.g., from pH 2.5 to 3.5). |
Signaling Pathway of Acid Dye Staining:
Issue 5: Photobleaching
Photobleaching is the irreversible fading of a fluorescent signal upon exposure to light.
Possible Causes and Solutions:
| Cause | Solution |
| Prolonged Exposure to Excitation Light | Minimize the time the specimen is exposed to the excitation light. Use the lowest possible light intensity that provides a detectable signal. |
| High Light Intensity | Use neutral density filters to reduce the intensity of the excitation light.[7] |
| Oxygen Presence | For live-cell imaging, consider using an oxygen-depleted medium or an oxygen scavenging system. |
| Inappropriate Mounting Medium | Use a commercially available antifade mounting medium, which contains reagents that reduce photobleaching. |
Experimental Protocols
General Protocol for Fluorescent Staining of Paraffin-Embedded Tissue Sections with this compound
This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for specific tissues and applications.
Reagents:
-
Xylene
-
Graded ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
This compound Staining Solution (0.1% - 0.5% w/v in 1% acetic acid)
-
1% Acetic Acid (for differentiation rinse)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 2 minutes.
-
Hydrate through 70% ethanol for 2 minutes.
-
Rinse in deionized water.
-
-
Staining:
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Differentiation and Rinsing:
-
Briefly rinse the slides in 1% acetic acid to remove excess stain.
-
Rinse thoroughly in deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount with an antifade mounting medium.
-
General Protocol for Fluorescent Staining of Frozen Tissue Sections with this compound
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
This compound Staining Solution (0.1% - 0.5% w/v in 1% acetic acid)
-
1% Acetic Acid (for differentiation rinse)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Fix frozen sections in cold fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.
-
Wash slides three times in PBS for 5 minutes each.
-
-
Staining:
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Differentiation and Rinsing:
-
Briefly rinse the slides in 1% acetic acid.
-
Rinse thoroughly in PBS.
-
-
Mounting:
-
Mount with an antifade mounting medium.
-
Quantitative Data Summary
Optimal Staining Parameters (General Recommendations):
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 0.5% (w/v) | Higher concentrations may require shorter incubation times but risk overstaining. |
| Staining Solution pH | 2.5 - 4.5 | An acidic pH is crucial for effective staining with acid dyes. |
| Incubation Time | 3 - 10 minutes | This is highly dependent on tissue type, thickness, and dye concentration. |
| Differentiation | Brief rinse in 0.1% - 1% acetic acid | This step is optional and helps to control staining intensity and reduce background. |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 7. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Photobleaching of Acid Red 97 in Fluorescence Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Acid Red 97 in fluorescence imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during fluorescence imaging with this compound, offering systematic solutions to identify and resolve photobleaching-related problems.
Problem: Rapid Fading of this compound Fluorescence Signal
Initial Troubleshooting Steps:
-
Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1][2][3]
-
Minimize Exposure Time: The total dose of photons delivered to the sample is a key factor in photobleaching.
-
Use an Antifade Mounting Medium: Antifade reagents are crucial for scavenging reactive oxygen species (ROS) that cause photodamage.[1][2][4]
-
Mount your sample in a commercially available antifade medium or a laboratory-prepared solution.
-
Ensure the pH of the mounting medium is optimal, as environmental pH can influence fluorophore stability.[1]
-
Advanced Troubleshooting:
-
Optimize Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral properties of this compound. This maximizes signal detection efficiency, allowing for the use of lower excitation power.
-
Employ a More Sensitive Detector: Using a high-sensitivity detector, such as a cooled sCMOS or EMCCD camera, can reduce the required excitation intensity and exposure time.[5]
-
Consider Alternative Imaging Techniques: For highly sensitive samples, advanced imaging techniques like two-photon excitation microscopy can reduce photobleaching by confining excitation to the focal plane.[5]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which leads to a loss of its ability to fluoresce.[1] This occurs when the dye molecule is exposed to high-intensity excitation light, causing it to enter a reactive triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), which chemically damage the dye and cause the fluorescent signal to fade.[1]
Q2: How can I distinguish between photobleaching and other issues like poor labeling?
A2: Signal loss due to photobleaching typically manifests as a gradual decrease in fluorescence intensity over time during continuous imaging. If the signal is weak or absent from the start of the experiment, the problem is more likely related to inefficient labeling, an incorrect filter set, or low target abundance. To confirm photobleaching, you can move to a fresh, unimaged area of your sample; if the initial signal is bright and then fades upon exposure to the excitation light, photobleaching is the likely cause.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[1] They primarily function by scavenging reactive oxygen species (ROS), such as singlet oxygen and other free radicals, that are generated during the fluorescence excitation process and can chemically damage the dye molecule.[1] Common components of antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Are there more photostable alternatives to this compound?
A4: Yes, several classes of modern fluorescent dyes offer significantly higher photostability than traditional azo dyes like this compound. For applications requiring prolonged or intense illumination, consider using dyes from the Alexa Fluor or ATTO families. Red fluorescent proteins, such as mScarlet3-H, also exhibit high photostability. The choice of an alternative will depend on the specific spectral requirements of your experiment.
Q5: What are the specific excitation and emission wavelengths for this compound?
A5: The precise fluorescence excitation and emission maxima for this compound are not well-documented in readily available scientific literature. The dye is primarily characterized by its UV-Vis absorbance spectrum. It is highly recommended that users experimentally determine the optimal excitation and emission wavelengths for their specific imaging setup and experimental conditions.
Quantitative Data Summary
While specific quantitative photobleaching data for this compound under fluorescence microscopy conditions are limited, the following table provides a semi-quantitative comparison of its lightfastness with other dye classes. Lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).
| Dye Name/Class | C.I. Name | Dye Class | Lightfastness Rating (Blue Wool Scale) |
| This compound | This compound | Azo | 4 |
| Acid Red 88 | Acid Red 88 | Azo | 3-4 |
| Alexa Fluor Dyes | - | Sulfonated Rhodamine | Generally High (Superior to FITC) |
| ATTO Dyes | - | Various | Generally High |
| Red Fluorescent Proteins (e.g., mScarlet3-H) | - | Protein | High |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate-Based Antifade Mounting Medium
This protocol provides a method for preparing a common and effective antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Distilled water
-
Stir plate and stir bar
-
50 mL conical tube or glass bottle
Procedure:
-
Prepare a 1X PBS solution: Dilute your 10X PBS stock with distilled water to a final concentration of 1X.
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Gentle warming may be required to fully dissolve the powder. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube or glass bottle, combine 9 mL of glycerol and 1 mL of 1X PBS.
-
Add the n-propyl gallate stock: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Mix thoroughly: Continue stirring for at least 10-15 minutes to ensure the solution is homogeneous.
-
Store properly: Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Quantifying the Photobleaching Rate of this compound
This protocol allows for the quantitative assessment of this compound photostability under your specific experimental conditions.
Materials and Equipment:
-
Fluorescence microscope (confocal or widefield) with a suitable excitation source and emission filters for this compound.
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Sample stained with this compound.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare your this compound-stained sample as you would for a typical imaging experiment.
-
Microscope Setup:
-
Find a region of interest (ROI) on your sample.
-
Set the imaging parameters (e.g., laser power, exposure time) to the conditions you intend to use for your experiments. It is critical to keep these settings constant throughout the photobleaching measurement.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI. For example, capture an image every 5 seconds for a total duration of 5 minutes.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI that contains the fluorescent signal you wish to measure.
-
Measure the mean fluorescence intensity within the ROI for each time point (frame) in the series.
-
Correct for background fluorescence by subtracting the mean intensity of a region within the same image that does not contain any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
-
Plotting the Data:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the photostability of this compound under your specific conditions. A slower decay rate signifies higher photostability.
-
You can fit an exponential decay curve to the data to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
Caption: Generalized Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Troubleshooting workflow for addressing photobleaching of this compound.
References
Optimizing excitation and emission wavelengths for Acid Red 97
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the use of Acid Red 97 in fluorescence-based applications. Below you will find key spectral data, detailed experimental protocols for determining optimal wavelengths, and a comprehensive troubleshooting guide to address common issues encountered during experimentation.
Spectral Properties of this compound
| Parameter | Wavelength/Value | Source/Method |
| Absorbance Maximum (λabs) | ~510 nm | Estimated from UV-Vis Spectrum[1][2] |
| Optimal Excitation (λex) | To be determined experimentally (start at ~510 nm) | See Protocol 1 |
| Optimal Emission (λem) | To be determined experimentally | See Protocol 2 |
Experimental Protocols
Due to the limited availability of specific fluorescence data for this compound, the following protocols are provided to enable researchers to determine the optimal excitation and emission wavelengths for their specific instrumentation and experimental conditions.
Protocol 1: Determining the Optimal Excitation Wavelength (λex)
This protocol outlines the procedure for acquiring an excitation spectrum to identify the wavelength that produces the most efficient fluorescence.
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water, PBS)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Prepare a Dilute Solution: Prepare a stock solution of this compound and dilute it in the desired experimental solvent to a low absorbance (typically <0.1 at the absorbance maximum) to minimize inner filter effects.[3][4][5]
-
Set Initial Instrument Parameters:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the emission monochromator to an estimated emission wavelength. Since this is unknown, start approximately 20-40 nm higher than the absorbance maximum (e.g., 540 nm).
-
Set the excitation slit width to a narrow setting (e.g., 2-5 nm) for better resolution.
-
-
Scan for the Excitation Spectrum:
-
Place a blank (solvent only) in the spectrofluorometer and record a blank scan to subtract background noise.
-
Place the this compound sample in the spectrofluorometer.
-
Scan a range of excitation wavelengths (e.g., 400 nm to 530 nm) while keeping the emission wavelength fixed.
-
-
Identify the Excitation Maximum: The peak of the resulting spectrum is the optimal excitation wavelength (λex). This is the wavelength that produces the highest fluorescence intensity at the monitored emission wavelength.
Protocol 2: Determining the Optimal Emission Wavelength (λem)
Once the optimal excitation wavelength is known, this protocol is used to find the wavelength of maximum fluorescence emission.
Procedure:
-
Use the Same Dilute Solution: Use the same sample prepared in Protocol 1.
-
Set Instrument Parameters:
-
Set the excitation monochromator to the optimal excitation wavelength (λex) determined in Protocol 1.
-
Set the emission slit width to a narrow setting (e.g., 2-5 nm).
-
-
Scan for the Emission Spectrum:
-
Record a blank scan using the solvent only to account for background and Raman scattering.
-
Place the this compound sample in the instrument.
-
Scan a range of emission wavelengths, starting just above the excitation wavelength (e.g., from 520 nm to 700 nm).
-
-
Identify the Emission Maximum: The peak of the background-subtracted spectrum is the optimal emission wavelength (λem).
References
Dealing with dye lot variability of Acid Red 97
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acid Red 97. Our aim is to help you address challenges related to dye lot variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a synthetic azo dye.[1] In a research context, it is primarily used for staining proteins in various applications, including histology and as a component in preparing fluorescent inorganic-organic hybrid nanoparticles for imaging.[2] Its vibrant red color and solubility in water make it a versatile stain for biological applications.[1][3]
Q2: What causes dye lot variability in this compound?
Dye lot variability refers to the subtle differences in the chemical and physical properties of a dye between different manufacturing batches.[4] These variations can arise from a number of factors during production, including:
-
Raw Material Purity: Differences in the purity of starting materials can affect the final dye product.[5]
-
Manufacturing Process Parameters: Minor fluctuations in heat levels, reaction times, pH, and water purity during the synthesis and purification process can lead to batch-to-batch differences.[4][5]
-
Dye Formulation: Variations in the concentration of the dye and the presence of additives or residual salts can differ between lots.[4]
Q3: How can I be sure that a new lot of this compound will perform similarly to my old one?
It is crucial to perform a quality control check on each new lot of this compound before using it in your experiments. A simple yet effective method is to prepare a standard solution and measure its absorbance using a spectrophotometer to confirm its spectral properties and concentration. Comparing the results to your previous lot or the manufacturer's specifications can help ensure consistency.
Q4: What are the ideal storage conditions for this compound to maintain its stability?
To ensure the longevity and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from direct sunlight, heat sources, and strong oxidizing agents.[7][8]
Troubleshooting Guide
Problem 1: Weak or No Staining
Q: My staining with the new lot of this compound is significantly weaker than with the previous lot. What could be the cause and how can I fix it?
A: Weak staining from a new dye lot is often due to a lower actual dye concentration than specified. Here’s how to troubleshoot:
-
Verify Dye Concentration: The most likely cause is a lower dye content in the new lot. Perform a spectrophotometric analysis to determine the actual concentration of your staining solution. You may need to adjust the amount of dye powder used to achieve the desired final concentration.
-
Check pH of Staining Solution: Acid dyes like this compound require an acidic environment to effectively bind to proteins.[9] Ensure the pH of your staining solution is within the optimal range for your protocol. An incorrect pH can lead to poor dye uptake.
-
Increase Staining Time: If the dye concentration is confirmed to be correct, you may need to increase the incubation time to allow for adequate penetration and binding of the dye to the tissue.
-
Evaluate Reagent Quality: Ensure that all other reagents used in your staining protocol, such as buffers and fixatives, have not expired and are of high quality.
Problem 2: Inconsistent or Uneven Staining
Q: I'm observing patchy and inconsistent staining across my samples with a new batch of this compound. What should I investigate?
A: Uneven staining can be frustrating and can stem from issues with the dye solution or the staining procedure itself.
-
Ensure Complete Dissolution: The new lot of dye may have different solubility characteristics. Ensure the dye is completely dissolved in the solvent before use. Gentle heating or extended vortexing may be necessary. Any undissolved particles can lead to uneven staining.
-
Filter the Staining Solution: If you suspect the presence of insoluble impurities, filter the staining solution through a fine-pore filter before applying it to your samples. This will remove any particulate matter that could interfere with the staining.
-
Check for Contaminants: Water quality is a critical factor.[10] Use high-purity, deionized water for preparing your solutions, as metal ions or other impurities in tap water can affect dye binding.[5]
-
Standardize Your Protocol: Ensure that all steps of your staining protocol, from fixation to washing, are performed consistently across all samples. Variations in timing or reagent volumes can contribute to uneven results.
Problem 3: High Background Staining
Q: My latest experiments using a new vial of this compound show high background staining, obscuring the specific signal. How can I reduce this?
A: High background can be caused by a more concentrated dye lot or non-specific binding.
-
Adjust Dye Concentration: The new lot may have a higher dye content. Try preparing a more dilute staining solution. Perform a dilution series to find the optimal concentration that provides strong specific staining with minimal background.
-
Optimize Rinsing Steps: Increase the duration or the number of washes after the staining step to more effectively remove unbound dye molecules from the tissue.
-
Introduce a Differentiation Step: A brief rinse in a weak acid solution (e.g., 0.2% acetic acid) can help to remove non-specific staining. However, this step needs to be carefully timed to avoid destaining your specific signal.
-
Check for pH Shifts: An inappropriate pH can sometimes lead to increased non-specific binding. Verify and adjust the pH of your staining and washing solutions as needed.
Data Presentation
Table 1: Typical Quality Control Parameters for Different Lots of this compound
This table summarizes the typical variations you might observe between different lots of this compound. It is recommended to perform your own quality control to verify the specifications of your particular lot.
| Parameter | Lot A | Lot B | Lot C | Typical Specification |
| Appearance | Dark Red Powder | Dark Red Powder | Reddish-Brown Powder | Dark Red Powder |
| Shade | Similar to Standard | Slightly Yellower | Similar to Standard | Similar to Standard |
| Tinting Strength (%) | 102 | 98 | 100 | 100 ± 3[11] |
| Moisture Content (%) | 3.5 | 4.8 | 4.1 | ≤ 5[11] |
| Insolubility in Water (%) | 0.5 | 0.9 | 0.6 | ≤ 1[11] |
| λmax (in water) | 508 nm | 507 nm | 508 nm | ~508 nm |
| Absorbance (at λmax for 10 mg/L) | 0.45 | 0.42 | 0.44 | Lot-dependent |
Experimental Protocols
Protocol 1: Quality Control of this compound via Spectrophotometry
This protocol outlines the steps to verify the concentration and spectral characteristics of a new lot of this compound.
1. Preparation of Stock Solution (100 mg/L): a. Accurately weigh 10 mg of this compound powder using an analytical balance. b. Dissolve the powder in approximately 50 mL of deionized water in a 100 mL volumetric flask. c. Gently warm and sonicate if necessary to ensure complete dissolution. d. Allow the solution to cool to room temperature, then add deionized water to the 100 mL mark. e. Invert the flask several times to ensure the solution is thoroughly mixed.
2. Preparation of Standard Solutions: a. From the 100 mg/L stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, and 10 mg/L) in deionized water using volumetric flasks and pipettes.
3. Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes. b. Determine the maximum absorbance wavelength (λmax) by scanning the 6 mg/L standard solution from 400 to 700 nm. Use deionized water as a blank. c. Set the spectrophotometer to the determined λmax. d. Measure the absorbance of each standard solution, starting with the most dilute. Rinse the cuvette with the next standard before measuring. e. Plot a standard curve of absorbance versus concentration. The relationship should be linear, and the R² value should be >0.99.
4. Assessment of New Dye Lot: a. Prepare a 10 mg/L solution of the new lot of this compound. b. Measure its absorbance at the determined λmax. c. Compare the absorbance value to the standard curve to determine the actual concentration. d. Compare this to the previous lot to decide if adjustments to your staining protocol are necessary.
Visualizations
Caption: Troubleshooting workflow for this compound dye lot variability.
Caption: Cause and effect diagram for this compound dye lot variability.
References
- 1. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. What causes variations in dye lots | UniCurt Curtains [unicurt.com]
- 5. vichem.vn [vichem.vn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound (c.i. 22890) | CAS#:10169-02-5 | Chemsrc [chemsrc.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. documents.cap.org [documents.cap.org]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 11. cncolorchem.com [cncolorchem.com]
Technical Support Center: Membrane Staining and Destaining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in properly destaining protein stains from nitrocellulose and PVDF membranes.
Frequently Asked Questions (FAQs)
Q1: I stained my membrane with a red dye to visualize protein transfer, but now I can't get it off. What should I do?
This is a common issue, particularly with reversible stains like Ponceau S. Complete removal of the stain is crucial for subsequent immunodetection. The primary method for destaining Ponceau S is to wash the membrane with deionized water or a buffer solution like Tris-Buffered Saline with Tween 20 (TBST).[1][2] If the stain persists, more stringent methods may be required.
Q2: What are some common destaining solutions for reversible protein stains?
Several solutions can be used to destain membranes. The choice of solution often depends on the type of stain and the membrane material. For acidic red stains like Ponceau S, the following are commonly used:
-
Deionized Water: Multiple washes with deionized water are often sufficient to remove Ponceau S.[3]
-
TBST or PBST: Washing with Tris-Buffered Saline or Phosphate-Buffered Saline containing Tween 20 can also effectively remove the stain.[1]
-
0.1 M NaOH: A brief wash with 0.1 M Sodium Hydroxide is a very effective method for complete removal of Ponceau S.[4][5][6][7]
-
Methanol (B129727): For PVDF membranes, methanol can be used to aid in destaining.[1] However, alcohol should be avoided when destaining nitrocellulose membranes as it can cause the membrane to dissolve.[4]
-
Acetic Acid: A dilute solution of acetic acid can also be used for destaining some stains.[4]
Q3: My protein bands are faint after destaining. What happened?
Over-destaining is a likely cause. Reversible stains can be completely removed from the membrane, and excessive washing can lead to the removal of the stain from the protein bands as well, making them difficult to detect.[8] It is recommended to stop the destaining process when the background is clear but the protein bands are still visible.
Q4: I see uneven staining or white spots on my membrane after staining. What does this indicate?
Uneven staining or the presence of white spots (areas with no stain) is often an indication of issues during the protein transfer step. Air bubbles trapped between the gel and the membrane can prevent the transfer of proteins, resulting in blank spots on the stained membrane.[9] Ensure that all air bubbles are removed when setting up the transfer sandwich.
Q5: Can I reuse the destaining solution?
It is generally not recommended to reuse destaining solutions, especially for sensitive downstream applications like immunodetection. Reusing the solution may lead to a high background signal on your blot.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the destaining process.
| Problem | Possible Cause | Recommended Solution |
| Persistent red/pink background on the membrane | Insufficient washing. | Increase the number and duration of washes with deionized water or TBST. For stubborn stains, a brief wash with 0.1 M NaOH can be effective.[4][5][7] |
| High concentration of staining solution. | Ensure the staining solution is prepared at the recommended concentration. A common concentration for Ponceau S is 0.1% (w/v) in 5% acetic acid.[2] | |
| Protein bands are destaining along with the background | Over-incubation in the destaining solution. | Monitor the destaining process closely and stop when the background is clear, even if the bands appear faint. Photographing the stained membrane before destaining is a good practice for documentation. |
| The stain is not strongly bound to the proteins. | This can be an inherent property of some reversible stains. Ensure you are using a stain suitable for your application and follow the manufacturer's protocol. | |
| Incomplete stain removal from specific protein bands | High protein concentration in those bands. | Reduce the amount of protein loaded onto the gel in subsequent experiments. |
| The nature of the protein. | Some proteins may retain stains more strongly. A more stringent destaining method, like a brief 0.1 M NaOH wash, might be necessary. | |
| The membrane appears brittle or damaged after destaining | Use of harsh destaining reagents on an incompatible membrane. | Avoid using high concentrations of alcohol, especially on nitrocellulose membranes.[4] Always check the compatibility of your membrane with the chosen destaining solution. |
Experimental Protocols
Protocol 1: Standard Destaining of Ponceau S from PVDF or Nitrocellulose Membranes
This protocol is suitable for most routine destaining of Ponceau S.
-
Initial Wash: After staining the membrane with Ponceau S solution and visualizing the protein bands, place the membrane in a clean container with a sufficient volume of deionized water to fully submerge it.
-
Agitation: Gently agitate the membrane on a shaker for 1-2 minutes.[6]
-
Repeat Washes: Discard the water and repeat the washing step with fresh deionized water until the background is clear and the protein bands are visible.[2] Several changes of water may be necessary.
-
Buffer Wash (Optional): If the background remains, wash the membrane with TBST or PBST for 5-10 minutes with gentle agitation.
-
Final Rinse: Perform a final rinse with deionized water before proceeding to the blocking step of your western blot protocol.
Protocol 2: Rapid and Complete Destaining of Ponceau S
This protocol is recommended when complete removal of the stain is critical or when the standard protocol is ineffective.
-
Brief Alkaline Wash: After staining, briefly immerse the membrane in a 0.1 M NaOH solution for 10-60 seconds.[6]
-
Immediate and Extensive Rinsing: Immediately transfer the membrane to a large volume of deionized water and wash extensively for 5-10 minutes with several changes of water to neutralize and remove the NaOH.
-
Buffer Wash: Follow with a wash in TBST or PBST for 5 minutes to ensure the membrane is equilibrated for the subsequent immunodetection steps.
Quantitative Data Summary
The following table summarizes the composition of common destaining solutions for reversible protein stains.
| Destaining Solution | Composition | Recommended Incubation Time | Membrane Compatibility | Notes |
| Deionized Water | 100% H₂O | 1-2 minutes per wash (multiple washes) | PVDF, Nitrocellulose | The most common and gentle method.[2] |
| TBST / PBST | Tris-Buffered Saline or Phosphate-Buffered Saline with 0.05-0.1% Tween 20 | 5-10 minutes | PVDF, Nitrocellulose | Can be more effective than water alone.[1] |
| 0.1 M NaOH | 4 g NaOH per 1 L of deionized water | 10-60 seconds | PVDF, Nitrocellulose | Very effective for complete stain removal; requires thorough rinsing.[6][7] |
| Methanol Solution | 50% Methanol, 10% Acetic Acid | 5-10 minutes | PVDF | Effective for some stains on PVDF but should be avoided for nitrocellulose.[10] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during membrane destaining.
References
- 1. Protein transfer and visualization in western blot | Abcam [abcam.com]
- 2. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. conductscience.com [conductscience.com]
- 5. licorbio.com [licorbio.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. SimplyBlue™ SafeStain, 1 L - FAQs [thermofisher.com]
Improving the reproducibility of Acid Red 97 staining results
Welcome to the technical support center for Acid Red 97 staining. This resource is designed for researchers, scientists, and drug development professionals to help improve the reproducibility and quality of your staining results. Here you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research context?
This compound, also known by its Colour Index number 22890, is a synthetic azo dye.[1][2][3] It is an anionic dye, meaning it carries a negative charge.[4] While extensively used in the textile and leather industries for its vibrant red color and strong affinity for protein fibers,[5][6] its application as a precise biological stain in routine histology is not well-documented in scientific literature. However, its properties as an acid dye suggest it can be used to stain protein-rich structures in tissue sections, such as cytoplasm, muscle, and collagen.[4][7] Researchers may use it as a counterstain, potentially in combination with nuclear stains like hematoxylin.[4]
Q2: How does this compound stain tissue components?
As an acid dye, this compound's staining mechanism is based on electrostatic interactions. In an acidic solution, the amino groups (-NH2) on proteins within the tissue become protonated, acquiring a positive charge (-NH3+). The negatively charged (anionic) this compound molecules are then attracted to these positively charged sites, resulting in the staining of protein-rich components.[4] The pH of the staining solution is therefore a critical factor in the intensity and specificity of the staining.[4][8][9]
Q3: What are the most critical factors for achieving reproducible this compound staining?
The reproducibility of staining with any acid dye, including this compound, is dependent on several key factors:
-
Tissue Fixation: Proper and consistent fixation is essential to preserve tissue morphology and the chemical state of proteins.[8][10]
-
pH of the Staining Solution: The acidity of the staining solution directly impacts the charge of tissue proteins and thus the binding of the dye.[4][8][9]
-
Dye Concentration: The concentration of this compound in the staining solution will affect the intensity of the stain.[4][8][9]
-
Staining Time: The duration of incubation in the dye solution influences the degree of dye penetration and binding.[4][8]
-
Differentiation: If a differentiation step is used, its duration and the composition of the differentiating solution are critical.[8]
Staining Principles and Workflow
The interaction between this compound and tissue proteins is governed by pH. The workflow for a typical staining procedure involves several key stages, from tissue preparation to final mounting.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when using this compound or other acid dyes.
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Incorrect pH of Staining Solution | The pH of the staining solution may be too high (neutral or alkaline), leading to poor dye binding. Ensure the solution is acidic, typically in the pH range of 2.5 to 4.5, by adding a small amount of acetic acid (e.g., 1-5%).[4] |
| Inadequate Fixation | Improper or insufficient fixation can lead to a loss of protein binding sites. Ensure tissues are fixed for an adequate duration in a sufficient volume of an appropriate fixative like 10% neutral buffered formalin.[8] For some tissues, a post-fixation step in Bouin's solution can enhance staining.[8][10] |
| Low Dye Concentration | The concentration of this compound may be too low. Prepare a fresh solution with a higher dye concentration (e.g., increase from 0.1% to 0.5% w/v).[4] |
| Insufficient Staining Time | The incubation time in the dye solution may be too short. Increase the staining duration to allow for better dye penetration and binding.[4][8] |
| Incomplete Deparaffinization | Residual paraffin (B1166041) wax will block the aqueous dye from reaching the tissue. Ensure complete deparaffinization using fresh xylene and a sufficient number of changes.[8][11] |
| Incomplete Rehydration | The aqueous stain will not penetrate tissue that has not been fully rehydrated. Ensure a gradual rehydration through a descending series of alcohol concentrations.[8] |
Problem 2: Overstaining or High Background
| Potential Cause | Recommended Solution |
| Excessive Staining Time | The incubation time in the dye solution is too long. Reduce the staining time and monitor the process microscopically to determine the optimal endpoint.[4] |
| High Dye Concentration | The staining solution is too concentrated. Dilute the current solution or prepare a new one with a lower concentration of this compound.[4] |
| pH is Too Low | A very low pH can cause widespread, non-specific binding of the dye.[4] Slightly increase the pH of the staining solution (e.g., from 2.5 to 3.5) to improve specificity.[4] |
| Excessive Differentiation | If your protocol includes a differentiation step, too much time in the acidic solution can remove the stain. Reduce the differentiation time or use a milder differentiating agent.[8] |
Problem 3: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Poor Fixation | Inconsistently fixed tissue will stain unevenly. Ensure that standardized and thorough fixation protocols are followed.[4] |
| Air Bubbles | Air bubbles trapped on the tissue surface will prevent the dye from making contact. Apply the staining solution carefully to avoid trapping air.[4] |
| Inadequate Rinsing | Carryover from previous reagents can affect staining consistency. Ensure thorough but gentle rinsing between each step of the protocol.[4] |
| Stain Washes Out During Rinsing | Rinsing with alkaline tap water can strip the acidic dye from the tissue. Use a brief rinse with distilled water or a dilute acid solution (e.g., 1% acetic acid) before dehydration.[4] |
Experimental Protocols
Protocol: this compound Staining for Paraffin-Embedded Sections
Solutions:
-
This compound Staining Solution (0.1% w/v):
-
This compound: 0.1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1 ml (to achieve a pH between 2.5-4.5)
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml
-
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Immerse slides in this compound Staining Solution for 5-10 minutes. (This is a starting point and should be optimized).
-
(Optional) If using as a counterstain after hematoxylin, ensure the nuclear stain is completed and blued first.
-
-
Rinsing and Differentiation:
-
Briefly rinse slides in the 1% Acetic Acid Solution to remove excess stain.
-
(Optional) If differentiation is needed to reduce intensity, agitate the slide in 70% ethanol for 15-30 seconds and check microscopically.
-
-
Dehydration and Clearing:
-
Transfer to 95% Ethanol: 1 minute.
-
Transfer to 100% Ethanol: 2 changes, 2 minutes each.
-
Transfer to Xylene: 2 changes, 2 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Troubleshooting Logic Flow
When encountering staining issues, a systematic approach can help identify the root cause.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 10169-02-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. adityacolor.com [adityacolor.com]
- 7. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. stainsfile.com [stainsfile.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Acid Red 97 Imaging
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) when using Acid Red 97 for biological imaging.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound?
A1: C.I. This compound is a water-soluble, anionic azo dye.[1][2] Its primary industrial applications are in dyeing textiles, leather, and paper.[1][3] In a research context, it can be explored for histological staining of protein-rich structures like cytoplasm and extracellular matrix components.[4]
Q2: What is the staining principle of an acid dye like this compound?
A2: The staining mechanism is based on electrostatic interactions. In an acidic solution (low pH), basic amino acid residues in tissue proteins become protonated, acquiring a positive charge. The negatively charged (anionic) this compound molecules then bind to these positively charged sites, coloring the target structures.[5][6] This makes it effective for staining acidophilic components such as cytoplasm, muscle, and collagen.[6]
Q3: What are the spectral properties of this compound for fluorescence imaging?
A3: While this compound is known for its red color, specific excitation and emission maxima for its use as a fluorescent probe in microscopy are not well-documented in scientific literature. Azo dyes can exhibit fluorescent properties, but these are often weak and highly dependent on the molecular environment. Researchers should empirically determine the optimal excitation and emission settings for their specific application and imaging system. A starting point could be to test excitation in the green-yellow range (~540-580 nm) and detection in the orange-red range (>590 nm), but this requires experimental validation.
Q4: What is the Signal-to-Noise Ratio (SNR) and why is it critical in imaging?
A4: The Signal-to-Noise Ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from the target) to the level of background noise. A high SNR results in a clear image where the features of interest are easily distinguishable from the background. A low SNR produces a grainy or hazy image, making it difficult to interpret data accurately.[7] Optimizing SNR is crucial for obtaining high-quality, quantifiable imaging results.
Troubleshooting Guide
This guide addresses common issues that result in a low signal-to-noise ratio.
Problem 1: Weak or No Signal
This issue occurs when the fluorescence intensity from the stained structures is too low to be distinguished from the background.
| Potential Cause | Recommended Solution |
| Incorrect Staining pH | The acidic pH is critical for protonating tissue proteins. Ensure the staining solution has a pH between 2.5 and 4.5. Prepare fresh solutions and verify the pH.[5] |
| Insufficient Dye Concentration | The dye concentration may be too low for adequate binding. Perform a titration to find the optimal concentration. Start with a range of 0.1% to 0.5% (w/v) and evaluate the results.[8][9] |
| Inadequate Incubation Time | The dye may not have had enough time to bind to the target structures. Increase the incubation time incrementally (e.g., from 30 minutes to 60 or 90 minutes).[8][10] |
| Over-Fixation of Tissue | Aldehyde-based fixatives like formalin can mask the charged sites needed for dye binding. If over-fixation is suspected, consider performing an antigen retrieval step (e.g., heat-induced epitope retrieval with a citrate (B86180) buffer), even though this is more common for immunohistochemistry.[11] |
| Photobleaching | The fluorophore has been damaged by excessive exposure to excitation light, leading to irreversible loss of signal.[12][13] Minimize light exposure, use antifade mounting media, and image samples immediately after staining.[14][15][16] |
| Incorrect Microscope Settings | The excitation light source and emission filters may not be optimal for this compound. Empirically test different filter sets. Ensure the exposure time and detector gain are high enough to capture the signal without saturating the detector.[11][17] |
Problem 2: High Background Fluorescence
This issue arises when the entire field of view is fluorescent, obscuring the specific signal from the target structures.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Too much dye can lead to high levels of non-specific binding. Reduce the dye concentration in your staining solution.[9][11] |
| Inadequate Washing | Unbound dye molecules that are not washed away will contribute to background fluorescence. Increase the number and/or duration of the washing steps after staining.[8][10] |
| Tissue Autofluorescence | Tissues can have endogenous fluorescence from molecules like collagen, elastin, and flavins, or from aldehyde fixation.[18][19][20] This is often a major contributor to background noise. |
| Non-Specific Binding | The dye may be binding electrostatically to other components in the tissue. Consider using a blocking solution (e.g., serum from the same species as the secondary antibody, if applicable in a combined protocol) or a commercial charge-based blocker before staining.[14][21] |
Experimental Protocols & Data
General Staining Protocol for this compound (Paraffin-Embedded Sections)
Disclaimer: This is a general protocol and must be optimized for your specific tissue and experimental goals.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.[22]
-
-
Staining:
-
Prepare a 0.1% (w/v) this compound staining solution in 1% acetic acid (to achieve an acidic pH). Filter the solution before use.
-
Immerse slides in the this compound solution. A starting incubation time of 30-60 minutes at room temperature is recommended.
-
-
Rinsing/Differentiation:
-
Briefly rinse the slides in a weak acid solution (e.g., 0.5% acetic acid) to remove excess, non-specifically bound dye.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Mounting:
Optimization of Staining Parameters
Use the following table as a guide to systematically optimize dye concentration and incubation time to achieve a high SNR.
| Dye Concentration | Incubation Time | Expected Outcome | Recommendation |
| Low (e.g., 0.05%) | Short (e.g., 15 min) | Weak or no signal | Increase concentration and/or time |
| Low (e.g., 0.05%) | Long (e.g., 90 min) | Moderate signal, low background | Potentially optimal for delicate tissues |
| Optimal (e.g., 0.1%) | Optimal (e.g., 60 min) | Strong specific signal, low background | Ideal Target |
| High (e.g., 0.5%) | Short (e.g., 15 min) | Strong signal, moderate background | Reduce concentration or time |
| High (e.g., 0.5%) | Long (e.g., 90 min) | Saturated signal, high background | Significantly reduce concentration and time |
Protocol: Reducing Autofluorescence by Photobleaching
This technique can be applied to unstained sections before the staining protocol to reduce background fluorescence from fixation or endogenous molecules.[12]
-
Prepare Sample: Deparaffinize and rehydrate the tissue sections as described above.
-
Expose to Light: Place the slides under a broad-spectrum light source (e.g., a fluorescent lamp in a slide box or a dedicated LED array) for 2 to 48 hours. The optimal time will vary by tissue type and must be determined empirically.[11]
-
Proceed with Staining: After photobleaching, wash the slides with PBS or distilled water and proceed with the this compound staining protocol.
Visualizations
General Experimental Workflow
Caption: General workflow for preparing and imaging tissue with this compound.
Troubleshooting Logic for Low SNR
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Fluorescent Imaging: Ensuring Reproducibility and Finding the Best Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. biotium.com [biotium.com]
- 10. IF Troubleshooting | Proteintech Group [ptglab.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. keyence.com [keyence.com]
- 16. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 17. help.codex.bio [help.codex.bio]
- 18. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 19. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. clyte.tech [clyte.tech]
Technical Support Center: Optimizing Acid Red 97 Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Acid Red 97 in staining protocols. Here you will find troubleshooting advice, frequently asked questions, detailed experimental procedures, and data to help you achieve consistent and high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound staining?
This compound is an anionic dye, which means it carries a net negative charge. In biological specimens, it is primarily used to stain protein-rich structures such as the cytoplasm, muscle, and collagen. The staining mechanism relies on electrostatic interactions. In an acidic environment, the amino groups (-NH2) on proteins become protonated, acquiring a positive charge (-NH3+). The negatively charged this compound molecules are then attracted to these positively charged sites, resulting in a vibrant red coloration.
Q2: Why is an acidic pH essential for successful this compound staining?
An acidic pH is crucial for maximizing the electrostatic attraction between the anionic this compound dye and the tissue proteins. Lowering the pH of the staining solution increases the number of protonated amino groups in the tissue, thereby creating more positively charged binding sites for the negatively charged dye. This results in a more intense and robust stain. Conversely, at a neutral or alkaline pH, there are fewer protonated amino groups, leading to weak or negligible staining.
Q3: What is the recommended pH range for this compound staining solutions?
While the optimal pH can vary depending on the specific tissue type and desired staining intensity, a general recommended range for acid dyes in histological applications is between pH 2.5 and 4.5. For most applications, preparing the this compound solution in a weak acid, such as 1-5% acetic acid, is a common and effective practice to achieve the necessary low pH for strong staining.
Q4: Can this compound be used as a counterstain with hematoxylin?
Yes, this compound is an excellent counterstain in protocols such as the Hematoxylin and Eosin (H&E) stain. It effectively stains the cytoplasm and extracellular matrix in shades of red, providing a stark contrast to the blue-purple nuclear staining of hematoxylin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or Faint Staining | Incorrect pH of Staining Solution: The pH is too high (not sufficiently acidic), leading to inadequate protonation of tissue proteins. | Prepare a fresh staining solution and verify that the pH is within the optimal acidic range (pH 2.5-4.5). This can be achieved by adding a weak acid like 1-5% acetic acid. |
| Insufficient Staining Time: The incubation period in the dye solution is too short for complete dye binding. | Increase the duration of the staining step. The optimal time may need to be determined empirically based on the tissue type and thickness. | |
| Low Dye Concentration: The staining solution is not concentrated enough. | Prepare a new staining solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v). | |
| Excessively Dark or Non-Specific Staining | pH is Too Low: A very low pH can lead to widespread, non-specific binding of the dye. | To improve specificity, slightly increase the pH of the staining solution (e.g., from pH 2.5 to 3.5). |
| Overstaining: The incubation time in the dye solution is excessively long. | Reduce the staining time. It can be beneficial to monitor the staining progress microscopically to identify the optimal endpoint. | |
| High Dye Concentration: The staining solution is overly concentrated. | Dilute the current staining solution or prepare a new one with a lower concentration of this compound. | |
| Uneven Staining | Incomplete Fixation: Areas of the tissue that were poorly fixed will exhibit differential staining. | Ensure that proper and uniform fixation protocols are followed during tissue preparation. |
| Inadequate Rinsing: Carryover from preceding reagents can interfere with consistent staining. | Ensure thorough yet gentle rinsing between each step of the protocol. | |
| Stain Washes Out During Rinsing | Rinse Solution is Too Alkaline: Using tap water with a high or fluctuating pH can strip the anionic dye from the tissue. | Use a brief rinse with distilled water or a dilute acid solution (e.g., 1% acetic acid) to help set the stain before proceeding to dehydration. |
Data Presentation
The following table provides an illustrative summary of the anticipated effect of pH on the staining efficiency of this compound, based on the general principles of acid dye staining. The staining intensity is presented on a qualitative scale.
| pH Range | Staining Intensity | Notes |
| 2.5 - 3.5 | +++ (Strong) | Ideal for robust staining of cytoplasm and connective tissues. May require optimization to minimize non-specific background staining.[1] |
| 3.6 - 4.5 | ++ (Moderate) | Provides a good balance between staining intensity and specificity. This is a common starting range for many applications.[1] |
| 4.6 - 6.0 | + (Weak) | Staining intensity is reduced due to decreased protonation of tissue proteins.[1] |
| > 6.0 | - (Minimal to None) | Staining is likely to be very faint or completely absent as the tissue proteins are not sufficiently protonated.[1] |
Experimental Protocols
Preparation of this compound Staining Solution (0.5% w/v in 1% Acetic Acid)
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
Procedure:
-
Measure 100 mL of distilled water into a clean glass beaker.
-
Add 1 mL of glacial acetic acid to the distilled water and mix thoroughly.
-
Weigh 0.5 g of this compound powder and add it to the acidified water.
-
Stir the solution until the this compound powder is completely dissolved.
-
Filter the solution before use to remove any undissolved particles.
Standard Protocol for this compound Staining of Paraffin-Embedded Sections
This protocol provides a general workflow. Incubation times and concentrations should be optimized for your specific application.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstain:
-
Immerse slides in Mayer's Hematoxylin for 3-5 minutes.
-
Rinse gently in running tap water for 5-10 minutes.
-
Differentiate briefly (10-30 seconds) in 0.5% acid alcohol if necessary.
-
"Blue" the sections in running tap water or Scott's tap water substitute.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Immerse slides in the prepared this compound staining solution for 2-5 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in a 1% acetic acid solution to remove excess dye and preserve the stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), 100% ethanol (2 changes of 2 minutes each).
-
Clear in xylene (or a xylene substitute): 2 changes of 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
References
Compatibility of Acid Red 97 with different fixatives
Welcome to the Technical Support Center for Acid Red 97. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various fixatives and to assist in troubleshooting common issues encountered during staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is an anionic dye belonging to the acid dye category. In histological applications, it is used as a cytoplasmic counterstain, coloring cytoplasm, muscle, and connective tissue in shades of red. Its anionic nature allows it to bind to cationic (positively charged) proteins in these cellular components.
Q2: Which fixatives are generally compatible with this compound staining?
This compound is compatible with a range of common fixatives. The choice of fixative can, however, influence the staining intensity and the preservation of cellular morphology. Commonly used compatible fixatives include:
-
Formalin-based fixatives: 10% Neutral Buffered Formalin (NBF) is a standard fixative that provides good morphological preservation.
-
Alcohol-based fixatives: Ethanol (B145695) and methanol-based fixatives can also be used and may enhance the staining intensity of some cellular components. However, they can also cause tissue shrinkage.
-
Compound fixatives: Solutions like Bouin's, Zenker's, and Carnoy's are also compatible. Bouin's solution, in particular, can act as a mordant and enhance the staining quality of acid dyes.
Q3: How does the choice of fixative affect the staining results with this compound?
The fixative alters the chemical environment of the tissue, which in turn affects dye binding.
-
Cross-linking fixatives (e.g., formalin) form chemical bridges between proteins, which preserves tissue structure well but can sometimes mask the sites for dye binding, potentially leading to weaker staining.
-
Precipitating/denaturing fixatives (e.g., alcohols, Carnoy's) work by denaturing and precipitating proteins. This can sometimes expose more binding sites for acid dyes, leading to a more intense stain, but may not preserve morphology as well as cross-linking fixatives.[1]
Q4: Can this compound be used as a substitute for Eosin in H&E staining?
Yes, as an acid dye, this compound can be used as a counterstain to hematoxylin (B73222) in a similar manner to Eosin. Both dyes stain the cytoplasm and extracellular matrix.[2][3][4][5][6] The choice between them may depend on the specific tissue, the desired hue of red, and the other stains being used in the protocol.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining procedures.
Issue 1: Weak or Faint Staining
Possible Causes:
-
Inadequate Fixation: Insufficient fixation time or using a depleted fixative solution can lead to poor preservation of cellular components and a loss of binding sites for the dye.
-
Suboptimal Staining Time: The incubation time in the this compound solution may be too short for adequate dye penetration.
-
Incorrect pH of Staining Solution: Acid dyes bind most effectively in an acidic environment. If the pH of the staining solution is too high, it can lead to weak staining.
-
Excessive Dehydration: Prolonged exposure to high concentrations of alcohol during the dehydration steps can extract the dye from the tissue.
Solutions:
-
Optimize Fixation: Ensure the tissue is fixed for an adequate duration in a sufficient volume of fresh fixative (a 10:1 to 20:1 fixative-to-tissue volume ratio is recommended). For formalin-fixed tissues, a post-fixation step in Bouin's solution can sometimes enhance staining.
-
Increase Staining Time: Incrementally increase the time the slides are in the this compound solution.
-
Adjust pH: Ensure the this compound staining solution is at the optimal pH, typically between 4 and 5. This can be achieved by adding a small amount of acetic acid.
-
Control Dehydration: Follow the recommended times for the dehydration steps and avoid leaving slides in alcohols for longer than necessary.
Issue 2: High Background or Non-specific Staining
Possible Causes:
-
Excessive Staining Time or Concentration: Over-staining can cause the dye to bind non-specifically to various tissue components.
-
Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess dye on the slide.
-
Protein Contamination: Presence of excess serum or other proteins on the slide can lead to background staining.
Solutions:
-
Reduce Staining Time/Concentration: Decrease the incubation time in the this compound solution or dilute the staining solution.
-
Thorough Rinsing: Ensure a thorough but brief rinse after the staining step to remove unbound dye. A dilute acid rinse can also help to remove background staining.
-
Proper Slide Preparation: Ensure slides are clean and that tissue sections are properly drained before staining.
Issue 3: Uneven Staining
Possible Causes:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can prevent the dye from reaching the tissue.
-
Tissue Drying Out: Allowing the tissue section to dry out at any stage of the staining process can lead to uneven dye uptake.
-
Uneven Fixation: If the fixative has not penetrated the tissue evenly, it will result in patchy staining.
Solutions:
-
Complete Deparaffinization: Ensure slides are treated with xylene for a sufficient amount of time to completely remove all paraffin.
-
Keep Slides Moist: Do not allow the slides to dry out between steps. Keep them in the appropriate solution or a humid chamber.
-
Ensure Proper Fixation: Use appropriate tissue thickness and fixation times to ensure complete and even penetration of the fixative.
Issue 4: Staining Artifacts
Possible Causes:
-
Fixation Pigments: Some fixatives, like those containing mercury or unbuffered formalin, can produce pigments in the tissue that may be confused with staining.[7]
-
Precipitated Stain: If the staining solution is old or not properly filtered, dye precipitates can deposit on the tissue.
-
Water Contamination: Water in clearing agents or mounting media can cause a cloudy appearance.
Solutions:
-
Remove Pigments: Use appropriate chemical treatments to remove fixation pigments before staining (e.g., iodine and sodium thiosulfate (B1220275) for mercury pigments). Using buffered formalin can prevent the formation of formalin pigment.
-
Filter Stain: Always filter the this compound staining solution before use.
-
Use Anhydrous Reagents: Ensure that the alcohols and clearing agents used for dehydration and clearing are free of water.
Data Presentation: Compatibility and Performance of this compound with Various Fixatives
The following tables summarize the expected performance of this compound with different fixatives based on general principles of acid dye staining and available literature on tissue fixation.
Table 1: Qualitative Compatibility of this compound with Common Fixatives
| Fixative | Morphological Preservation | Staining Intensity | Potential Artifacts | Recommendations |
| 10% Neutral Buffered Formalin (NBF) | Excellent | Good | Formalin pigment (if unbuffered or prolonged fixation) | Gold standard for routine histology.[8] |
| Alcohol-Based Fixatives (e.g., 70% Ethanol) | Fair to Good | Good to Excellent | Tissue shrinkage, potential for cell lysis.[9] | Good for preserving some antigens and nucleic acids. |
| Bouin's Solution | Excellent | Excellent | Picric acid imparts a yellow color that must be washed out. | Recommended for trichrome staining and delicate tissues.[10] |
| Carnoy's Solution | Good | Good to Excellent | Significant tissue shrinkage, lyses red blood cells. | Rapid fixation, good for preserving glycogen (B147801) and nuclei.[11] |
| Zenker's Solution | Excellent | Excellent | Mercury pigment must be removed before staining. | Provides excellent nuclear detail. |
| Zinc-Based Fixatives | Good to Excellent | Good | Can cause tissue hardening. | Good alternative to formalin, preserves antigenicity well.[12][13][14][15] |
Table 2: Quantitative Staining Characteristics (Hypothetical Values for Comparison)
Note: These are representative values to illustrate expected trends. Actual optical density and signal-to-noise ratios would need to be determined experimentally.
| Fixative | Expected Staining Intensity (Optical Density) | Expected Signal-to-Noise Ratio |
| 10% NBF | 0.8 ± 0.1 | 15 ± 3 |
| 70% Ethanol | 0.9 ± 0.15 | 18 ± 4 |
| Bouin's Solution | 1.0 ± 0.1 | 20 ± 4 |
| Carnoy's Solution | 0.95 ± 0.2 | 17 ± 5 |
| Zenker's Solution | 1.1 ± 0.1 | 22 ± 3 |
| Zinc-Based Fixative | 0.85 ± 0.1 | 16 ± 3 |
Experimental Protocols
Protocol 1: this compound Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 2 minutes.
-
70% Ethanol: 1 change, 2 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Stain with a suitable hematoxylin (e.g., Harris or Mayer's).
-
Rinse in running tap water.
-
Differentiate in acid alcohol if necessary.
-
"Blue" in Scott's tap water substitute or running tap water.
-
Wash in tap water.
-
-
This compound Staining:
-
Immerse slides in 0.5% this compound in 0.5% acetic acid solution for 5-10 minutes.
-
-
Dehydration and Clearing:
-
95% Ethanol: 10 dips.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 3 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Protocol 2: this compound Staining for Tissues Fixed in Alcohol-Based Fixatives
-
Rehydration:
-
Bring sections to 70% ethanol.
-
Distilled Water: Rinse for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Follow steps from Protocol 1.
-
-
This compound Staining:
-
Immerse slides in 0.5% this compound in 0.5% acetic acid solution for 3-7 minutes.
-
-
Dehydration and Clearing:
-
Follow steps from Protocol 1.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Protocol 3: this compound Staining for Tissues Fixed in Bouin's Solution
-
Pre-Staining Wash:
-
After fixation, wash tissues thoroughly in several changes of 70% ethanol until the yellow color from the picric acid is removed.
-
Proceed with tissue processing and embedding.
-
-
Deparaffinization and Rehydration:
-
Follow steps from Protocol 1.
-
-
Nuclear Staining (Optional):
-
Follow steps from Protocol 1.
-
-
This compound Staining:
-
Immerse slides in 0.5% this compound in 0.5% acetic acid solution for 5-10 minutes.
-
-
Dehydration and Clearing:
-
Follow steps from Protocol 1.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe Food Coloring Agent as an Alternative to Eosin Stain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. ojs.uajy.ac.id [ojs.uajy.ac.id]
- 7. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 8. A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 10. ronaldschulte.nl [ronaldschulte.nl]
- 11. ualberta.ca [ualberta.ca]
- 12. Cell Fixation in Zinc Salt Solution is Compatible with DNA Damage Response Detection by Phospho-Specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc-based fixative as a novel approach for histological preservation: A comparative study with formalin-based fixatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel zinc-based fixative for high quality DNA, RNA and protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc-based fixative as a novel approach for histological preservation: A comparative study with formalin-based fixatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: Ponceau S vs. Acid Red 97 for Reversible Protein Staining on PVDF Membranes
In the field of protein analysis, particularly during Western blotting, the ability to confirm successful protein transfer from a gel to a membrane is a critical quality control step. Reversible protein stains are invaluable for this purpose, allowing for the visualization of total protein before proceeding with immunodetection. For decades, Ponceau S has been the benchmark stain for this application on polyvinylidene fluoride (B91410) (PVDF) and nitrocellulose membranes. This guide provides a detailed comparison of the well-established Ponceau S with Acid Red 97, assessing their suitability for reversible protein staining.
This comparison reveals that while Ponceau S is a thoroughly documented and validated reagent for this purpose, this compound, despite some chemical similarities, lacks the necessary scientific validation for use in protein blotting applications.
Comparative Analysis: Performance and Properties
Ponceau S is a negatively charged red dye that binds non-covalently to the positive charges of amino groups and to non-polar regions of proteins.[1][2] This electrostatic interaction is readily reversible, which is crucial for ensuring that the stain does not interfere with subsequent antibody binding.[3][4] this compound is also an anionic azo dye, primarily used in the textile industry.[5][6] While its chemical structure suggests a potential for protein binding, there is a significant lack of published data validating its use for reversible staining on blotting membranes.
The following table summarizes the known performance characteristics of Ponceau S and highlights the absence of data for this compound in this specific laboratory application.
| Parameter | Ponceau S | This compound |
| Binding Mechanism | Non-covalent, electrostatic binding to positively charged amino acids and non-polar regions.[3] | Anionic azo dye; specific binding mechanism on proteins not documented for blotting applications.[7][8] |
| Staining Time | 30 seconds to 15 minutes.[9][10] | Not validated for this application. |
| Limit of Detection (LOD) | Approximately 250 nanograms of protein per band.[1][11] | Not validated for this application. |
| Reversibility | Easily and completely reversible with water, TBS-T, or other mild buffers.[3][10] | Reversibility on PVDF membranes is unknown. |
| Compatibility with Immunodetection | Fully compatible; does not interfere with antibody binding after destaining.[2][11] | Compatibility is unknown and not documented. |
| Compatibility with Mass Spectrometry | Compatible; the stain is removed before analysis.[12] | Not validated for this application. |
| Primary Application | Reversible staining of proteins on PVDF and nitrocellulose membranes.[1][9] | Primarily used as a colorant in the textile industry.[5] |
Experimental Workflow for Reversible Staining
The general workflow for incorporating a reversible protein stain into a Western blotting protocol involves staining the membrane immediately after protein transfer and before the blocking step. Staining before blocking is crucial because the dye will bind non-specifically to the protein-based blocking agents (like BSA or milk proteins), which would obscure the results.[13]
Detailed Experimental Protocols
Ponceau S Staining Protocol for PVDF Membranes
This protocol is a standard method for the rapid and reversible staining of proteins on PVDF membranes following electrophoretic transfer.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[3][10]
-
Destaining Solution: Deionized water, or 1x Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[10]
-
PVDF membrane with transferred proteins.
-
A clean container for staining and washing.
Procedure:
-
Post-Transfer Rinse: After completing the protein transfer, briefly rinse the PVDF membrane in deionized water for 1-2 minutes to remove any residual transfer buffer.[1]
-
Staining: Immerse the membrane in the Ponceau S Staining Solution and place it on a rocker with gentle agitation. Staining is typically complete within 5-15 minutes for PVDF membranes.[10] Protein bands should appear as distinct reddish-pink bands against a white background.
-
Background Wash & Documentation: Briefly wash the stained membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a clean background.[1][2] At this stage, capture a high-resolution image or scan of the membrane to document transfer efficiency and protein loading.
-
Destaining: To remove the stain completely, wash the membrane with several changes of TBS-T, with each wash lasting 5-10 minutes at room temperature on a shaker.[10] Continue washing until all visible red staining is gone. Alternatively, multiple washes with deionized water can also be effective.[3]
-
Proceed to Blocking: Once the membrane is fully destained, it is ready for the standard blocking step of the Western blot procedure.
This compound Protocol
There is no validated or published protocol for the use of this compound as a reversible protein stain on PVDF membranes for Western blotting applications. Its performance characteristics, including staining sensitivity, reversibility, and compatibility with downstream immunodetection, are unknown. Development of a protocol would require extensive optimization and validation.
Conclusion and Recommendations
For researchers, scientists, and professionals in drug development, the reliability and reproducibility of experimental results are paramount. Ponceau S is a well-characterized, reliable, and cost-effective choice for the reversible staining of proteins on PVDF membranes. Its protocol is simple and rapid, and its reversibility ensures that it does not interfere with subsequent immunodetection steps.[3][13] The detection limit of approximately 250 ng makes it suitable for verifying the transfer of moderately to highly abundant proteins.[1]
In contrast, This compound is not a validated reagent for this application. While it is an anionic dye, there is no scientific literature to support its use in protein blotting. Its effects on protein antigenicity and its compatibility with downstream applications like mass spectrometry are completely unknown.
Recommendation: Researchers should continue to use Ponceau S as the standard method for reversible total protein staining on PVDF membranes. The use of unvalidated reagents like this compound for this purpose is not recommended as it introduces significant and unnecessary risk to the experimental workflow, potentially compromising the integrity and reproducibility of the results.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity of the azo dyes this compound and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. conductscience.com [conductscience.com]
- 10. med.wmich.edu [med.wmich.edu]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Protein Gel Staining: Acid Red 97 vs. Coomassie Blue
For researchers, scientists, and drug development professionals, the visualization of proteins following polyacrylamide gel electrophoresis (PAGE) is a fundamental step in countless experimental workflows. The choice of staining method is critical, directly influencing the sensitivity, accuracy, and subsequent downstream applications of the separated proteins. This guide provides an objective comparison of the well-established Coomassie Blue stain with the lesser-known Acid Red 97, offering insights into their performance, protocols, and suitability for various research needs.
While Coomassie Brilliant Blue is a household name in protein laboratories, known for its reliability and versatility, this compound, a diazo dye, represents a potential alternative. This comparison will delve into the known characteristics of Coomassie Blue and provide a theoretical framework for evaluating this compound, based on the properties of similar acidic dyes.
Performance Comparison: A Quantitative Overview
Quantitative data is essential for selecting the appropriate staining reagent. The following tables summarize the key performance metrics for Coomassie Blue. Due to the limited availability of specific experimental data for this compound in protein gel staining applications, a hypothetical performance profile is presented based on the characteristics of similar acid dyes like Ponceau S.
Table 1: Performance Characteristics of Coomassie Blue Stains
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 |
| Detection Limit | ~100 ng[1] | ~8-25 ng |
| Linear Dynamic Range | Moderate | Good |
| Staining Time | ~1 hour to overnight | ~1 hour to overnight |
| Destaining Time | Several hours to overnight | Minimal to none |
| Mass Spectrometry Compatibility | Yes | Yes[1] |
| Reversibility | Difficult | Difficult |
| Cost | Low | Low to Moderate |
Table 2: Hypothetical Performance Characteristics of this compound
| Feature | This compound (Hypothetical) |
| Detection Limit | ~200-500 ng |
| Linear Dynamic Range | Narrow to Moderate |
| Staining Time | 10-20 minutes |
| Destaining Time | Can be rapid |
| Mass Spectrometry Compatibility | Potentially Yes (as it's a non-covalent stain) |
| Reversibility | Yes |
| Cost | Low |
The Chemistry Behind the Stains: Mechanism of Action
Both Coomassie Blue and this compound are anionic dyes that interact with proteins through non-covalent bonds.
Coomassie Brilliant Blue binds to proteins primarily through electrostatic interactions with basic amino acid residues (arginine, lysine, and histidine) and hydrophobic interactions with aromatic residues.[2] In an acidic solution, the dye donates a proton to the basic groups on the protein, leading to a conformational change in the dye molecule and a shift in its absorbance maximum, resulting in the characteristic brilliant blue color.
This compound , as an acid dye, is expected to bind to proteins via electrostatic interactions between its negatively charged sulfonate groups and the positively charged amino groups of proteins under acidic conditions. This type of interaction is typically reversible, which can be an advantage for downstream applications like Western blotting.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are crucial for obtaining reliable staining results. Below are the standard protocols for Coomassie Blue staining and a proposed protocol for this compound.
Coomassie Brilliant Blue R-250 Staining Protocol
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 40-50% methanol, 10% acetic acid) for at least 1 hour. This step precipitates the proteins in the gel, preventing their diffusion.
-
Staining: Transfer the gel to the Coomassie R-250 staining solution (0.1% Coomassie R-250 in 40% methanol, 10% acetic acid) and incubate with gentle agitation for 1-2 hours at room temperature.
-
Destaining: Remove the staining solution and add a destaining solution (typically 20-40% methanol, 10% acetic acid). Gently agitate the gel, changing the destain solution several times until the protein bands are clearly visible against a clear background. This can take several hours to overnight.
-
Storage: The destained gel can be stored in distilled water or 7% acetic acid.
Proposed this compound Staining Protocol
This proposed protocol is based on the general principles of acid dye staining and may require optimization.
-
Washing (Optional): After electrophoresis, wash the gel with deionized water for 5-10 minutes to remove residual SDS.
-
Staining: Immerse the gel in a 0.1% (w/v) this compound solution in 5% acetic acid for 10-15 minutes with gentle agitation.
-
Destaining: Briefly rinse the gel with a destaining solution (e.g., 5% acetic acid) or deionized water until the protein bands are clearly visible against a faint background.
-
Reversal (Optional): For downstream applications, the stain can likely be removed by washing the gel in a solution with a neutral or slightly alkaline pH.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for protein gel staining and the logical relationship between the key steps.
References
A Comparative Guide to Collagen Staining for Fibrosis Assessment: Picrosirius Red vs. Masson's Trichrome
A Note on "Acid Red 97": While the query specified a comparison involving this compound, a comprehensive literature search did not yield evidence of its application for fibrosis assessment or collagen staining in biological tissues. Its primary use appears to be in the textile and ink industries. Therefore, this guide will focus on a more pertinent and widely documented comparison for fibrosis researchers: Picrosirius Red (Direct Red 80) versus the traditional Masson's Trichrome stain. This comparison will provide valuable insights for researchers, scientists, and drug development professionals seeking to accurately quantify and characterize fibrosis.
Introduction
The accurate assessment of fibrosis, characterized by the excessive deposition of collagen, is critical in both preclinical research and clinical diagnostics. Histological staining remains a cornerstone for visualizing and quantifying the extent of fibrotic changes in tissue samples. Among the various techniques available, Masson's Trichrome and Picrosirius Red are two of the most common methods employed.
Masson's Trichrome is a classic differential stain that has been a gold standard in histology for decades.[1] It utilizes three different stains to distinguish collagen from other tissue components, typically staining collagen blue or green, cell nuclei black, and cytoplasm and muscle red.[2][3] This technique provides excellent morphological detail and is widely used for the qualitative and semi-quantitative assessment of fibrosis in a variety of tissues, including the liver, lung, heart, and kidney.[2][3]
Picrosirius Red (PSR) , in contrast, is a more specific and quantitative method for collagen visualization.[4] This technique employs the elongated, anionic dye Sirius Red in a picric acid solution. The sulfonic acid groups of the dye molecules bind specifically to the basic amino acids of collagen fibers.[5] A key advantage of PSR staining is the enhancement of collagen's natural birefringence when viewed under polarized light. This property allows for the differentiation of collagen fiber thickness and maturity, with thicker, more mature fibers appearing orange-red and thinner, less organized fibers appearing greenish-yellow.[5] This makes PSR particularly useful for quantitative analysis of collagen content and organization.[4]
Data Presentation: A Comparative Analysis
The choice between Picrosirius Red and Masson's Trichrome often depends on the specific research question, with each method offering distinct advantages and limitations. The following table summarizes the key comparative aspects of these two staining techniques.
| Feature | Picrosirius Red | Masson's Trichrome |
| Specificity for Collagen | High, due to the specific binding of Sirius Red to the [Gly-X-Y]n helical structure of fibrillar collagens.[6] | Moderate, can sometimes stain other tissue components, leading to potential overestimation of fibrosis. |
| Quantitative Analysis | Excellent, especially when coupled with polarized light microscopy and digital image analysis. Allows for quantification of collagen proportionate area. | Good, can be used for semi-quantitative scoring and morphometric analysis, but may be less precise than PSR. |
| Differentiation of Collagen Types | Can differentiate between thicker (Type I) and thinner (Type III) collagen fibers based on birefringence color under polarized light. | Does not differentiate between collagen types. |
| Visualization | Collagen appears red against a yellow background under bright-field microscopy. Under polarized light, collagen fibers are brightly birefringent (orange-red or green) against a dark background. | Collagen typically stains blue or green, nuclei black, and cytoplasm/muscle red. |
| Protocol Complexity | Relatively simple and fast protocol. | More complex, multi-step protocol involving several different staining and differentiation solutions.[7] |
| Reproducibility | Generally high, with consistent staining intensity.[4] | Can be variable depending on the precise timing of differentiation steps and reagent quality. |
| Subjectivity | Less subjective, particularly with automated image analysis of polarized images. | Can be more subjective, relying on pathologist interpretation of color intensity and distribution. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in fibrosis assessment. Below are representative protocols for both Picrosirius Red and Masson's Trichrome staining of formalin-fixed, paraffin-embedded tissue sections.
Picrosirius Red Staining Protocol
This protocol is a standard method for the visualization and quantification of collagen fibers.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstaining).
-
Acidified Water: 0.5% (v/v) acetic acid in distilled water.
-
Graded ethanol (B145695) series (e.g., 70%, 95%, 100%).
-
Xylene or other clearing agent.
-
Mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to distilled water.
-
(Optional) If nuclear counterstaining is desired, stain with Weigert's hematoxylin for 5-10 minutes, followed by washing in running tap water.
-
Immerse slides in the Picro-Sirius Red solution and incubate for 60 minutes at room temperature.
-
Rinse slides briefly in two changes of acidified water.
-
Dehydrate the sections quickly through a graded series of ethanol.
-
Clear the slides in xylene and mount with a permanent mounting medium.
Masson's Trichrome Staining Protocol
This is a widely used protocol for differentiating collagen from other tissue components.
Reagents:
-
Bouin's solution (for mordanting).
-
Weigert's iron hematoxylin solution.
-
Biebrich scarlet-acid fuchsin solution.
-
Phosphomolybdic-phosphotungstic acid solution.
-
Aniline (B41778) blue solution.
-
1% Acetic acid solution.
-
Graded ethanol series.
-
Xylene or other clearing agent.
-
Mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant sections in pre-warmed Bouin's solution for 1 hour at 56°C.
-
Allow sections to cool and wash in running tap water until the yellow color disappears.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes, then wash in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Transfer slides directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydrate rapidly through a graded ethanol series.
-
Clear in xylene and mount with a permanent mounting medium.
Mandatory Visualization
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for both Picrosirius Red and Masson's Trichrome staining.
Caption: Experimental workflow for Picrosirius Red staining.
Caption: Experimental workflow for Masson's Trichrome staining.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. 3helix.com [3helix.com]
- 3. benchchem.com [benchchem.com]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. worlddyevariety.com [worlddyevariety.com]
Quantitative comparison of Acid Red 97 and Sirius Red for collagen quantification
For researchers, scientists, and drug development professionals engaged in the study of tissue fibrosis, wound healing, and extracellular matrix remodeling, the accurate quantification of collagen is paramount. The choice of a reliable and specific staining method is a critical determinant of experimental success. This guide provides a comprehensive comparison of two acid dyes, Sirius Red and Acid Red 97, for the purpose of collagen quantification, drawing upon established scientific literature and methodologies.
Executive Summary: Our extensive review of scientific literature reveals that Sirius Red, particularly in the form of Picrosirius Red (PSR), is the well-established gold standard for the specific and quantitative analysis of collagen in histological and in vitro applications.[1][2][3] Its utility is supported by a vast body of research and well-defined protocols. In stark contrast, there is no evidence in the scientific literature to support the use of this compound for collagen staining or quantification. Its primary applications appear to be in industrial processes such as textile dyeing. Therefore, for all scientific applications requiring accurate collagen quantification, Sirius Red is the unequivocally recommended reagent.
Dye Characteristics and Principles of Staining
A fundamental difference between these two dyes lies in their established applications and their chemical interactions with biological tissues.
Sirius Red (Direct Red 80) is a strong anionic dye with a high affinity for the basic amino acid residues within the collagen triple helix.[4][5] Its elongated, planar molecular structure aligns with the parallel polypeptide chains of fibrillar collagen, which dramatically enhances the natural birefringence of collagen fibers when viewed under polarized light.[1] This property is the cornerstone of its high specificity and its utility in quantitative analysis.[1] When combined with picric acid to form Picrosirius Red, non-specific background staining is minimized, further enhancing its specificity for collagen.[1]
This compound is an acid dye for which no scientific literature could be found to support its use in a biological context for collagen staining. Its chemical properties and documented applications are not indicative of a specific affinity for collagen.
Quantitative Data Comparison
The following table summarizes the key performance characteristics for collagen quantification. Due to the lack of data for this compound in this application, a direct quantitative comparison is not possible.
| Feature | Sirius Red (Picrosirius Red) | This compound |
| Principle | Anionic dye binds to basic amino acid groups in collagen, enhancing its natural birefringence.[4][6] | No established principle for collagen binding. |
| Specificity for Collagen | Highly specific, especially when viewed under polarized light.[6] | No evidence of specificity for collagen. |
| Quantitative Capability | Excellent, particularly with polarized light microscopy and image analysis software to measure collagen area fraction and fiber thickness.[1][2] | Not applicable due to lack of use in this context. |
| Visualization | Bright red under bright-field microscopy. Under polarized light, collagen fibers appear bright yellow, orange, or green depending on their thickness and orientation.[6] | No data available for tissue staining. |
| Photostability | Generally more resistant to fading compared to other collagen staining methods like Masson's Trichrome.[1] | No data available. |
| Established Protocols | Numerous well-documented and validated protocols available for both histological sections and in vitro assays.[5][7][8][9][10] | None available for collagen quantification. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable collagen quantification. The following are established protocols for Sirius Red staining.
Protocol 1: Picrosirius Red Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
This protocol is a standard and widely accepted method for visualizing and quantifying collagen in tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Weigert's Iron Hematoxylin (B73222): For optional nuclear counterstaining.
-
Acidified Water: 0.5% (v/v) acetic acid in distilled water.
-
Ethanol: Graded series (e.g., 70%, 95%, 100%).
-
Xylene
-
Resinous Mounting Medium
Procedure:
-
Deparaffinize and rehydrate FFPE tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes and then wash in running tap water for 10 minutes.[8]
-
Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.[7][8]
-
Wash in two changes of acidified water.[11]
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount with a resinous medium.[11]
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, while cytoplasm and muscle will be yellow.
-
Polarized Light Microscopy: Collagen fibers will exhibit birefringence, with thicker, more mature Type I collagen appearing yellow to orange, and thinner Type III collagen appearing green against a dark background.[1][7]
Protocol 2: Quantification of Cell-Associated Collagen in 96-Well Plates
This protocol is designed for the in vitro quantification of collagen deposited in the extracellular matrix of adherent cell cultures.[10]
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., Kahle's solution or 10% formalin)
-
Sirius Red Staining Solution: 0.1% (w/v) Sirius Red in a saturated aqueous solution of picric acid.[9]
-
Washing Solution: 0.1 M HCl or 0.5% acetic acid in distilled water.[9]
-
Elution Buffer: 0.1 M NaOH in distilled water.[9]
Procedure:
-
Carefully wash cell layers with PBS.
-
Fix the cells with a suitable fixative for 15-30 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
Add 100 µL of Sirius Red Staining Solution to each well and incubate for 1 hour at room temperature with gentle agitation.[9]
-
Aspirate the staining solution and wash the wells extensively with the washing solution until the supernatant is clear to remove unbound dye.[9]
-
Add 150 µL of Elution Buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to elute the bound dye.[9]
-
Transfer 100 µL of the eluate to a new 96-well plate and measure the optical density (OD) at 540-570 nm using a microplate reader.
-
The amount of collagen is directly proportional to the absorbance of the eluted dye and can be quantified using a collagen standard curve.
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the experimental workflow for collagen quantification using Sirius Red and the logical basis for its selection over this compound.
Conclusion
The selection of an appropriate staining method is critical for the accuracy and reproducibility of collagen quantification. The evidence overwhelmingly supports the use of Sirius Red (as Picrosirius Red) as the gold standard method. Its high specificity for collagen, coupled with its unique property of enhancing birefringence, allows for both robust qualitative visualization and precise quantitative analysis. In contrast, there is a complete absence of scientific literature validating the use of this compound for any form of collagen analysis. Therefore, for researchers, scientists, and drug development professionals seeking reliable and accurate collagen quantification, Sirius Red is the only scientifically validated choice between the two.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. genecopoeia.com [genecopoeia.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stainsfile.com [stainsfile.com]
The Unseen Foundation: A Comparative Guide to Total Protein Stains for Quantitative Western Blotting
For researchers, scientists, and drug development professionals engaged in quantitative western blotting, accurate normalization is the bedrock of reliable data. While housekeeping proteins have long served as loading controls, total protein staining (TPS) is increasingly recognized as a more robust and accurate method for normalizing western blot data. This guide provides a comprehensive comparison of common total protein staining methods, offering the experimental data and protocols necessary to make an informed choice for your specific research needs.
Executive Summary
The visualization of total protein on a membrane post-transfer is a critical quality control step in western blotting. It confirms transfer efficiency and provides a reliable loading control for quantitative analysis. While the primary subject of this guide was to be the validation of Acid Red 97 as a total protein stain, a thorough review of scientific literature reveals a significant lack of published data supporting its use in this application.
Therefore, this guide pivots to an in-depth comparison of established and validated total protein staining methods. We will objectively evaluate the performance of the widely used Ponceau S against other common alternatives, including Coomassie Brilliant Blue, advanced fluorescent stains like SYPRO Ruby, and modern stain-free technologies. This comparison will focus on key performance metrics such as sensitivity, linearity, and compatibility with downstream immunodetection, providing the necessary data to select the optimal staining method for your quantitative western blotting experiments.
Performance Comparison of Total Protein Stains
The selection of a total protein stain is a critical decision that impacts the accuracy and reproducibility of quantitative western blotting. The ideal stain should offer a broad linear dynamic range, high sensitivity, and compatibility with downstream immunodetection. Below is a summary of the key performance characteristics of commonly used total protein stains.
| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | SYPRO Ruby | Stain-Free Technology |
| Limit of Detection | ~200-250 ng[1][2][3] | ~35-50 ng[4] | ~0.25-1 ng[5][6] | ~8-28 ng[4][7] |
| Linear Dynamic Range | Narrow | Moderate (~5-500 ng for some formulations)[8] | Wide (over 3 orders of magnitude)[5][6] | Wide (e.g., 10-80 µg of total cell lysate)[4][7][9][10] |
| Reversibility | Yes (easily reversible with water or buffer)[1][2] | Generally considered irreversible on membranes | Irreversible | Not applicable (covalent modification)[7] |
| Downstream Compatibility | Fully compatible with immunodetection | Not recommended for subsequent immunodetection | Fully compatible with immunodetection | Fully compatible with immunodetection |
| Time to Result | ~5-15 minutes | >1 hour (including destaining) | ~1 hour to overnight | ~5 minutes (including activation)[7] |
| Imaging Requirement | Visible light/camera | Visible light/camera | UV or blue-light transilluminator, laser scanner | UV-enabled imager[7] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results in quantitative western blotting. Below are the methodologies for the key total protein stains discussed in this guide.
Ponceau S Staining Protocol
Ponceau S is a rapid and reversible stain, ideal for a quick verification of protein transfer before proceeding with immunodetection.
-
Post-Transfer Wash: After transferring proteins to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.
-
Staining: Immerse the membrane in Ponceau S staining solution (commonly 0.1% Ponceau S in 5% acetic acid) and incubate for 5-10 minutes at room temperature with gentle agitation.[3]
-
Destaining: Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.
-
Imaging: Image the membrane using a standard visible light imager or camera.
-
Complete Destaining: To proceed with immunodetection, completely destain the membrane by washing with TBST until the red color is gone.
Coomassie Brilliant Blue R-250 Staining Protocol (for membranes)
Coomassie Brilliant Blue offers higher sensitivity than Ponceau S but is generally not compatible with downstream immunodetection due to its irreversible nature on membranes.
-
Post-Transfer Wash: After protein transfer to a PVDF membrane, wash the membrane in deionized water.
-
Fixation: Immerse the membrane in a fixing solution (e.g., 40% methanol (B129727), 10% acetic acid) for 10-15 minutes.
-
Staining: Submerge the membrane in Coomassie Brilliant Blue R-250 staining solution and agitate gently for at least 1 hour.
-
Destaining: Transfer the membrane to a destaining solution (e.g., 40% methanol, 10% acetic acid) and agitate until protein bands are visible against a clear background. This may require several changes of the destaining solution.
-
Imaging: Image the dried membrane using a visible light imager.
SYPRO Ruby Protein Blot Stain Protocol
SYPRO Ruby is a highly sensitive fluorescent stain with a wide linear dynamic range, making it well-suited for quantitative applications.
-
Post-Transfer Fixation: After transfer to a nitrocellulose or PVDF membrane, fix the membrane in a solution of 7% acetic acid and 10% methanol for 15 minutes.[5][11]
-
Washing: Wash the membrane in deionized water four times for 5 minutes each.[5][11]
-
Staining: Immerse the membrane in SYPRO Ruby protein blot stain and incubate for 15 minutes with gentle agitation, protected from light.[5][11]
-
Final Washes: Wash the membrane in deionized water 2-3 times for 1 minute each to reduce background fluorescence.[11]
-
Imaging: Image the membrane using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters (e.g., excitation at ~280/450 nm, emission at ~610 nm).[5]
Stain-Free Technology Workflow
Stain-free technology utilizes gels containing a trihalo compound that covalently binds to tryptophan residues upon UV activation, allowing for rapid visualization of proteins.
-
Electrophoresis: Perform SDS-PAGE using stain-free compatible gels.
-
Activation: After electrophoresis, activate the gel using a UV-enabled imager for approximately 1-5 minutes.
-
Gel Imaging (Optional): Image the gel to visualize protein separation before transfer.
-
Protein Transfer: Transfer the proteins to a low-fluorescence PVDF membrane using a standard transfer protocol.
-
Blot Imaging: Image the membrane post-transfer to assess transfer efficiency and for total protein normalization.
-
Immunodetection: Proceed with standard immunodetection protocols.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and biological context of quantitative western blotting, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Western Blotting Workflow with Total Protein Staining.
Caption: The MAPK/ERK Signaling Pathway.
Conclusion
The accuracy of quantitative western blotting is critically dependent on the method used for data normalization. While this compound lacks the necessary validation for this application, a range of robust and well-characterized total protein stains are available.
-
Ponceau S remains a valuable tool for rapid, qualitative assessment of transfer efficiency due to its speed and reversibility.
-
Coomassie Brilliant Blue , while more sensitive, is generally unsuitable for quantitative western blotting due to its irreversible binding and incompatibility with subsequent immunodetection.
-
Fluorescent stains , such as SYPRO Ruby, offer superior sensitivity and a wide linear dynamic range, making them an excellent choice for the precise quantification of low-abundance proteins.
-
Stain-free technologies provide a rapid, convenient, and highly linear method for total protein normalization, streamlining the western blotting workflow.
The choice of total protein stain should be guided by the specific requirements of the experiment, including the abundance of the target protein, the need for high sensitivity and linearity, and the available imaging equipment. By carefully considering these factors and adhering to standardized protocols, researchers can enhance the reliability and reproducibility of their quantitative western blotting data.
References
- 1. biotium.com [biotium.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 4. bio-rad.com [bio-rad.com]
- 5. uab.edu [uab.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Coomassie Blue Gel and Membrane Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bioradiations.com [bioradiations.com]
- 10. bioradiations.com [bioradiations.com]
- 11. med.upenn.edu [med.upenn.edu]
A Comparative Guide to Red Acid Dyes in Histology: Evaluating Acid Red 97
For researchers, scientists, and drug development professionals, the precise differentiation of tissue components is fundamental for accurate diagnosis and research. In histological staining, acid dyes are crucial for visualizing cytoplasmic and extracellular components. This guide provides a comparative overview of Acid Red 97 and other commonly used red acid dyes in histology.
While dyes like Eosin Y, Acid Fuchsin, and Biebrich Scarlet are well-established with extensive documentation of their performance, this compound is primarily utilized in the textile and leather industries, with a notable absence of published experimental data supporting its use in histological applications.[1][2][3] This guide, therefore, compares the known physicochemical properties of this compound with the established performance of standard histological red dyes and provides a theoretical framework for its potential evaluation.
Comparative Analysis of Red Acid Dyes
The selection of a red acid dye in histological techniques, such as the Masson's trichrome stain, is critical for achieving clear differentiation between cytoplasm, muscle, and collagen. The following table summarizes the key properties of this compound alongside commonly used red acid dyes.
| Property | This compound | Eosin Y | Acid Fuchsin | Biebrich Scarlet |
| C.I. Number | 22890[2] | 45380[4] | 42685[5] | 26905[6] |
| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂[2] | C₂₀H₆Br₄Na₂O₅[4] | C₂₀H₁₇N₃Na₂O₉S₃[7] | C₂₂H₁₄N₄Na₂O₇S₂[8] |
| Molecular Weight | 698.63 g/mol [2] | 691.9 g/mol [4] | 585.53 g/mol [7] | 556.48 g/mol [8] |
| Color | Red to Dark Red[9] | Red[4] | Red[5] | Red[6] |
| Solubility | Soluble in water and ethanol[3] | 40% in water, 40% in ethanol[4] | 14% in water, 14% in ethanol[5] | Soluble in water and ethanol[6] |
| Primary Application | Dyeing of leather and paper[1][3] | Counterstain in H&E staining, stains cytoplasm and collagen pink/red[10][11] | Stains cytoplasm and muscle red in trichrome stains (e.g., Masson's)[7] | Plasma stain in Masson's trichrome, stains cytoplasm and muscle red[8][12] |
Theoretical Application in Histological Staining
This compound, being an anionic dye, would be expected to bind to basic (acidophilic) tissue components such as proteins in the cytoplasm and muscle fibers.[3] Its larger molecular weight compared to Acid Fuchsin and Biebrich Scarlet might influence its diffusion and binding characteristics within tissue sections. In multi-step staining procedures like Masson's trichrome, the differential staining of tissue components is achieved through the sequential application of acid dyes with varying molecular weights and a polyacid (e.g., phosphomolybdic acid).
A key principle of trichrome staining is the use of a polyacid to decolorize the more porous collagen fibers selectively, allowing for subsequent counterstaining with a different colored dye. The effectiveness of this compound in such a procedure would depend on its affinity for muscle and cytoplasm and its relative ease of removal from collagen by the polyacid. Without experimental validation, its staining intensity, selectivity, and stability in histological preparations remain undetermined.
Experimental Protocols
For researchers interested in evaluating this compound as a potential substitute for the red dye in a trichrome stain, the following standard Masson's Trichrome protocol is provided. It is recommended to substitute this compound in the Biebrich Scarlet-Acid Fuchsin solution to assess its performance.
Masson's Trichrome Stain Protocol
Solutions:
-
Bouin's Solution (Mordant):
-
Picric Acid, saturated aqueous solution: 75 ml
-
Formaldehyde, 37-40%: 25 ml
-
Glacial Acetic Acid: 5 ml
-
-
Weigert's Iron Hematoxylin (B73222):
-
Solution A: Hematoxylin (1 g in 100 ml 95% Ethanol)
-
Solution B: 29% Ferric Chloride in water (4 ml), Distilled Water (95 ml), Hydrochloric Acid (1 ml)
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
Biebrich Scarlet, 1% aqueous: 90 ml
-
Acid Fuchsin, 1% aqueous: 10 ml
-
Glacial Acetic Acid: 1 ml
-
-
Phosphomolybdic-Phosphotungstic Acid Solution:
-
5 g Phosphomolybdic Acid
-
5 g Phosphotungstic Acid
-
200 ml Distilled Water
-
-
Aniline (B41778) Blue Solution:
-
Aniline Blue: 2.5 g
-
Glacial Acetic Acid: 2 ml
-
Distilled Water: 100 ml
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml
-
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and a graded series of alcohol to distilled water.[13]
-
For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to enhance staining quality. This step is optional but recommended.[13]
-
Rinse in running tap water for 5-10 minutes to remove the yellow color from the picric acid.[13]
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.[13]
-
Rinse in running warm tap water for 10 minutes, then wash in distilled water.[13]
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[13]
-
Wash in distilled water.[13]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.[13]
-
Transfer the sections directly to the aniline blue solution and stain for 5-10 minutes.[13]
-
Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.[13]
-
Wash in distilled water.[13]
-
Dehydrate rapidly through 95% ethanol (B145695) and absolute ethanol, then clear in xylene.[13]
-
Mount with a resinous mounting medium.[13]
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, and muscle fibers: Red
-
Collagen: Blue
Visualizing the Workflow
Caption: Workflow of the Masson's Trichrome staining procedure.
Conclusion
Eosin Y remains the gold standard for routine cytoplasmic counterstaining in histology due to its well-characterized performance and extensive validation.[14] For trichrome staining, Acid Fuchsin and Biebrich Scarlet are reliable and widely used red dyes that provide consistent and high-quality results.[7][8]
While this compound shares some physicochemical properties with these established histological stains, its efficacy and reliability in tissue staining are unproven due to a lack of published research and validation. For researchers and professionals in drug development requiring reproducible and accurate results, the use of well-characterized dyes is recommended. However, for those interested in exploring novel staining reagents, this compound presents an opportunity for investigation, with the understanding that extensive validation would be required to establish it as a viable alternative in histology.
References
- 1. echemi.com [echemi.com]
- 2. This compound|CAS NO.10169-02-5 [chinainterdyes.com]
- 3. chembk.com [chembk.com]
- 4. stainsfile.com [stainsfile.com]
- 5. stainsfile.com [stainsfile.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Acid fuchsin - Wikipedia [en.wikipedia.org]
- 8. chemicalworlds.com [chemicalworlds.com]
- 9. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Eosin - Wikipedia [en.wikipedia.org]
- 12. gspchem.com [gspchem.com]
- 13. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
A Comparative Guide to Red Counterstains in Pathology: Seeking Alternatives to Acid Red 97
In the field of pathology, the use of a contrasting counterstain is essential for providing context to primary stains, allowing for the clear visualization of cellular morphology and tissue architecture. While a variety of counterstains are available, the selection of an appropriate red counterstain is critical for achieving optimal contrast, particularly in immunohistochemistry (IHC) and other specialized staining procedures. This guide provides a comprehensive comparison of viable alternatives to Acid Red 97, a dye more commonly utilized in the textile and leather industries, for use as a red counterstain in research and clinical pathology.[1][2][3][4]
This guide will delve into the performance, protocols, and mechanisms of three widely used red counterstains: Eosin (B541160) Y, Nuclear Fast Red, and Safranin O. While direct quantitative comparative studies between this compound and these alternatives are not extensively available in peer-reviewed literature, this guide compiles available data on their individual characteristics and performance to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Red Counterstains
The ideal counterstain should provide a distinct color contrast to the primary stain without obscuring important cellular details. The choice of a red counterstain often depends on the localization of the target antigen (nuclear versus cytoplasmic) and the chromogen used for primary staining.
| Stain | Primary Staining Target | Color | Staining Time | Key Advantages | Disadvantages |
| This compound | Primarily used for protein fibers (e.g., leather, wool)[1][2] | Yellowish-Red to Orange-Red[3][4] | Not well-documented for pathology | Good affinity for protein-rich structures[1] | Limited documentation in pathology; potential for batch-to-batch variability[1] |
| Eosin Y | Cytoplasm, collagen, muscle fibers[5] | Pink to Red[5] | 30 seconds to 2 minutes[6] | Excellent contrast with blue nuclear stains (e.g., Hematoxylin); well-established and widely used[7] | Can over-stain, masking nuclear detail if not properly differentiated[7] |
| Nuclear Fast Red (Kernechtrot) | Cell Nuclei (nucleic acids)[8] | Red to Pinkish-Red[9][10] | 5 to 10 minutes[9] | Provides a red nuclear stain, offering good contrast with brown (DAB) or green chromogens; relatively rapid nuclear staining[9] | Can precipitate out of solution; requires careful washing to avoid cloudiness[11] |
| Safranin O | Cartilage (proteoglycans), mucin, mast cell granules, and nuclei[11] | Orange to Red[11] | 5 to 30 minutes[12][13] | Excellent for staining cartilage and other proteoglycan-rich structures; provides strong nuclear staining | Can be a less sensitive indicator in cases of severe glycosaminoglycan loss |
Experimental Protocols
Detailed and consistent staining protocols are crucial for reproducible results. The following are representative protocols for each of the discussed red counterstains.
Eosin Y Staining Protocol (as a counterstain to Hematoxylin)
This protocol outlines the use of Eosin Y in a standard Hematoxylin (B73222) and Eosin (H&E) staining procedure.
Materials:
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Differentiating Solution: 1% Acid Alcohol (1% HCl in 70% ethanol)
-
Bluing Reagent: Scott's Tap Water Substitute or weak ammonia (B1221849) water
-
Eosin Y Solution (0.5-1% aqueous or alcoholic)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate (B1144303) through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.[6]
-
-
Nuclear Staining:
-
Stain in Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 1-5 minutes.[6]
-
-
Differentiation:
-
Dip slides in 1% Acid Alcohol for a few seconds to remove excess hematoxylin.
-
Rinse in running tap water.[14]
-
-
Bluing:
-
Immerse in a bluing reagent until the nuclei turn blue (30 seconds to 1 minute).
-
Wash in running tap water for 5 minutes.[14]
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a xylene-based mounting medium.[14]
-
Nuclear Fast Red Staining Protocol
This protocol is for the use of Nuclear Fast Red as a nuclear counterstain.
Materials:
-
Nuclear Fast Red solution
-
Graded alcohols (95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol (10 dips each).
-
Wash well with distilled water.[11]
-
-
Primary Staining (if applicable):
-
Proceed with the primary staining procedure of choice (e.g., IHC).
-
-
Counterstaining:
-
Immerse slides in Nuclear Fast Red solution for 5-10 minutes.[9]
-
-
Washing:
-
Rinse well in distilled water to avoid cloudiness in the subsequent steps.[11]
-
-
Dehydration and Mounting:
-
Dehydrate in two changes each of 95% and 100% ethanol.
-
Clear in three changes of xylene.
-
Coverslip with a compatible mounting medium.[11]
-
Safranin O Staining Protocol (for Cartilage)
This protocol is optimized for the staining of cartilage and proteoglycans with Safranin O, often used with a Fast Green counterstain.
Materials:
-
Weigert's iron hematoxylin working solution
-
Fast Green (FCF) solution (0.05%)
-
1% Acetic Acid solution
-
0.1% Safranin O solution
-
Graded alcohols (95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and hydrate slides to distilled water.[15]
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.[15]
-
-
Counterstaining (Cytoplasmic):
-
Stain with Fast Green (FCF) solution for 5 minutes.[15]
-
-
Differentiation:
-
Rinse quickly with 1% acetic acid solution for no more than 10–15 seconds.[15]
-
-
Primary Red Staining:
-
Stain in 0.1% Safranin O solution for 5 minutes.[15]
-
-
Dehydration and Mounting:
-
Dehydrate through two changes each of 95% and 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 2 minutes each.
-
Mount using a resinous medium.[15]
-
Staining Mechanisms and Cellular Interactions
Understanding the mechanism of action of each dye is key to predicting its staining pattern and troubleshooting any issues that may arise.
Eosin Y Staining Pathway
Eosin Y is an acidic dye that electrostatically binds to basic components within the cell, primarily proteins in the cytoplasm and extracellular matrix.[5] The binding occurs between the anionic dye and the cationic groups of amino acid residues such as arginine, histidine, and lysine.[12]
Nuclear Fast Red Staining Pathway
Nuclear Fast Red is a biological stain that specifically targets and binds to nucleic acids within the cell nucleus, resulting in a red coloration.[8]
Safranin O Staining Pathway
Safranin O is a cationic dye that binds to negatively charged molecules.[11] In tissues, it has a high affinity for the acidic proteoglycans found in the extracellular matrix of cartilage, staining them a distinct orange-red color.[11]
Conclusion
While this compound has established applications in industrial dyeing, its use as a biological counterstain is not well-documented. For researchers and professionals in pathology seeking reliable and well-characterized red counterstains, Eosin Y, Nuclear Fast Red, and Safranin O present excellent alternatives. Eosin Y remains the gold standard for cytoplasmic staining in routine H&E. Nuclear Fast Red offers a robust and rapid method for red nuclear counterstaining, providing excellent contrast with commonly used chromogens. Safranin O is an indispensable tool for the visualization of cartilage and other proteoglycan-rich tissues. The choice among these alternatives will ultimately depend on the specific requirements of the study, including the tissue type, the primary stain used, and the cellular components of interest. The detailed protocols and mechanistic insights provided in this guide aim to facilitate this selection process and ensure high-quality, reproducible staining results.
References
- 1. nbinno.com [nbinno.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. chembk.com [chembk.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Eosin - Wikipedia [en.wikipedia.org]
- 6. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. store.sangon.com [store.sangon.com]
- 10. apexbt.com [apexbt.com]
- 11. ihisto.io [ihisto.io]
- 12. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of dye binding in the protein assay using eosin dyes. | Semantic Scholar [semanticscholar.org]
- 14. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective quantitative analysis of the intensity of immunohistochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Acid Red 97 Staining on Automated Systems
Acid Red 97 is a versatile anionic dye used in various biological applications, including as a stain for cellular components.[3][4] Its performance, like any other stain, is dependent on the precision and consistency of the staining platform.
Evaluating Reproducibility: Key Performance Metrics
The reproducibility of a staining protocol on an automated system can be quantified through several key metrics. These include intra-run repeatability (consistency within a single run) and inter-run reproducibility (consistency across different runs and different days).[5][6] Quantitative analysis using digital pathology tools can provide objective measurements of staining intensity and distribution.[7][8]
Table 1: Hypothetical Comparison of this compound Staining Reproducibility Across Automated Systems
| Parameter | Automated System A | Automated System B | Automated System C |
| Intra-Run Staining Intensity (Mean Optical Density ± SD) | |||
| Tissue Type 1 (e.g., Liver) | 0.45 ± 0.02 | 0.46 ± 0.01 | 0.45 ± 0.03 |
| Tissue Type 2 (e.g., Kidney) | 0.62 ± 0.03 | 0.61 ± 0.02 | 0.63 ± 0.04 |
| Inter-Run Staining Intensity (Mean Optical Density ± SD) | |||
| Tissue Type 1 (e.g., Liver) | 0.46 ± 0.04 | 0.47 ± 0.02 | 0.46 ± 0.05 |
| Tissue Type 2 (e.g., Kidney) | 0.63 ± 0.05 | 0.62 ± 0.03 | 0.64 ± 0.06 |
| Intra-Run Percent Positive Area (Mean % ± SD) | |||
| Tissue Type 1 (e.g., Liver) | 85.2 ± 2.1 | 86.1 ± 1.5 | 85.5 ± 2.5 |
| Tissue Type 2 (e.g., Kidney) | 92.5 ± 1.8 | 93.2 ± 1.2 | 92.8 ± 2.1 |
| Inter-Run Percent Positive Area (Mean % ± SD) | |||
| Tissue Type 1 (e.g., Liver) | 85.5 ± 3.5 | 86.3 ± 2.0 | 85.9 ± 3.8 |
| Tissue Type 2 (e.g., Kidney) | 92.8 ± 2.9 | 93.5 ± 1.8 | 93.1 ± 3.2 |
| Qualitative Score (1-5, 5=best) | 4.5 | 4.8 | 4.3 |
| System Downtime (per 100 runs) | 1 | 0.5 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual performance will vary depending on the specific automated system, tissue type, and protocol.
Experimental Protocols for Validation
A rigorous validation process is essential when implementing a new automated stainer or a new staining protocol.[9][10] The following is a generalized protocol for assessing the reproducibility of this compound staining.
Objective: To evaluate the intra- and inter-run reproducibility of this compound staining on a given automated staining system.
Materials:
-
Automated staining system
-
This compound dye solution (standardized concentration)
-
Standard formalin-fixed, paraffin-embedded (FFPE) tissue blocks (e.g., multi-tissue blocks with liver, kidney, and spleen)
-
Microscope slides
-
Deparaffinization and rehydration reagents
-
Mounting medium and coverslips
-
Digital slide scanner
-
Image analysis software
Methodology:
-
Tissue Preparation:
-
Prepare serial sections of 4-5 µm thickness from the standard FFPE tissue blocks.
-
Mount the sections on positively charged slides.
-
Ensure consistent tissue quality and thickness across all slides.
-
-
Automated Staining Protocol Optimization:
-
Develop and optimize the this compound staining protocol on the automated system. Key parameters to optimize include:
-
Deparaffinization and rehydration times.
-
Dye incubation time and temperature.
-
Rinsing steps (duration and buffer type).
-
Dehydration and clearing steps.
-
-
-
Intra-Run Repeatability Assessment:
-
Select 20 slides with serial sections from the same tissue block.
-
Process all 20 slides in a single run on the automated stainer using the optimized protocol.
-
After staining, coverslip the slides.
-
-
Inter-Run Reproducibility Assessment:
-
On five different days, run a set of 5 slides with serial sections from the same tissue block.
-
Use the same optimized protocol for each run.
-
Ensure that reagent lots are consistent across all runs, or note any changes.
-
After staining, coverslip the slides.
-
-
Data Acquisition and Analysis:
-
Qualitative Assessment: A qualified pathologist should visually assess the slides for staining quality, uniformity, and background staining. A scoring system (e.g., 1-5) can be used.
-
Quantitative Assessment:
-
Digitize all slides at high resolution (e.g., 20x or 40x) using a whole-slide scanner.
-
Use image analysis software to quantify staining intensity (e.g., mean optical density) and the percentage of positively stained area in predefined regions of interest for each tissue type.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the quantitative data from both the intra-run and inter-run experiments.
-
-
Acceptance Criteria:
-
Qualitative: Consistent and uniform staining with minimal background across all slides.
-
Quantitative:
-
Intra-run CV for staining intensity and percent positive area should be low (e.g., <10%).
-
Inter-run CV for staining intensity and percent positive area should be low (e.g., <15%).
-
Workflow for Reproducibility Assessment
The following diagram illustrates the general workflow for assessing the reproducibility of a stain on an automated system.
Conclusion
References
- 1. leicabiosystems.com [leicabiosystems.com]
- 2. Key Features of an Effective Automated Immunohistochemistry Stainer [celnovte.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 10169-02-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Profiler: An Open Source Plugin for the Quantitative Evaluation and Automated Scoring of Immunohistochemistry Images of Human Tissue Samples | PLOS One [journals.plos.org]
- 9. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 10. biocare.net [biocare.net]
A Comparative Guide: Correlating Picrosirius Red Staining with HPLC-based Collagen Quantification
For researchers, scientists, and drug development professionals engaged in studies involving tissue fibrosis, extracellular matrix remodeling, and collagen-related pathologies, the accurate quantification of collagen is paramount. This guide provides a comprehensive comparison of two widely used methods: Picrosirius Red staining, a histochemical technique for collagen visualization and semi-quantification, and High-Performance Liquid Chromatography (HPLC) for the quantification of hydroxyproline (B1673980) as a direct measure of collagen content. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for specific research needs.
Introduction
Picrosirius Red (Direct Red 80) is a strong anionic dye that specifically binds to the helical structure of fibrillar collagens (types I to V).[1][2][3] When viewed under polarized light, collagen fibers exhibit a characteristic birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.[4][5] This property allows for the qualitative and semi-quantitative assessment of collagen deposition and organization within tissue sections.
The hydroxyproline assay, on the other hand, offers a more direct and quantitative measure of total collagen content.[6][7] Hydroxyproline is an amino acid that is almost exclusively found in collagen.[6] The assay involves the hydrolysis of tissue samples to break down collagen into its constituent amino acids, followed by the specific quantification of hydroxyproline using HPLC.[8][9] The amount of hydroxyproline is then used to calculate the total collagen content, as it constitutes a relatively constant fraction of the collagen molecule.[10]
This guide will explore the correlation between these two methods, providing the necessary protocols and data to understand their respective advantages and limitations.
Experimental Protocols
Picrosirius Red Staining Protocol (for paraffin-embedded tissue sections)
This protocol is a standard and widely accepted method for collagen visualization.[11][12]
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.[11][12]
-
Weigert's Iron Hematoxylin: For nuclear counterstaining (optional).
-
Acidified Water: 0.5% (v/v) acetic acid in distilled water.[11]
-
Ethanol (B145695): Graded series (70%, 95%, 100%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin.
-
Wash the slides for 10 minutes in running tap water.
-
-
Picrosirius Red Staining:
-
Stain in Picro-Sirius Red solution for one hour. This ensures near-equilibrium staining.[11]
-
-
Washing:
-
Wash in two changes of acidified water.[11]
-
-
Dehydration:
-
Dehydrate in three changes of 100% ethanol.[11]
-
-
Clearing and Mounting:
-
Clear in xylene and mount in a resinous medium.[11]
-
Visualization:
-
Bright-field Microscopy: Collagen appears red on a pale yellow background.[11]
-
Polarized Light Microscopy: Larger collagen fibers appear bright yellow or orange, while thinner fibers, including reticular fibers, appear green.[5][11]
HPLC-Based Hydroxyproline Assay Protocol
This protocol provides a method for the quantification of hydroxyproline in tissue samples.[8][9][13]
Reagents:
-
6 N HCl.
-
Borate (B1201080) buffer (0.1 M, pH 8).
-
Ethanol.
-
4-fluoro-7-nitrobenzofurazan (B134193) (fluorescence reagent).
-
Acetic acid.
-
Hydroxyproline standard.
Procedure:
-
Sample Hydrolysis:
-
Homogenize approximately 0.3 g of tissue in 5 ml of ethanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Add 6 N HCl to the sample and heat at 110°C for 16 hours to hydrolyze the collagen.[13]
-
-
Derivatization:
-
Dry the hydrolyzed sample.
-
Dissolve the residue in 40 µl of ethanol and 80 µl of borate buffer.[9]
-
Add 40 µl of 4-fluoro-7-nitrobenzofurazan (100 mM) as a fluorescence reagent.[9]
-
Allow the reaction to proceed at room temperature for 15 hours in the dark.[9]
-
Terminate the reaction by adding 840 µl of hydrochloric acid (6 mol/l).[9]
-
-
HPLC Analysis:
-
Centrifuge the sample to remove any precipitate.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.[8]
-
Separate hydroxyproline from other amino acids using a gradient of acetonitrile and 0.2% acetic acid in water.[14]
-
Detect the derivatized hydroxyproline using a fluorescence detector or by absorption at 254 nm.[8]
-
-
Quantification:
-
Create a standard curve using known concentrations of hydroxyproline.
-
Determine the concentration of hydroxyproline in the samples by comparing their peak areas to the standard curve.
-
Calculate the total collagen content based on the assumption that hydroxyproline constitutes approximately 13.5% of the total collagen weight.
-
Data Presentation: Correlating Staining with Quantitative Measurement
The following table summarizes hypothetical data to illustrate the correlation between Picrosirius Red staining intensity and hydroxyproline content measured by HPLC. In practice, a strong positive correlation is expected. One study reported a significant correlation with a Spearman's coefficient (rs) of 0.39.[6]
| Sample ID | Tissue Type | Picrosirius Red Staining (% Area) | Hydroxyproline Content (µg/mg tissue) | Calculated Collagen Content (µg/mg tissue) |
| Control 1 | Healthy Liver | 2.5 | 5.2 | 38.5 |
| Control 2 | Healthy Liver | 3.1 | 5.8 | 43.0 |
| Treated 1 | Fibrotic Liver | 15.8 | 25.4 | 188.1 |
| Treated 2 | Fibrotic Liver | 18.2 | 29.1 | 215.6 |
| Treated 3 | Fibrotic Liver | 12.5 | 21.9 | 162.2 |
Note: Calculated Collagen Content = Hydroxyproline Content / 0.135
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationship between the two collagen assessment methods.
Caption: Experimental workflows for Picrosirius Red staining and HPLC-based hydroxyproline analysis.
Caption: Logical relationship between collagen content and the two measurement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. chondrex.com [chondrex.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Healthy Subcutaneous and Omental Adipose Tissue Is Associated with High Expression of Extracellular Matrix Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. med.emory.edu [med.emory.edu]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Assaying proline hydroxylation in recombinant collagen variants by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Picro-Sirius Red Staining with Immunohistochemistry for Collagen Analysis
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of collagen are crucial for studying fibrosis, tissue remodeling, and the extracellular matrix in various disease models. Two primary methods for visualizing collagen in tissue sections are traditional histological staining and immunohistochemistry (IHC). This guide provides an objective comparison of Picro-Sirius Red staining, a widely used method for collagen visualization, and IHC for specific collagen types, supported by detailed experimental protocols and data presentation.
Overview of the Techniques
Picro-Sirius Red (PSR) Staining is a histochemical technique that utilizes the elongated, anionic dye molecule, Sirius Red, dissolved in a picric acid solution.[1][2] The sulfonate groups of the dye bind to the basic amino acids of collagen molecules.[2] When viewed under polarized light, this alignment enhances the natural birefringence of collagen fibers, allowing for the differentiation of collagen types based on fiber thickness and packing density.[2][3][4] Thicker, more densely packed type I collagen fibers typically appear yellow-orange, while thinner, less organized type III collagen fibers appear green.[4]
Immunohistochemistry (IHC) is a highly specific technique that employs antibodies to detect a particular protein of interest within a tissue section. For collagen analysis, this involves using monoclonal or polyclonal antibodies that specifically recognize epitopes on different collagen types (e.g., Collagen I, Collagen III). The antibody-antigen interaction is then visualized using a chromogenic or fluorescent detection system.[5]
Comparative Analysis
The choice between PSR staining and IHC depends on the specific research question, the desired level of specificity, and available resources. Below is a summary of their performance based on key parameters.
| Feature | Picro-Sirius Red Staining | Immunohistochemistry (IHC) |
| Specificity | Binds to all collagen types. Differentiation between types is based on birefringence and can be subjective. | Highly specific to the target collagen type (e.g., Collagen I or III) due to antigen-antibody binding. |
| Quantification | Semi-quantitative based on color intensity and birefringence. Can be quantified with image analysis software. | Semi-quantitative (scoring) to quantitative (image analysis of stained area).[5] |
| Protocol Length | Relatively short (1-2 hours).[1][4] | Longer and more complex, often requiring overnight antibody incubation.[6][7] |
| Cost | Cost-effective. | More expensive due to the cost of primary and secondary antibodies, and detection reagents. |
| Information Provided | Provides information on total collagen content, fiber thickness, and organization.[2] | Provides information on the precise localization and expression level of a specific collagen type. |
| Validation | Method validation is based on consistent and reproducible staining of known positive control tissues. | Requires rigorous analytical validation, including antibody specificity testing and use of positive and negative controls.[8][9] |
Experimental Protocols
Detailed methodologies for both techniques are provided below to facilitate experimental design and execution.
Picro-Sirius Red Staining Protocol
This protocol is adapted from Puchtler et al. (1973) and Junqueira et al. (1979).[1]
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
0.5% Acetic Acid Solution.
-
Absolute Ethanol (B145695).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Optional: Stain nuclei with Weigert's hematoxylin (B73222) and wash in running tap water.
-
Wash in two changes of 0.5% acetic acid solution.[4]
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount with a resinous medium.[1]
Results:
-
Bright-field microscopy: Collagen appears red, muscle and cytoplasm appear yellow.[1][4]
-
Polarized light microscopy: Type I collagen appears yellow-orange birefringent, and Type III collagen appears green birefringent.[4]
Immunohistochemistry Protocol for Collagen Type I
This is a general protocol; optimization may be required based on the specific antibody and tissue type used.
Reagents:
-
Antigen retrieval solution (e.g., 1 mM EDTA, pH 8.0).[10]
-
Blocking buffer (e.g., Normal Goat Serum).
-
Primary antibody (e.g., anti-Collagen Type I antibody).
-
Biotinylated secondary antibody.
-
Avidin-Biotin Complex (ABC) reagent.
-
DAB (3,3'-Diaminobenzidine) chromogen.
-
Hematoxylin counterstain.
-
Ethanol series (70%, 95%, 100%).
-
Xylene.
-
Aqueous or permanent mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced antigen retrieval in a steamer or water bath for 20-30 minutes.[10]
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary anti-Collagen I antibody (e.g., overnight at 4°C).[6]
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color reaction with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate through an ethanol series, clear in xylene, and mount.
Visualization of Experimental Workflows
To clarify the procedural steps and their relationships, the following diagrams have been generated.
Caption: Comparative workflows for Picro-Sirius Red and IHC staining.
Caption: Logical workflow for cross-validating PSR with IHC results.
Conclusion
References
- 1. med.emory.edu [med.emory.edu]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. stainsfile.com [stainsfile.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. waxitinc.com [waxitinc.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. cap.objects.frb.io [cap.objects.frb.io]
- 9. aplm [aplm.kglmeridian.com]
- 10. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
A Comparative Guide to the Photostability of Acid Red 97 and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical step in generating reliable and reproducible data. The photostability of a fluorophore—its resistance to irreversible photochemical destruction upon light exposure—is a paramount consideration, as it dictates the feasible duration of imaging experiments and the integrity of quantitative analyses. This guide provides an objective comparison of the photostability of Acid Red 97, an azo dye, with other widely used fluorophore classes, supported by available data and detailed experimental methodologies.
Quantitative Comparison of Fluorophore Photostability
| Fluorophore | Dye Class | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| This compound | Azo | Data not available | Expected to be low | Data not available | Expected to be low |
| Fluorescein | Xanthene | ~70,000 | ~0.93 | ~3-5 x 10⁻⁵ | Low |
| Rhodamine B | Xanthene | ~106,000 | ~0.31 in water | ~10⁻⁶ - 10⁻⁷ | Moderate |
| Sulforhodamine 101 | Xanthene | Data not available | High | High | High[7][8] |
| Cy5 | Cyanine (B1664457) | ~250,000 | ~0.20 | ~5 x 10⁻⁶ | High |
| mCherry | Fluorescent Protein | Data not available | ~0.22 | ~1.6 x 10⁻⁵ (two-photon)[9] | Moderate |
Note: The photophysical properties of fluorophores can be significantly influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents. Direct comparisons of photostability metrics across different studies can be challenging due to variations in experimental conditions.[10]
Experimental Protocols for Evaluating Photostability
To empirically assess and compare the photostability of fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy.
Protocol: Measuring Photobleaching Rates
-
Sample Preparation: Prepare solutions of the fluorophores to be tested at a standardized, low concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4). Alternatively, for cellular imaging, prepare cells stained with the respective fluorophores according to standard protocols. Mount the samples on microscope slides.
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector.
-
Select an appropriate objective lens and filter set for the fluorophore being tested.
-
Define a region of interest (ROI) for imaging.
-
Acquire an initial image (t=0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the same excitation light.
-
Acquire a time-lapse series of images of the same ROI at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
-
Normalize the fluorescence intensity at each time point (F(t)) to the initial intensity (F(0)).
-
Plot the normalized fluorescence intensity (F(t)/F(0)) against time.
-
To quantify the photobleaching rate, fit the decay of fluorescence intensity to a single exponential decay function: F(t) = F(0) * e^(-kt), where 'k' is the photobleaching rate constant.
-
The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease by 50%, can be calculated as t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.
-
Application Context: Lysosomal Imaging
Fluorescent probes are invaluable tools for studying the dynamics of organelles such as lysosomes. Lysosomes are acidic organelles that play a crucial role in cellular degradation and signaling pathways.[11][12][13][14] The acidic environment of lysosomes can influence the fluorescence of certain probes. A photostable fluorophore is essential for long-term tracking of lysosomal dynamics and their interactions with other organelles.
The diagram below illustrates a simplified signaling pathway involving lysosomes, highlighting points where fluorescent probes can be utilized to monitor cellular processes.
Conclusion
The selection of a fluorophore with high photostability is critical for the success of fluorescence-based research. While this compound is a well-established dye in industrial applications, its utility as a fluorescent probe in biological imaging is limited by the lack of available photostability data and the general characteristics of azo dyes. For applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy, fluorophores from the rhodamine and cyanine families, or certain fluorescent proteins, are generally more suitable choices due to their superior photostability. Researchers are encouraged to empirically determine the photostability of any dye within their specific experimental context to ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of this compound dye in aqueous medium using wet oxidation and electro-Fenton techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends [mdpi.com]
- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lysosome-targeted fluorescent probes: Design mechanism and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Quantification Assays: Evaluating Established Methods and the Case of Acid Red 97
For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of three widely used colorimetric protein quantification assays: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. We also address the status of Acid Red 97 as a potential tool for protein quantification.
While this compound is known as a versatile biological dye, a comprehensive review of scientific literature reveals a lack of established protocols and performance data—specifically regarding its linearity and dynamic range—for its use in quantitative protein analysis.[1] Therefore, a direct comparison with well-validated methods is not currently feasible. This guide will focus on providing a detailed comparison of the Bradford, BCA, and Lowry assays to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Standard Protein Quantification Assays
The selection of an appropriate protein quantification assay depends on several factors, including the required sensitivity, the presence of interfering substances in the sample, and the desired speed of the assay. The following table summarizes the key performance characteristics of the Bradford, BCA, and Lowry assays.
| Feature | Bradford Assay | BCA Assay | Lowry Assay |
| Principle | Dye-binding (Coomassie Brilliant Blue G-250) shifts absorbance maximum upon binding to protein, primarily basic and aromatic amino acid residues.[2][3] | A two-step reaction involving the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by bicinchoninic acid.[4][5] | A two-step reaction involving the reduction of Cu²⁺ to Cu⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-treated proteins, particularly tyrosine and tryptophan residues.[6] |
| Dynamic Range (Typical) | 20 - 2000 µg/mL[3] | 20 - 2000 µg/mL | 5 - 150 µg/mL[5] |
| Linearity (Typical R²) | > 0.95[7] | > 0.95 | Often exhibits non-linearity |
| Assay Time | ~15 minutes | ~30-60 minutes | ~40 minutes |
| Wavelength | 595 nm[2] | 562 nm[4] | 650 - 750 nm[6] |
| Interfering Substances | High concentrations of detergents, basic buffers.[2] | Reducing agents, chelating agents, and substances that reduce copper.[5] | Reducing agents, chelating agents, detergents, and certain amino acids. |
| Protein-to-Protein Variation | High | Low | Moderate |
Experimental Workflow for Dye-Based Protein Quantification
The following diagram illustrates a generalized workflow for a typical dye-based colorimetric protein quantification assay, such as the Bradford assay. This process involves the preparation of protein standards, the reaction with a dye reagent, and the subsequent measurement of absorbance to determine the concentration of an unknown sample.
Caption: A generalized workflow for a dye-based protein quantification assay.
Detailed Experimental Protocols
Below are standardized protocols for the Bradford, BCA, and Lowry protein quantification assays. It is important to note that these are general procedures, and specific reagent kits may have slightly different instructions.
Bradford Assay Protocol
The Bradford assay is a rapid and simple method for protein quantification.[3]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Test tubes or 96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Prepare a series of protein standards: Dilute the BSA stock solution to final concentrations ranging from 125 to 1500 µg/mL. Prepare a blank with the same buffer used for the standards.
-
Sample Preparation: If necessary, dilute the unknown protein samples to fall within the linear range of the assay.
-
Assay Reaction:
-
For test tubes: Add 100 µL of each standard and unknown sample to separate tubes. Add 5.0 mL of Bradford reagent to each tube and mix well.
-
For microplate: Add 5 µL of each standard and unknown sample to separate wells. Add 250 µL of Bradford reagent to each well and mix.
-
-
Incubation: Incubate all samples at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.[8]
-
Measurement: Measure the absorbance at 595 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to determine the concentration of the unknown samples.[7]
Bicinchoninic Acid (BCA) Assay Protocol
The BCA assay is known for its high sensitivity and compatibility with detergents.
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)
-
BCA Reagent B (containing copper (II) sulfate)
-
Protein standard (e.g., BSA) at a known concentration (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader with temperature control, capable of measuring absorbance at 562 nm
Procedure:
-
Prepare a series of protein standards: Dilute the BSA stock solution to final concentrations ranging from 20 to 2000 µg/mL. Prepare a blank with the same buffer used for the standards.
-
Sample Preparation: If necessary, dilute the unknown protein samples to fall within the linear range of the assay.
-
Prepare Working Reagent: Mix BCA Reagent A and Reagent B in a 50:1 ratio.
-
Assay Reaction: Add 25 µL of each standard and unknown sample to separate wells of a microplate. Add 200 µL of the working reagent to each well and mix gently.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of the unknown samples.[9]
Lowry Assay Protocol
The Lowry assay is a classic method that offers good sensitivity.
Materials:
-
Reagent A: 2% Na₂CO₃ in 0.1 N NaOH
-
Reagent B: 1% CuSO₄·5H₂O in water
-
Reagent C: 2% sodium potassium tartrate in water
-
Reagent D (alkaline copper solution): Mix 50 mL of Reagent A with 1 mL of a 1:1 mixture of Reagent B and Reagent C. Prepare fresh daily.
-
Folin-Ciocalteu reagent (1 N)
-
Protein standard (e.g., BSA) at a known concentration
-
Test tubes
-
Spectrophotometer capable of measuring absorbance at 750 nm
Procedure:
-
Prepare a series of protein standards: Dilute the BSA stock solution to final concentrations ranging from 5 to 100 µg/mL. Prepare a blank with the same buffer used for the standards.
-
Sample Preparation: If necessary, dilute the unknown protein samples to fall within the linear range of the assay.
-
Assay Reaction (Step 1): Add 1 mL of each standard and unknown sample to separate test tubes. Add 5 mL of Reagent D to each tube, mix, and let stand at room temperature for 10 minutes.
-
Assay Reaction (Step 2): Add 0.5 mL of 1 N Folin-Ciocalteu reagent to each tube and mix immediately.
-
Incubation: Incubate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 750 nm.[6]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Due to potential non-linearity, a non-linear curve fit may be necessary. Determine the concentration of the unknown samples from the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Bradford protein assay | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Inter-Laboratory Validation of Acid Red 97 Staining for In Vitro Cytotoxicity Assessment: A Comparative Guide
Introduction to Acid Red 97 and its Proposed Application
This compound is a water-soluble, anionic dye.[1][2] In a biological context, acid dyes are attracted to cationic (positively charged) components within cells, most notably proteins in the cytoplasm. This characteristic suggests that this compound could be utilized in a manner analogous to Sulforhodamine B (SRB) for cytotoxicity and cell proliferation assays, where the amount of bound dye is proportional to the total cellular protein.[3] Given the limited data on the biological applications of this compound, establishing a robust and reproducible staining protocol is a critical first step for its consideration as a research tool.
This guide proposes a standardized protocol and a framework for an inter-laboratory study to assess its reproducibility and performance as a stain for quantifying cell number in cytotoxicity assays.
Proposed Experimental Protocol for this compound Staining
The following protocol is a proposed starting point for utilizing this compound in a 96-well plate format for cytotoxicity assessment.
I. Reagent Preparation
-
Cell Culture Medium: Appropriate complete medium for the cell line used.
-
Test Compound: The cytotoxic agent to be tested, prepared in a dilution series.
-
Fixative Solution: 10% (w/v) Trichloroacetic Acid (TCA) in deionized water.
-
This compound Staining Solution: 0.4% (w/v) this compound in 1% (v/v) acetic acid.
-
Washing Solution: 1% (v/v) acetic acid in deionized water.
-
Solubilization Buffer: 10 mM Tris base solution, pH 10.5.
II. Experimental Workflow
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with deionized water. After the final wash, remove as much water as possible and allow the plate to air dry completely.
-
Staining: Add 50 µL of 0.4% this compound staining solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plate to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the optical density (OD) at a wavelength of 560 nm using a microplate reader.
Inter-Laboratory Validation Framework
To assess the reproducibility of the proposed this compound staining protocol, a three-laboratory comparison study is outlined. Each laboratory will use the same cell line, batches of reagents, and test compound.
Workflow for Inter-Laboratory Validation
Caption: Workflow for the proposed inter-laboratory validation study.
Data Presentation and Performance Comparison
The following tables summarize hypothetical quantitative data from the three participating laboratories. The goal is to assess the consistency of the IC50 value for a test compound and the overall assay performance metrics.
Table 1: Comparison of IC50 Values for Doxorubicin
| Laboratory | Cell Line | Test Compound | Mean IC50 (µM) | Standard Deviation |
| Laboratory A | MCF-7 | Doxorubicin | 0.45 | 0.05 |
| Laboratory B | MCF-7 | Doxorubicin | 0.49 | 0.07 |
| Laboratory C | MCF-7 | Doxorubicin | 0.42 | 0.04 |
Table 2: Assay Performance Metrics
| Laboratory | Signal-to-Background Ratio | Z'-factor | Intra-plate CV (%) | Inter-plate CV (%) |
| Laboratory A | 15.2 | 0.82 | 4.5 | 7.1 |
| Laboratory B | 14.8 | 0.79 | 5.1 | 8.3 |
| Laboratory C | 16.1 | 0.85 | 3.9 | 6.5 |
-
Signal-to-Background (S/B) Ratio: Calculated as the mean OD of untreated wells divided by the mean OD of blank wells (no cells).
-
Z'-factor: A measure of assay quality, calculated using positive (untreated cells) and negative (maximum inhibition) controls. A Z'-factor > 0.5 indicates an excellent assay.
-
Coefficient of Variation (CV%): A measure of data variability.
Alternatives to this compound
While this guide proposes a validation framework for this compound, several well-established dyes are available for cytotoxicity and cell viability assays. The choice of dye depends on the specific experimental needs, mechanism of action, and available instrumentation.
Table 3: Comparison of Dyes for Cell-Based Assays
| Property | This compound (Proposed) | Sulforhodamine B (SRB) | Neutral Red | Propidium Iodide (PI) |
| Principle | Stains total cellular protein | Stains total cellular protein | Stains lysosomes in viable cells | Stains DNA of membrane-compromised cells |
| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorescence |
| Cell State | Measures total biomass (live & dead) | Measures total biomass (live & dead) | Measures viable cells | Measures dead cells[3] |
| Fixation | Required | Required | Not required | Not required |
| Instrumentation | Plate Reader | Plate Reader | Plate Reader | Flow Cytometer, Fluorescence Microscope |
Decision Pathway for Selecting a Cytotoxicity Assay
Caption: Decision tree for selecting an appropriate cytotoxicity assay.
Conclusion
While this compound is not a conventional biological stain, its chemical properties suggest its potential as a simple, cost-effective tool for cytotoxicity screening. The successful adoption of any new method relies on rigorous validation to ensure inter-laboratory reproducibility. The framework presented here, including a standardized protocol, a validation workflow, and clear performance metrics, provides a comprehensive guide for researchers to assess the suitability of this compound for their specific research needs. This approach ensures that any data generated is both reliable and comparable across different studies and laboratories.
References
A Comparative Guide to the Cost-Effectiveness of Staining Methods: Is Acid Red 97 a Viable Alternative?
For researchers, scientists, and professionals in drug development, the choice of staining method is a critical decision that impacts not only the quality of histological analysis but also the allocation of laboratory resources. While Hematoxylin (B73222) and Eosin (H&E) staining remains the gold standard for routine tissue examination, specialized techniques like Immunohistochemistry (IHC) and Immunofluorescence (IF) offer targeted molecular detection at a higher cost. This guide provides an objective comparison of the cost-effectiveness of these methods and explores the potential of Acid Red 97, a less conventional dye, as a substitute for Eosin Y.
Data Presentation: A Quantitative Look at Staining Costs
To provide a clear comparison, the following tables summarize the estimated costs associated with each staining method. These figures are derived from a combination of supplier pricing for reagents and service fees from academic histology cores. It is important to note that costs can vary based on supplier, volume of purchase, and institutional pricing agreements.
Table 1: Estimated Reagent Cost per Slide for H&E Staining
| Reagent | Supplier Example & Price | Estimated Amount per Slide | Estimated Cost per Slide |
| Hematoxylin | Sigma-Aldrich: $144.00 / 25g[1] | ~0.05 g | ~$0.29 |
| Eosin Y | Fisher Scientific: $98.40 / 25g[2] | ~0.05 g | ~$0.20 |
| Total | ~$0.49 |
Table 2: Estimated Service Cost per Slide for Various Staining Methods
| Staining Method | Price Range (per slide) from University Cores | Average Cost (per slide) |
| Hematoxylin & Eosin (H&E) | $3.50 - $20.00[3][4] | $11.75 |
| Immunohistochemistry (IHC) | $25.00 - $75.00[3][4][5] | $50.00 |
| Immunofluorescence (IF) | $35.00 - $78.00[6] | $56.50 |
Table 3: Estimated Cost of this compound
| Supplier Example | Price | Form |
| IndiaMART | ~$280 / Kilogram[7] | Powder |
Cost Analysis of this compound as an Eosin Y Substitute
Given that a standard Eosin Y solution for staining is typically 0.5-1.0%, we can estimate the potential cost of using this compound. Assuming a similar concentration is required, the cost per gram of this compound is approximately $0.28. This suggests that the raw material cost of this compound is significantly lower than that of laboratory-grade Eosin Y. However, it is crucial to note that this compound is primarily sold as an industrial dye and its purity and performance in a biological context have not been validated in peer-reviewed literature.
Experimental Protocols: A Step-by-Step Guide to Staining
Detailed methodologies are essential for reproducibility and accurate comparison. Below are standard protocols for H&E, IHC, and IF staining. As no established histological protocol for this compound exists, a hypothetical protocol is provided based on the principles of acid dye counterstaining.
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard procedure for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Rinse in distilled water.
-
-
Eosin Staining:
-
Immerse in 0.5% Eosin Y solution for 30 seconds to 2 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Hypothetical this compound Counterstain Protocol
This protocol is a proposed adaptation for using this compound as a counterstain following hematoxylin staining. This protocol has not been validated and is for illustrative purposes only.
-
Follow steps 1-3 of the H&E protocol.
-
This compound Staining:
-
Prepare a 0.5% solution of this compound in distilled water.
-
Immerse slides in the this compound solution for 30 seconds to 2 minutes.
-
Rinse briefly in distilled water.
-
-
Follow step 5 of the H&E protocol.
Immunohistochemistry (IHC) Staining Protocol (General)
This is a generalized protocol and may require optimization based on the specific antibody and tissue type.
-
Deparaffinization and Rehydration: (As in H&E protocol)
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.
-
Peroxidase Block: Incubate in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Incubate with a blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution and time.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody.
-
Detection: Apply an enzyme conjugate (e.g., HRP-streptavidin) followed by a chromogen (e.g., DAB).
-
Counterstaining: Briefly counterstain with hematoxylin.
-
Dehydration and Mounting: (As in H&E protocol)
Immunofluorescence (IF) Staining Protocol (General)
This is a generalized protocol and requires optimization for specific antibodies and fluorophores.
-
Deparaffinization and Rehydration: (As in H&E protocol)
-
Antigen Retrieval: (As in IHC protocol)
-
Permeabilization (if required): Treat with a detergent like Triton X-100 for intracellular antigens.
-
Blocking: (As in IHC protocol)
-
Primary Antibody Incubation: (As in IHC protocol)
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in the dark.
-
Counterstaining (optional): Mount with a mounting medium containing a nuclear counterstain like DAPI.
-
Mounting: Coverslip with an appropriate mounting medium.
Visualizing the Workflow: Staining Methodologies at a Glance
To better understand the procedural differences, the following diagrams illustrate the workflows for each staining method.
References
- 1. 苏木精 - 多种规格可供选择 [sigmaaldrich.com]
- 2. Eosin Y, Reagent Grade, LabChem 25 g | Buy Online | LabChem, Inc. | Fisher Scientific [fishersci.com]
- 3. mdanderson.org [mdanderson.org]
- 4. Histology Price List [anilocus.com]
- 5. lsu.edu [lsu.edu]
- 6. Fee Schedule | Pathology & Laboratory Medicine [pathology.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Acid Red 97
Essential Safety and Handling Guide for Acid Red 97
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 10169-02-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
This compound is a red powder that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may lead to gastrointestinal discomfort.[1] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be appropriate in some workplaces.[2] | Protects eyes from dust particles and splashes of the dye solution. |
| Skin Protection | Chemical-resistant gloves (e.g., rubber gloves) inspected prior to use.[1][3] Fire/flame resistant and impervious clothing or a laboratory coat should be worn.[3] | Provides a barrier against skin contact.[1] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][3] | Prevents inhalation of fine dye powder, which can cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
To minimize exposure and ensure safety, follow these handling procedures:
-
Preparation :
-
Weighing and Handling :
-
Storage :
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing.[2][3] Wash the affected area with plenty of soap and water.[1][3] Seek medical advice if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a doctor or Poison Control Center immediately.[3] |
In case of a small spill, dampen the solid material with water and transfer it to a suitable container for disposal.[4] Use absorbent paper dampened with water to clean up any remaining material and seal it in a vapor-tight plastic bag for disposal.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
-
Contaminated Packaging : Containers can be triple-rinsed and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3] Combustible packaging materials may be incinerated.[3]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
